7-Methyl-4-nitroquinoline 1-oxide
Description
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Structure
3D Structure
Properties
CAS No. |
14753-13-0 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
7-methyl-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C10H8N2O3/c1-7-2-3-8-9(12(14)15)4-5-11(13)10(8)6-7/h2-6H,1H3 |
InChI Key |
MEQZPIUNLKFFEN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=[N+](C=CC(=C2C=C1)[N+](=O)[O-])[O-] |
Canonical SMILES |
CC1=CC2=[N+](C=CC(=C2C=C1)[N+](=O)[O-])[O-] |
Other CAS No. |
14753-13-0 |
Synonyms |
7-Methyl-4-nitroquinoline 1-oxide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 7-Methyl-4-nitroquinoline 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Methyl-4-nitroquinoline 1-oxide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the multi-step synthesis process, including reaction protocols and purification methods. It also outlines the analytical techniques used to characterize the final compound and its intermediates, presenting the available data in a clear and structured format.
Introduction
Quinoline N-oxides, particularly those bearing a nitro group, are a class of compounds known for their diverse biological activities. The parent compound, 4-nitroquinoline 1-oxide (4-NQO), is a well-studied carcinogen and mutagen that serves as a valuable tool in cancer research. The introduction of a methyl group at the 7-position of the quinoline ring can significantly influence the molecule's electronic properties, metabolic fate, and biological activity, making this compound a compound of significant interest for further investigation.
This guide outlines a feasible synthetic pathway and provides expected characterization parameters based on available data for structurally related compounds, addressing a gap in readily accessible, consolidated information for this specific molecule.
Synthesis Pathway
The synthesis of this compound is proposed as a three-step process, commencing with the construction of the 7-methylquinoline core, followed by N-oxidation, and concluding with a regioselective nitration.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of similar compounds.
Step 1: Synthesis of 7-Methylquinoline (Skraup Synthesis)
The Skraup synthesis is a classic method for preparing quinolines. This reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent.
Materials:
-
m-Toluidine
-
Glycerol
-
Sodium m-nitrobenzenesulfonate
-
Concentrated Sulfuric Acid (98%)
-
Water
-
Sodium Hydroxide solution
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of m-toluidine, glycerol, and sodium m-nitrobenzenesulfonate. The addition should be done slowly while cooling the flask in an ice bath to control the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to 120-130°C for several hours.
-
Cool the mixture and carefully dilute it with water.
-
Neutralize the acidic solution with a sodium hydroxide solution until it is alkaline.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure.
-
Purify the crude 7-methylquinoline by vacuum distillation or column chromatography.
Step 2: Synthesis of 7-Methylquinoline 1-oxide (N-Oxidation)
The N-oxidation of the quinoline nitrogen is a crucial step to direct the subsequent nitration to the 4-position.
Materials:
-
7-Methylquinoline
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Sodium Bicarbonate solution
Procedure:
-
Dissolve 7-methylquinoline in glacial acetic acid in a round-bottom flask.
-
Slowly add hydrogen peroxide solution to the mixture while maintaining the temperature at 70-80°C.
-
Stir the reaction mixture at this temperature for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully pour it into a cold sodium bicarbonate solution to neutralize the acetic acid.
-
The product, 7-methylquinoline 1-oxide, may precipitate out of the solution. If not, extract the product with a suitable organic solvent.
-
Collect the solid product by filtration or concentrate the organic extract to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 7-methylquinoline 1-oxide.
Step 3: Synthesis of this compound (Nitration)
The final step is the regioselective nitration of the N-oxide at the electron-rich 4-position.
Materials:
-
7-Methylquinoline 1-oxide
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid
-
Ice
Procedure:
-
Cool concentrated sulfuric acid in an ice-salt bath in a round-bottom flask.
-
Slowly add 7-methylquinoline 1-oxide to the cold sulfuric acid with stirring.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 7-methylquinoline 1-oxide, maintaining a low temperature (0-5°C).
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time.
-
Carefully pour the reaction mixture onto crushed ice.
-
The solid product, this compound, will precipitate.
-
Collect the precipitate by filtration, wash it thoroughly with cold water until the washings are neutral, and dry it.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following tables summarize the expected and available data for the key compounds in the synthesis pathway.
Table 1: Physicochemical and Spectroscopic Data for Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm-1) | MS (m/z) |
| 7-Methylquinoline | C₁₀H₉N | 143.19 | 38-41 | 8.85 (d), 8.07 (d), 7.88 (s), 7.68 (d), 7.35 (m), 2.55 (s, 3H) | Data not available | Data not available | Data not available |
| 7-Methylquinoline 1-oxide | C₁₀H₉NO | 159.19 | Data not available | 8.55-8.52 (m, 2H), 7.74 (d), 7.71 (d), 7.45 (dt), 7.22 (dd), 2.57 (s, 3H) | 141.7, 141.3, 135.9, 130.9, 128.6, 127.8, 126.4, 119.9, 118.6, 22.0 | Data not available | Data not available |
| This compound | C₁₀H₈N₂O₃ | 204.18 | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Complete experimental data for this compound is not currently available in the public domain. The data for intermediates is based on published literature.
Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.
Caption: Workflow for the characterization of this compound.
Discussion of Expected Characterization Data
-
¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoline ring. The presence of the methyl group at the 7-position will result in a singlet at approximately 2.6 ppm. The electron-withdrawing nitro group and the N-oxide functionality will cause downfield shifts of the protons on the heterocyclic ring.
-
¹³C NMR: The spectrum will display ten distinct carbon signals. The methyl carbon will appear at a characteristic high-field shift. The carbon atoms of the quinoline ring will resonate in the aromatic region, with the carbon at the 4-position, bearing the nitro group, showing a significant downfield shift.
-
IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-O stretching of the N-oxide group (around 1250-1300 cm⁻¹), and strong symmetric and asymmetric stretching vibrations for the nitro group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (204.18 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and the oxygen atom from the N-oxide.
Conclusion
This technical guide provides a detailed, albeit partially prospective, framework for the synthesis and characterization of this compound. The proposed three-step synthesis is based on well-established chemical transformations. While a complete set of experimental characterization data is not yet publicly available, this document offers a solid foundation for researchers and drug development professionals to produce and verify this compound of interest. Further experimental work is required to confirm the proposed protocols and to fully elucidate the physicochemical and spectroscopic properties of this compound.
The Enigmatic Carcinogen: A Technical Guide to the Mechanism of Action of 7-Methyl-4-nitroquinoline 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-4-nitroquinoline 1-oxide (7-MQO) is a derivative of the well-characterized carcinogen 4-nitroquinoline 1-oxide (4NQO). While specific research on 7-MQO is limited, its mechanism of action is presumed to closely mirror that of its parent compound. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the biological activity of 7-MQO, drawing heavily on the extensive body of research available for 4NQO. The guide details the metabolic activation, pathways of DNA damage, and the subsequent cellular responses that contribute to its carcinogenic potential. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, toxicology, and drug development, providing a foundational understanding of this class of compounds. All data presented for 4NQO is intended to be a proxy for the potential activity of 7-MQO, and any discussion of the 7-methyl derivative is based on extrapolation and the known effects of methylation on similar compounds.
Introduction
Quinoline derivatives are a class of heterocyclic aromatic compounds with diverse biological activities. Among them, 4-nitroquinoline 1-oxide (4NQO) has been extensively studied as a potent mutagen and carcinogen, serving as a valuable tool in cancer research to induce experimental tumors.[1][2] Its methylated analog, this compound (7-MQO), while less studied, is expected to share a similar toxicological profile. This guide will elucidate the presumed mechanism of action of 7-MQO, based on the established pathways of 4NQO.
The carcinogenicity of these compounds is not direct but requires metabolic activation to exert their genotoxic effects.[3] This process, primarily occurring in the cytosol, transforms the relatively inert parent molecule into a highly reactive electrophile capable of forming covalent adducts with cellular macromolecules, most notably DNA.[4][5] The resulting DNA damage, if not properly repaired, can lead to mutations and initiate the cascade of events culminating in carcinogenesis.
Metabolic Activation: The Genesis of a Carcinogen
The biological activity of 7-MQO is contingent upon its metabolic activation, a process that is well-documented for 4NQO. This activation is a reductive process, converting the nitro group to a hydroxylamino group, which is then further esterified to a highly reactive species. The presence of a methyl group at the 7-position may influence the rate and regioselectivity of this metabolism.
The key metabolite is the proximate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4HAQO).[5][6] In the case of 7-MQO, the analogous metabolite would be 7-methyl-4-hydroxyaminoquinoline 1-oxide.
Mechanism of DNA Damage
The ultimate carcinogenic metabolite of 7-MQO is a potent electrophile that reacts with nucleophilic sites on DNA bases, primarily purines. This leads to the formation of bulky DNA adducts, which are the primary initiators of the mutagenic process.[4][5] Concurrently, the metabolic activation process can generate reactive oxygen species (ROS), leading to oxidative DNA damage.[6][7]
Formation of DNA Adducts
The reactive ester of 7-methyl-4-hydroxyaminoquinoline 1-oxide can form stable covalent adducts with DNA. Studies on 4NQO have identified three major adducts: two with guanine (at the C8 and N2 positions) and one with adenine (at the N6 position).[5] These adducts distort the DNA helix, interfering with normal cellular processes such as replication and transcription.
Generation of Reactive Oxygen Species (ROS)
The enzymatic reduction of the nitro group of 7-MQO is thought to produce superoxide radicals and hydrogen peroxide as byproducts.[6] These ROS can induce oxidative stress and cause further DNA damage, most notably the formation of 8-hydroxydeoxyguanosine (8-OHdG), a mutagenic lesion that can lead to G:C to T:A transversions.[6]
Quantitative Data (Based on 4-Nitroquinoline 1-oxide)
Due to the scarcity of specific quantitative data for this compound, the following tables summarize key data for the parent compound, 4-nitroquinoline 1-oxide. This information is provided as a reference to estimate the potential biological activity of 7-MQO. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8]
Table 1: In Vitro Cytotoxicity of 4-Nitroquinoline 1-oxide
| Cell Line | Assay | IC50 (µM) | Reference |
|---|---|---|---|
| Human Lymphoblastoid (MCL-5) | Micronucleus Assay | > 1 (No significant increase) | [5] |
| Human Lymphoblastoid (AHH-1) | Micronucleus Assay | > 1 (No significant increase) | [5] |
| Mouse Lymphoma (L5178Y) | Micronucleus Assay | ~0.1 - 1.0 |[5] |
Table 2: Mutagenicity of 4-Nitroquinoline 1-oxide
| Assay System | Endpoint | Result | Reference |
|---|---|---|---|
| Salmonella typhimurium (Ames test) | Gene Mutation | Potent Mutagen | [9] |
| HPRT Forward Mutation Assay | Gene Mutation | Significant Increase |[5] |
Experimental Protocols
The following are generalized protocols for key experiments used to study the mechanism of action of 4NQO. These can be adapted for the investigation of 7-MQO.
In Vitro Micronucleus Assay
This assay is used to assess chromosomal damage.
-
Cell Culture: Culture appropriate cell lines (e.g., L5178Y, TK6) in standard conditions.
-
Treatment: Expose cells to a range of concentrations of the test compound (e.g., 7-MQO) for a defined period (e.g., 4-24 hours). A positive control (e.g., mitomycin C) and a negative control (vehicle) should be included.
-
Cytochalasin B Treatment: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest cells, treat with a hypotonic solution, and fix. Stain the cells with a DNA-specific dye (e.g., Giemsa or acridine orange).
-
Scoring: Score the frequency of micronuclei in binucleated cells under a microscope.
Comet Assay (Single Cell Gel Electrophoresis)
This assay is used to detect DNA strand breaks.
-
Cell Preparation: Prepare a single-cell suspension from treated and control cells.
-
Embedding: Mix the cell suspension with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize under a fluorescence microscope. Damaged DNA will migrate further, forming a "comet tail."
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Conclusion
The mechanism of action of this compound, while not directly elucidated, can be inferred with a high degree of confidence from the extensive research on its parent compound, 4-nitroquinoline 1-oxide. The carcinogenic potential of 7-MQO is dependent on its metabolic activation to a reactive electrophile that induces genotoxicity through the formation of DNA adducts and the generation of reactive oxygen species. The presence of the methyl group at the 7-position is likely to modulate its metabolic fate and, consequently, its biological activity. Further research is warranted to specifically quantify the genotoxicity and carcinogenic potency of 7-MQO and to delineate any unique mechanistic aspects conferred by the methyl substitution. The experimental frameworks provided in this guide offer a starting point for such investigations. A thorough understanding of the molecular mechanisms of this class of compounds is crucial for risk assessment and the development of potential intervention strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 5. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 7. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Mutagenicity of 7-Methyl-4-nitroquinoline 1-oxide: An In-Depth Technical Guide
Notice to the Reader: A comprehensive search for in vitro mutagenicity data specifically for 7-Methyl-4-nitroquinoline 1-oxide (7-MNQO) did not yield sufficient quantitative results or detailed experimental protocols to construct a full technical guide on this specific compound. The available scientific literature extensively covers the mutagenicity of the parent compound, 4-nitroquinoline 1-oxide (4-NQO). Due to the close structural similarity and the shared nitroquinoline 1-oxide core, this guide will provide an in-depth overview of the in vitro mutagenicity of 4-NQO as a surrogate, offering valuable insights for researchers, scientists, and drug development professionals. It is crucial to note that while the general mechanisms of mutagenicity are likely to be similar, the specific potency and metabolic activation pathways may differ between 4-NQO and its methylated analogue.
Introduction to 4-Nitroquinoline 1-oxide (4-NQO)
4-Nitroquinoline 1-oxide is a potent mutagen and carcinogen that has been extensively studied as a model compound in genetic toxicology.[1][2] Its genotoxic effects are well-documented across a range of in vitro and in vivo systems. 4-NQO is a pro-mutagen, meaning it requires metabolic activation to exert its mutagenic effects.[2][3]
Mechanism of Mutagenicity
The mutagenicity of 4-NQO is a multi-step process involving metabolic activation and subsequent interaction with DNA, leading to various forms of genetic damage.
Metabolic Activation
In cellular systems, 4-NQO is enzymatically reduced to its proximate carcinogenic metabolite, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[2][3] This conversion is a critical step for its genotoxic activity. 4-HAQO is then further metabolized to a highly reactive electrophile, selyl-4HAQO, which can readily react with DNA.[3]
DNA Adduct Formation
The primary mechanism of 4-NQO-induced mutagenicity is the formation of stable, bulky DNA adducts. The reactive metabolite of 4-NQO covalently binds to purine bases, primarily guanine and adenine.[2][4] The major adducts identified are:
-
3-(deoxyguanosin-N2-yl)-4-aminoquinoline-1-oxide
-
N-(deoxyguanosin-C8-yl)-4-aminoquinoline-1-oxide
-
3-(deoxyadenosin-N6-yl)-4-aminoquinoline-1-oxide[1]
These adducts distort the DNA helix, interfering with normal DNA replication and transcription, which can lead to mutations if not repaired.
Oxidative Stress and DNA Damage
In addition to direct DNA adduct formation, 4-NQO and its metabolites can induce oxidative stress by generating reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[3] This oxidative stress can lead to further DNA damage, including the formation of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage.[3] 4-NQO has also been shown to induce single-strand breaks (SSBs) in DNA.[4]
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Workflow for the Ames Test (Plate Incorporation Method).
In Vitro Chromosomal Aberration Test Protocol
-
Cell Culture: Human peripheral blood lymphocytes are stimulated to divide with phytohemagglutinin and cultured for 48-72 hours.
-
Treatment: The cultured cells are exposed to various concentrations of 4-NQO for a short duration (e.g., 4 hours) with and without S9 mix, or for a longer duration (e.g., 24 hours) without S9 mix.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the culture to arrest cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The fixed cells are then dropped onto microscope slides.
-
Staining and Analysis: The slides are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed under a microscope for structural chromosomal aberrations.
-
Controls: A solvent control and a positive control are run concurrently.
```dot
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References
- 1. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Mutagenic Spectrum of 4-Nitroquinoline 1-Oxide (4-NQO) in Aspergillus nidulans by Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
Reactive Oxygen Species Generation by 4-Nitroquinoline 1-Oxide: A Technical Guide
Disclaimer: This document focuses on the well-researched compound 4-Nitroquinoline 1-oxide (4NQO) as a proxy, due to the limited availability of specific data on the reactive oxygen species (ROS) generating capacity of 7-Methyl-4-nitroquinoline 1-oxide in the public domain. The structural similarity suggests that the mechanisms of action are likely comparable.
Introduction
4-Nitroquinoline 1-oxide (4NQO) is a potent carcinogenic and mutagenic compound extensively used in research to induce experimental carcinogenesis, particularly oral squamous cell carcinoma.[1][2][3] Its genotoxicity is attributed to two primary mechanisms: the formation of bulky DNA adducts and the generation of reactive oxygen species (ROS), which lead to oxidative stress and cellular damage.[4][5] This guide provides an in-depth technical overview of the mechanisms of ROS generation by 4NQO, the types of ROS produced, and the subsequent cellular consequences. It also outlines key experimental protocols for the detection and quantification of 4NQO-induced ROS.
Metabolic Activation and ROS Generation
The carcinogenic and ROS-generating properties of 4NQO are dependent on its metabolic activation.[6][7][8] This process is initiated by the enzymatic reduction of its nitro group.
Key Metabolic Steps:
-
Reduction to 4-hydroxyaminoquinoline 1-oxide (4HAQO): This is a critical step, and 4HAQO is considered a proximate carcinogen.[7] This reduction can be catalyzed by enzymes such as DT-diaphorase.
-
Further Metabolism: 4HAQO can be further metabolized to a highly reactive electrophile, which then forms covalent adducts with DNA.[4]
-
Redox Cycling and ROS Production: During the metabolic reduction of the nitro group, 4NQO can undergo redox cycling. This process involves the transfer of electrons to molecular oxygen, leading to the formation of superoxide anion radicals (O₂⁻).[9] The subsequent dismutation of superoxide, either spontaneously or catalyzed by superoxide dismutase (SOD), produces hydrogen peroxide (H₂O₂). Further reactions can lead to the formation of the highly reactive hydroxyl radical (•OH).[7][10]
Signaling Pathway of 4NQO-Induced Oxidative Stress
The metabolic activation of 4NQO and subsequent ROS generation trigger a cascade of cellular events leading to oxidative DNA damage and other cytotoxic effects.
Caption: Metabolic activation of 4NQO leading to ROS generation and DNA damage.
Quantitative Data on 4NQO-Induced Oxidative Stress
The following tables summarize quantitative data from studies on 4NQO-induced oxidative damage.
Table 1: 4NQO-Induced DNA Strand Breaks in TK6 Cells
| 4NQO Concentration (µg/mL) | Exposure Time (hours) | % Tail DNA (Mean ± SD) |
| 0 (Solvent Control) | 2 | 11.0 ± 1.6 |
| 0.031 | 2 | Statistically significant increase |
| 0.125 | 2 | 28.9 ± 4.3 |
| 1 | 2, 4, 6 | 49.2 ± 2.1 (average across timepoints) |
Data extracted from a study on human TK6 cells.[9] The "% Tail DNA" is a measure of DNA strand breaks determined by the Comet assay.
Table 2: Inflammatory Cell Infiltration in Murine Livers Following 4NQO Treatment
| Cell Type | Treatment Group | Cells/mm² (Mean ± SD) |
| T cells | Control | 76.0 ± 41.3 |
| 4NQO | 98.5 ± 36.9 | |
| Neutrophils | Control | 11.0 ± 7.2 |
| 4NQO | 47.1 ± 54.9 |
Data from a study on the effects of 4NQO in murine livers.[11]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ROS generation. Below are protocols for key experiments.
Measurement of Intracellular ROS using Fluorescent Probes
This protocol describes the use of fluorescent probes to detect intracellular ROS in cell cultures treated with 4NQO.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4-Nitroquinoline 1-oxide (4NQO) stock solution
-
Fluorescent probes (e.g., DCFH-DA for general ROS, DHE for superoxide)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate or on coverslips and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with the fluorescent probe (e.g., 10 µM DCFH-DA) in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the probe-containing medium and wash the cells twice with PBS to remove excess probe.
-
4NQO Treatment: Add fresh culture medium containing the desired concentration of 4NQO to the cells.
-
Incubation: Incubate the cells for the desired time period (e.g., 1-24 hours).
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission for DCF).
Comet Assay for DNA Damage
The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks caused by oxidative stress.
Materials:
-
Treated and control cells
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Microscope slides
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Coat microscope slides with NMPA and allow to dry.
-
Embedding Cells: Mix the cell suspension with LMPA and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.
-
Lysis: Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage to the tank and run the electrophoresis for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with neutralization buffer and then stain with a DNA-binding dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the percentage of DNA in the tail.
Experimental Workflow for Assessing 4NQO-Induced ROS and DNA Damage
The following diagram illustrates a typical workflow for investigating the effects of 4NQO.
Caption: A streamlined workflow for studying 4NQO-induced cellular stress.
Conclusion
4-Nitroquinoline 1-oxide is a potent generator of reactive oxygen species through its metabolic activation and subsequent redox cycling. The production of superoxide, hydrogen peroxide, and hydroxyl radicals leads to significant oxidative DNA damage, including the formation of 8-hydroxy-2'-deoxyguanosine, a key biomarker of oxidative stress.[7][10] The experimental protocols and workflows outlined in this guide provide a framework for researchers and drug development professionals to investigate the mechanisms of 4NQO-induced oxidative stress and to screen for potential protective agents. While specific data for this compound is scarce, the information presented for the parent compound, 4NQO, offers a robust foundation for understanding its likely biological activities.
References
- 1. ijcrt.org [ijcrt.org]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Adverse Outcome Pathway‐Informed Integrated Testing to Identify Chemicals Causing Genotoxicity Through Oxidative DNA Damage: Case Study on 4‐Nitroquinoline 1‐Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fat and exposure to 4-nitroquinoline-1-oxide causes histologic and inflammatory changes in murine livers | PLOS One [journals.plos.org]
An In-depth Technical Guide on the Biological Effects of 4-Nitroquinoline 1-Oxide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial research revealed a significant lack of specific data for 7-Methyl-4-nitroquinoline 1-oxide. Therefore, this guide focuses on the extensively studied parent compound, 4-Nitroquinoline 1-oxide (4NQO) , to provide a comprehensive overview of the biological effects of this class of compounds. The insights provided here may serve as a foundational understanding for investigating methylated derivatives.
Executive Summary
4-Nitroquinoline 1-oxide (4NQO) is a potent carcinogenic and mutagenic agent that has been instrumental in experimental cancer research, particularly in modeling oral carcinogenesis.[1][2] Its biological activities are primarily attributed to its metabolic activation, leading to the formation of DNA adducts and the generation of reactive oxygen species (ROS). This guide synthesizes the current understanding of 4NQO's mechanisms of action, metabolic pathways, and toxicological effects, presenting key data and experimental methodologies for the scientific community.
Mechanism of Action
The biological effects of 4NQO are multifaceted, involving direct interaction with DNA and the induction of cellular stress responses. The primary mechanisms are detailed below.
Metabolic Activation
4NQO is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects. The key metabolic pathway involves the reduction of the nitro group to a hydroxylamino group, forming 4-hydroxyaminoquinoline 1-oxide (4HAQO), a proximate carcinogen.[3] This conversion is catalyzed by cellular reductases.[4][5] 4HAQO is then further metabolized to a highly reactive electrophile, which can covalently bind to DNA.[6]
DNA Adduct Formation
The ultimate carcinogenic metabolite of 4NQO reacts with DNA to form stable quinolone monoadducts. These adducts primarily form with purine bases, with a preference for guanine residues.[7] The formation of these bulky DNA adducts disrupts DNA replication and transcription, leading to mutations if not repaired.[3]
Oxidative Stress and Reactive Oxygen Species (ROS) Production
The metabolism of 4NQO is also associated with the production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[8] This oxidative stress can lead to further DNA damage, including the formation of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage.[8] The generation of ROS contributes to the overall genotoxicity and cytotoxicity of 4NQO.
Signaling Pathways
The cellular response to 4NQO-induced damage involves the activation of DNA damage response (DDR) pathways. This includes the activation of DNA repair mechanisms, cell cycle checkpoints, and, in cases of extensive damage, apoptosis. The specific signaling cascades activated can vary depending on the cell type and the extent of the damage.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of 4NQO.
| Parameter | Value | Cell Line/System | Reference |
| Mutagenicity | |||
| Increased Mutant Frequency | Present | Lung, Liver, Bone Marrow (Mice) | [9] |
| Cytotoxicity | |||
| Significant Cell Death | 2-5 µM | Daudi cells | [10] |
| DNA Damage | |||
| 8-OHdG Formation | Dose-dependent (1.0 to 50 µM) | Human Fibroblasts | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Mutagenicity Assay in MutaMouse
-
Animal Model: Male MutaMouse transgenic mice.
-
Treatment: A single dose of 4NQO administered intraperitoneally (7.5 or 15 mg/kg) or orally (200 mg/kg).
-
Tissue Isolation: Liver, kidney, lung, spleen, bone marrow, testis, and stomach are isolated at 7, 14, and 28 days post-treatment.
-
Mutant Frequency Analysis: DNA is extracted from the tissues, and the lacZ transgene is recovered as a lambda phage. The mutant frequency is determined by a positive selection assay where only phages with a mutated lacZ gene can grow on a specific bacterial host.
-
Micronucleus Test: Peripheral blood is collected to evaluate clastogenicity by scoring the frequency of micronucleated erythrocytes.[9]
Detection of 8-Hydroxydeoxyguanosine (8-OHdG) by HPLC-ECD
-
Cell Culture: Normal human fibroblasts are cultured to near confluence.
-
Treatment: Cells are treated with varying concentrations of 4NQO for 1 hour.
-
DNA Extraction: DNA is isolated from the treated cells using a standard phenol-chloroform extraction method.
-
DNA Digestion: The extracted DNA is enzymatically digested to nucleosides.
-
HPLC-ECD Analysis: The digested DNA is analyzed by high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the levels of 8-OHdG.[8]
Visualizations
The following diagrams illustrate key pathways and workflows related to the biological effects of 4NQO.
Caption: Metabolic activation of 4NQO to its ultimate carcinogenic form.
Caption: Generation of ROS and subsequent oxidative DNA damage by 4NQO.
Caption: Experimental workflow for assessing in vivo mutagenicity of 4NQO.
Conclusion
4-Nitroquinoline 1-oxide is a well-characterized genotoxic agent that serves as a valuable tool in cancer research. Its biological effects are driven by metabolic activation, leading to the formation of DNA adducts and the induction of oxidative stress. This guide provides a comprehensive overview of the key mechanisms, quantitative data, and experimental protocols associated with 4NQO, offering a valuable resource for researchers in toxicology and drug development. Further investigation into the specific effects of methylated derivatives, such as this compound, is warranted to understand the structure-activity relationships within this class of compounds.
References
- 1. 4-nitroquinoline-1-oxide induces the formation of cellular topoisomerase I-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo interaction of 4-nitroquinoline-1-oxide and its derivatives with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Mutagenic Spectrum of 4-Nitroquinoline 1-Oxide (4-NQO) in Aspergillus nidulans by Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 7. Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies [mdpi.com]
- 8. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 9. 4-Nitroquinoline-1-oxide: factors determining its mutagenicity in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
An In-depth Technical Guide on Early Studies of Quinoline N-Oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of quinoline N-oxide derivatives has been a pivotal area of research in chemical biology and medicinal chemistry for decades. These heterocyclic compounds, characterized by a quinoline ring system with an N-oxide group, have demonstrated a wide spectrum of biological activities. Early investigations into these molecules laid the foundational understanding of their synthesis, reactivity, and potent biological effects, most notably the carcinogenic properties of certain derivatives. This technical guide provides a comprehensive overview of the seminal early studies on quinoline N-oxide derivatives, with a particular focus on the synthesis and the groundbreaking carcinogenicity research on 4-nitroquinoline 1-oxide (4NQO).
I. Core Concepts in the Chemistry of Quinoline N-Oxides: Early Synthetic Approaches
The foundation of research into quinoline N-oxide derivatives was built upon the pioneering work in the synthesis of aromatic amine oxides. A key figure in this field was Eiji Ochiai, whose work in the 1940s and 1950s established fundamental methods for the preparation of these compounds.
Experimental Protocols: Synthesis of Quinoline 1-Oxides
The general method for the N-oxidation of quinolines, as described in early literature, involves the use of organic peroxy acids. A representative protocol is detailed below.
General Procedure for N-oxidation of Quinolines (circa 1953):
-
Reagents: Quinoline (or a substituted quinoline), glacial acetic acid, and hydrogen peroxide (30-35%).
-
Step 1: Preparation of the Peroxy Acid: A solution of the quinoline derivative in glacial acetic acid is prepared in a round-bottom flask.
-
Step 2: Oxidation: An excess of aqueous hydrogen peroxide is added portion-wise to the stirred solution. The reaction is typically exothermic and may require cooling to maintain a temperature of 60-70°C.
-
Step 3: Reaction Monitoring and Work-up: The reaction mixture is heated for several hours. The progress of the reaction can be monitored by the disappearance of the starting quinoline.
-
Step 4: Isolation and Purification: The resulting quinoline 1-oxide is then isolated. This often involves neutralization with a base (e.g., sodium carbonate) followed by extraction with an organic solvent (e.g., chloroform). The product can be further purified by distillation under reduced pressure or by crystallization.
This fundamental method was adapted for the synthesis of various quinoline N-oxide derivatives, including the historically significant 4-nitroquinoline 1-oxide.
II. The Emergence of a Potent Carcinogen: Early Studies on 4-Nitroquinoline 1-Oxide (4NQO)
In the late 1950s, a team of Japanese scientists led by Waro Nakahara and Fumiko Fukuoka published a series of groundbreaking papers that identified 4-nitroquinoline 1-oxide as a potent carcinogen. This discovery opened up a new avenue of cancer research, providing a valuable tool for inducing tumors in animal models to study the mechanisms of carcinogenesis.
Experimental Protocols: Induction of Tumors with 4NQO in Mice
The early experiments by Nakahara and his colleagues primarily involved skin painting and subcutaneous injection in mice.
Protocol for Skin Carcinogenesis by Painting (Nakahara et al., 1957): [1]
-
Animal Model: Mice of the dd strain were used.
-
Carcinogen Preparation: 4-nitroquinoline 1-oxide was dissolved in acetone to prepare solutions of varying concentrations.
-
Application: The 4NQO solution was applied to the interscapular region of the mice using a small brush. Applications were repeated several times a week.
-
Observation: The animals were observed for the development of skin lesions, including papillomas and carcinomas, over several months.
-
Histopathology: Tissues from the application site were collected, fixed, sectioned, and stained with hematoxylin and eosin for microscopic examination to confirm the diagnosis of carcinoma.
Protocol for Subcutaneous Sarcoma Induction (Nakahara & Fukuoka, 1959):
-
Animal Model: Mice were used for these studies.
-
Carcinogen Preparation: A solution or suspension of 4-nitroquinoline 1-oxide was prepared in a suitable solvent.
-
Administration: The 4NQO preparation was injected subcutaneously into the backs of the mice.
-
Observation: The mice were monitored for the development of tumors at the injection site.
-
Confirmation: The resulting tumors were identified as sarcomas through histopathological examination.
Quantitative Data from Early Carcinogenicity Studies
The initial studies by Nakahara and Fukuoka provided quantitative data on the carcinogenic potency of 4NQO.
| Route of Administration | 4NQO Concentration/Dose | Animal Strain | Tumor Type | Tumor Incidence | Reference |
| Skin Painting | 0.25% in acetone (thrice weekly) | dd mice | Epidermoid carcinoma | High incidence | Nakahara et al., 1957[1] |
| Subcutaneous Injection | 1 mg | Mice | Sarcoma | High incidence | Nakahara & Fukuoka, 1959 |
These early findings unequivocally established 4-NQO as a powerful multi-potential carcinogen.
III. Early Insights into the Mechanism of Action
Even in the early stages of research, scientists began to formulate hypotheses about how 4NQO exerts its carcinogenic effects. It was proposed that the nitro group at the 4-position and the N-oxide function were crucial for its activity. Subsequent research confirmed that 4NQO is a procarcinogen that requires metabolic activation to exert its genotoxic effects.
The key metabolic step is the reduction of the nitro group to a hydroxylamino group, forming 4-hydroxyaminoquinoline 1-oxide (4HAQO). This highly reactive metabolite is considered the ultimate carcinogen, capable of forming covalent adducts with DNA, primarily with guanine and adenine bases. This interaction leads to DNA damage, mutations, and ultimately, the initiation of cancer.
Logical Relationship of 4NQO's Early-Understood Mechanism
Experimental Workflow for Early 4NQO Carcinogenicity Studies
Conclusion
The early studies on quinoline N-oxide derivatives, particularly the synthesis of the parent compounds and the discovery of the potent carcinogenicity of 4-nitroquinoline 1-oxide, were landmark achievements in the fields of chemistry and cancer research. The meticulous experimental work of pioneers like Ochiai, Nakahara, and Fukuoka not only unveiled a new class of chemical carcinogens but also provided the scientific community with an invaluable tool to unravel the complex processes of carcinogenesis. The foundational knowledge of the synthesis, biological activity, and mechanism of action of these compounds, established through these early investigations, continues to inform and inspire modern drug discovery and development efforts.
References
Physicochemical Properties of 7-Methyl-4-nitroquinoline 1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-4-nitroquinoline 1-oxide is a derivative of the well-known mutagen and carcinogen, 4-nitroquinoline 1-oxide (4-NQO). As a member of the quinoline N-oxide family, its physicochemical properties are of significant interest to researchers in the fields of medicinal chemistry, toxicology, and drug development. Understanding these properties is crucial for predicting its biological activity, designing new therapeutic agents, and developing safe handling protocols. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, supplemented with information on its parent compound, 4-NQO, and related isomers where direct data is unavailable.
Core Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available information for the target compound, alongside data for the closely related 4-nitroquinoline 1-oxide and 3-Methyl-4-nitroquinoline N-oxide for comparative purposes.
| Property | This compound | 4-Nitroquinoline 1-oxide | 3-Methyl-4-nitroquinoline N-oxide |
| Molecular Formula | C₁₀H₈N₂O₃ | C₉H₆N₂O₃ | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.18 g/mol | 190.16 g/mol | 204.18 g/mol |
| Melting Point | Data not available | 154-156 °C | 178-180 °C |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Water soluble[1][2][3] | Data not available |
| pKa | Data not available | Data not available | Data not available |
| logP | Data not available | Data not available | Data not available |
Experimental Protocols
Synthesis of Quinolines and their N-oxides
A general approach to synthesizing quinoline derivatives is the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. Subsequent N-oxidation can be achieved using a peroxy acid such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA). Nitration of the quinoline ring system can then be performed using a mixture of nitric acid and sulfuric acid.
A plausible synthetic route for this compound would start from m-toluidine.
Determination of Melting Point
The melting point of a solid compound can be determined using a capillary melting point apparatus.
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in a heating block apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.
Determination of Solubility
The solubility of a compound in various solvents can be determined by the shake-flask method.[4]
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of pKa
The acid dissociation constant (pKa) of an ionizable compound can be determined by potentiometric titration or UV-Vis spectrophotometry.
-
Potentiometric Titration: A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.
-
UV-Vis Spectrophotometry: The UV-Vis absorption spectrum of the compound is recorded at various pH values. The pKa can be calculated from the changes in absorbance at a specific wavelength as a function of pH.
Determination of logP
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method or estimated by HPLC.
-
Shake-Flask Method: A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken to allow for partitioning of the compound between the two phases. After separation of the phases, the concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, its structural similarity to 4-nitroquinoline 1-oxide suggests it may share a similar mechanism of action. 4-NQO is a well-established carcinogen that induces DNA damage, primarily through the formation of DNA adducts and the generation of reactive oxygen species (ROS).[5][6][7][8] This leads to the activation of DNA damage response and repair pathways.
The diagram above illustrates the likely mechanism of action. Following cellular uptake, the compound undergoes metabolic activation to a reactive electrophile. This metabolite can then directly bind to DNA, forming adducts. Additionally, the compound can induce the production of ROS, leading to oxidative damage to DNA bases. Both types of DNA lesions trigger the DNA damage response (DDR) pathway, which can lead to cell cycle arrest to allow for DNA repair, or, if the damage is too severe, programmed cell death (apoptosis).
Conclusion
This technical guide has summarized the currently available physicochemical data for this compound. While key quantitative parameters such as melting point, boiling point, solubility, pKa, and logP are not yet reported for this specific compound, data from its parent compound, 4-nitroquinoline 1-oxide, and related isomers provide valuable context. The provided general experimental protocols can serve as a starting point for the determination of these missing values. The proposed mechanism of DNA damage, based on the known activity of 4-NQO, offers a framework for understanding the potential biological effects of this compound. Further experimental investigation is required to fully characterize this compound and its biological activity.
References
- 1. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 6. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
Known Metabolites of 7-Methyl-4-nitroquinoline 1-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitroquinoline 1-oxide (4NQO) is a potent carcinogen widely used in experimental models to induce tumors, particularly oral squamous cell carcinoma.[1][2] Its carcinogenicity is not a direct effect of the compound itself but is mediated through its metabolic activation to reactive intermediates that can interact with cellular macromolecules, primarily DNA.[3][4][5][6][7] Understanding the metabolic pathways of 4NQO is crucial for elucidating its mechanism of action and for developing potential chemopreventive strategies. This guide will delve into the known metabolites of 4NQO, the enzymatic processes involved, and the subsequent formation of DNA adducts and oxidative damage.
Metabolic Activation of 4-Nitroquinoline 1-oxide
The metabolic activation of 4NQO is a multi-step process initiated by the reduction of its nitro group. This transformation is critical for its carcinogenic activity.
Reduction to 4-Hydroxyaminoquinoline 1-oxide (4HAQO)
The primary and most significant metabolic step is the four-electron reduction of the nitro group of 4NQO to form 4-hydroxyaminoquinoline 1-oxide (4HAQO).[3][8][9][10] 4HAQO is considered the proximate carcinogen, being more reactive than the parent compound.[3][11]
This reduction is catalyzed by cytosolic enzymes, primarily NAD(P)H:quinone reductase (DT-diaphorase) and NADH:4NQO nitroreductase.[8][9] The availability of coenzymes such as NADH or NADPH serves as a source of hydrogen for this reduction.[9]
Further Activation of 4HAQO
4HAQO undergoes further metabolic activation to form a highly reactive electrophilic species that can covalently bind to DNA. One proposed mechanism involves the formation of 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO).[5][7] This ultimate carcinogen is capable of forming stable adducts with DNA bases.
Major Metabolites and DNA Adducts
The metabolic activation of 4NQO leads to the formation of several key metabolites and subsequent DNA adducts.
| Metabolite/Adduct | Description | Significance |
| 4-Hydroxyaminoquinoline 1-oxide (4HAQO) | The primary metabolite formed by the reduction of the nitro group of 4NQO.[3][8][9][10] | Considered the proximate carcinogen, more reactive than 4NQO.[3][11] |
| 4-Acetoxyaminoquinoline-1-oxide (Ac-4HAQO) | A highly reactive electrophilic metabolite formed from 4HAQO.[5][7] | The ultimate carcinogen that directly reacts with DNA. |
| 3-(deoxyadenosin-N6-yl)-4AQO | A stable quinoline monoadduct formed with deoxyadenosine.[3] | Represents covalent modification of DNA, leading to mutations. |
| N4-(guanosin-7-yl-4AQO) | A stable quinoline monoadduct formed with deoxyguanosine.[3] | Represents covalent modification of DNA, leading to mutations. |
| 8-Hydroxydeoxyguanosine (8OHdG) | An oxidized derivative of deoxyguanosine.[3] | A marker of oxidative DNA damage induced by reactive oxygen species generated during 4NQO metabolism. |
Role of Oxidative Stress in 4NQO Metabolism
The metabolism of 4NQO is intrinsically linked to the generation of reactive oxygen species (ROS), which contributes to its carcinogenicity.[2][11] The redox cycling of 4NQO and its metabolites can produce superoxide anion radicals and hydrogen peroxide.[11] These ROS can induce oxidative damage to cellular components, including DNA, leading to the formation of lesions such as 8-hydroxydeoxyguanosine (8OHdG).[3]
Experimental Protocols for Studying 4NQO Metabolism
A variety of experimental models and analytical techniques are employed to investigate the metabolism of 4NQO.
In Vivo Models
-
Rodent Carcinogenesis Models: Rats and mice are commonly used to study 4NQO-induced carcinogenesis.[1][2][12][13] 4NQO is typically administered in the drinking water to induce oral tumors.[2][12][13] These models allow for the study of metabolic changes in various tissues and biofluids over the course of tumor development.
In Vitro Models
-
Cell Culture Systems: Human and animal cell lines are used to investigate the cellular and molecular mechanisms of 4NQO metabolism and toxicity.[14] These systems provide a controlled environment to study specific enzymatic reactions and signaling pathways.
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for the separation and quantification of 4NQO and its metabolites, such as 4HAQO and 4-aminoquinoline 1-oxide (4AQO), from biological samples.[8][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is utilized for metabolomic profiling of serum and tissue samples from 4NQO-treated animals to identify broader metabolic alterations associated with carcinogenesis.[2][13][16]
Signaling Pathways and Logical Relationships
The metabolism of 7-Methyl-4-nitroquinoline 1-oxide is intricately linked to cellular processes leading to carcinogenesis. The following diagrams illustrate the key pathways and experimental workflows.
References
- 1. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry [PeerJ] [peerj.com]
- 3. academic.oup.com [academic.oup.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular Basis of 4‐Nitroquinoline 1‐Oxide Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conversion of 4-nitroquinoline 1-oxide (4NQO) to 4-hydroxyaminoquinoline 1-oxide by a dicumarol-resistant hepatic 4NQO nitroreductase in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of 4-nitroquinoline-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas. | Semantic Scholar [semanticscholar.org]
- 10. The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of 4-nitroquinoline-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fat and exposure to 4-nitroquinoline-1-oxide causes histologic and inflammatory changes in murine livers | PLOS One [journals.plos.org]
- 13. Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro carcinogenesis by 4-nitroquinoline 1-oxide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Genotoxicity of Methylated Quinoline 1-Oxides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline 1-oxides, a class of N-heterocyclic aromatic compounds, and their methylated derivatives are of significant interest in toxicology and drug development due to their potential genotoxic and carcinogenic properties. Understanding the mechanisms by which these compounds interact with cellular macromolecules, particularly DNA, is crucial for assessing their risk to human health and for the development of safer chemical entities. This technical guide provides an in-depth overview of the genotoxicity of methylated quinoline 1-oxides, focusing on quantitative data from key assays, detailed experimental protocols, and the underlying molecular pathways.
Core Concepts in Genotoxicity of Quinoline 1-Oxides
The genotoxicity of quinoline 1-oxides is often linked to their metabolic activation to reactive intermediates that can form adducts with DNA. This process can lead to mutations, chromosomal damage, and ultimately, the initiation of carcinogenesis. The position of methyl substitution on the quinoline 1-oxide ring can significantly influence the molecule's metabolic fate and genotoxic potential.
Quantitative Genotoxicity Data
The following tables summarize the available quantitative data on the genotoxicity of various methylated quinoline 1-oxides from key in vitro and in vivo assays.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. A positive result indicates that the chemical can cause point mutations in DNA.
| Compound | Strain | Metabolic Activation (S9) | Concentration/Dose | Result | Reference |
| N-methyl-quinoline 5,6-oxide | TA100 | With | Not Specified | Weakly Positive (134 ± 6 revertants/µmol) | [1] |
Further quantitative data for other methylated quinoline 1-oxides in the Ames test is limited in the reviewed literature.
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity) by identifying the formation of micronuclei in the cytoplasm of treated cells.
| Compound | Cell Line | Metabolic Activation (S9) | Concentration | Result | Reference |
| 4-Nitroquinoline 1-oxide (Positive Control) | L5178Y | Not Specified | Not Specified | Dose-response relationship observed | [2] |
| 4-Nitroquinoline 1-oxide (Positive Control) | MCL-5, AHH-1, TK6 | Not Specified | Up to 55±5% toxicity | Little to no significant increases in micronucleus induction | [2] |
Unscheduled DNA Synthesis (UDS) Assay
The UDS assay measures DNA repair synthesis in response to DNA damage induced by a test chemical. An increase in UDS indicates that the chemical has caused DNA damage that is being repaired by the nucleotide excision repair (NER) pathway.
| Compound | Cell Type | Result | Reference |
| 4-Methylquinoline | Rat Hepatocytes | Positive | [1] |
| 8-Methylquinoline | Rat Hepatocytes | Positive | [1] |
| 2-Methylquinoline | Rat Hepatocytes | Negative | [1] |
| 6-Methylquinoline | Rat Hepatocytes | Negative | [1] |
Note: The available data is for methylated quinolines, not specifically their 1-oxide derivatives.
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below. These protocols are based on established guidelines and can be adapted for the evaluation of methylated quinoline 1-oxides.
Ames Test (Plate Incorporation Method)
This protocol describes a standard plate incorporation method for the Ames test.
1. Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are commonly used to detect different types of mutations.
2. Metabolic Activation (S9 Mix):
-
Prepare S9 fraction from the livers of rats induced with a suitable agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).
-
The S9 mix typically contains the S9 fraction, a buffer (e.g., phosphate buffer), MgCl₂, KCl, glucose-6-phosphate (G6P), and NADP⁺.
3. Test Procedure: a. To 2.0 mL of molten top agar (at 45°C) containing a trace amount of histidine and biotin, add:
- 0.1 mL of an overnight culture of the tester strain.
- 0.1 mL of the test compound solution at the desired concentration.
- 0.5 mL of S9 mix (for assays with metabolic activation) or buffer (for assays without metabolic activation). b. Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate. c. Allow the top agar to solidify. d. Incubate the plates at 37°C for 48-72 hours. e. Count the number of revertant colonies on each plate.
4. Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies and if the increase is at least twofold greater than the spontaneous reversion rate (negative control).
Experimental Workflow for Ames Test
Caption: Workflow for the Ames Plate Incorporation Assay.
In Vitro Micronucleus Assay (Cytokinesis-Block Method)
This protocol outlines the cytokinesis-block micronucleus assay, which is a common method for assessing chromosomal damage.[3][4]
1. Cell Culture:
-
Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human lymphocytes).
-
Culture the cells in appropriate medium and conditions.
2. Treatment: a. Seed the cells in culture plates or flasks. b. Expose the cells to various concentrations of the test compound for a short period (e.g., 3-6 hours) in the presence or absence of S9 mix, or for a longer period (e.g., 1.5-2 normal cell cycle lengths) without S9. c. Include appropriate negative (solvent) and positive controls.
3. Cytokinesis Block: a. After the treatment period, wash the cells and add fresh medium containing cytochalasin B. Cytochalasin B inhibits cytokinesis, resulting in binucleated cells. b. The concentration of cytochalasin B should be optimized for the cell line used. c. Incubate the cells for a period that allows for the completion of one cell cycle.
4. Harvesting and Slide Preparation: a. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). b. Treat the cells with a hypotonic solution to swell the cytoplasm. c. Fix the cells using a methanol/acetic acid fixative. d. Drop the cell suspension onto clean microscope slides and air-dry.
5. Staining and Scoring: a. Stain the slides with a suitable DNA stain (e.g., Giemsa, acridine orange, or a fluorescent dye like DAPI). b. Score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, round, membrane-bound DNA fragments in the cytoplasm.
6. Data Analysis: A compound is considered clastogenic or aneugenic if it causes a significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control. Cytotoxicity is also assessed, typically by measuring the cytokinesis-block proliferation index (CBPI).
Logical Flow for Micronucleus Assay Decision Making
Caption: Decision flow for the in vitro micronucleus assay.
Unscheduled DNA Synthesis (UDS) Assay in Primary Rat Hepatocytes
This protocol describes the UDS assay using primary rat hepatocytes to measure DNA repair synthesis.[5]
1. Hepatocyte Isolation:
-
Isolate hepatocytes from adult male rats by collagenase perfusion of the liver.
-
Assess cell viability (e.g., by trypan blue exclusion).
2. Cell Culture:
-
Plate the isolated hepatocytes onto coverslips coated with collagen in a suitable culture medium.
-
Allow the cells to attach for a short period (e.g., 1.5-2 hours).
3. Treatment: a. Replace the medium with a medium containing the test compound at various concentrations and ³H-thymidine. b. Incubate the cells for a defined period (e.g., 18-24 hours). c. Include appropriate negative and positive controls. 2-acetylaminofluorene is a commonly used positive control that requires metabolic activation.
4. Cell Fixation and Autoradiography: a. Wash the cells to remove the test compound and unincorporated ³H-thymidine. b. Swell the cells in a hypotonic solution and then fix them. c. Mount the coverslips onto microscope slides. d. Coat the slides with nuclear track emulsion and expose them in the dark for an appropriate time (e.g., 7-14 days). e. Develop the autoradiographs.
5. Grain Counting: a. Stain the cells (e.g., with hematoxylin and eosin). b. Using a light microscope, count the number of silver grains over the nucleus and an adjacent area of the cytoplasm for a set number of cells (e.g., 50-100) per concentration. c. The net nuclear grain count is calculated by subtracting the cytoplasmic grain count from the nuclear grain count.
6. Data Analysis: A compound is considered to induce UDS if it causes a significant, dose-dependent increase in the mean net nuclear grain count. The percentage of cells in repair is also often reported.
Workflow of the Unscheduled DNA Synthesis Assay
Caption: Workflow for the UDS assay in primary rat hepatocytes.
Signaling Pathways and Mechanisms of Genotoxicity
The genotoxicity of quinoline 1-oxides is often initiated by their metabolic activation to electrophilic intermediates that can bind to DNA, forming DNA adducts. This can trigger various cellular responses, including DNA repair pathways and, if the damage is overwhelming, apoptosis. The example of 4-nitroquinoline 1-oxide (4-NQO), a well-studied quinoline 1-oxide derivative, provides a model for understanding these pathways.
Metabolic Activation: Quinoline 1-oxides can be metabolized by cytochrome P450 enzymes to form reactive epoxides or other electrophilic species. For 4-NQO, a key activation step is the reduction of the nitro group to a hydroxylamino group, which can then be further activated to a highly reactive species that readily forms adducts with DNA.[6]
DNA Adduct Formation: The reactive metabolites of quinoline 1-oxides can form covalent bonds with DNA bases, primarily at the N2 and C8 positions of guanine and the N6 position of adenine.[6] These bulky adducts distort the DNA helix and can interfere with DNA replication and transcription.
DNA Repair Pathways: The cell employs several DNA repair pathways to remove these adducts. The primary mechanism for repairing bulky adducts is Nucleotide Excision Repair (NER). The NER pathway recognizes the distortion in the DNA helix, excises the damaged segment, and synthesizes a new, correct strand of DNA.[6]
Cellular Consequences: If the DNA damage is extensive and overwhelms the repair capacity of the cell, it can lead to mutations during DNA replication. These mutations, if they occur in critical genes such as proto-oncogenes or tumor suppressor genes, can contribute to the development of cancer. Severe DNA damage can also trigger apoptotic pathways to eliminate the damaged cell.
Proposed Genotoxicity Pathway for Quinoline 1-Oxides
Caption: A proposed signaling pathway for the genotoxicity of methylated quinoline 1-oxides.
Conclusion
The genotoxicity of methylated quinoline 1-oxides is a complex process involving metabolic activation, DNA adduct formation, and the cellular response to DNA damage. While quantitative data for many specific methylated derivatives are still limited, the established genotoxicity of quinoline and its analogues, such as 4-nitroquinoline 1-oxide, provides a strong basis for concern and further investigation. The experimental protocols and mechanistic pathways outlined in this guide offer a framework for researchers and drug development professionals to assess the genotoxic potential of this important class of compounds. Further research is needed to fully elucidate the structure-activity relationships and to generate comprehensive quantitative data for a wider range of methylated quinoline 1-oxides.
References
- 1. Comparison of the mutagenicity of quinoline and all monohydroxyquinolines with a series of arene oxide, trans-dihydrodiol, diol epoxide, N-oxide and arene hydrate derivatives of quinoline in the Ames/Salmonella microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Unscheduled DNA Synthesis (UDS) Test with Mammalian Liver Cells In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 6. The repair of identified large DNA adducts induced by 4-nitroquinoline-1-oxide in normal or xeroderma pigmentosum group A human fibroblasts, and the role of DNA polymerases alpha or delta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical and Technical Guide to 4-Nitroquinoline 1-Oxide (4-NQO) and Its Analogues in Carcinogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitroquinoline 1-oxide (4-NQO) is a potent carcinogenic and mutagenic compound that has been a cornerstone of cancer research for over six decades. Its ability to reliably induce tumors in animal models, particularly oral squamous cell carcinoma (OSCC), has made it an invaluable tool for studying the multistep process of carcinogenesis, from initiation and promotion to progression. This technical guide provides an in-depth historical and scientific overview of 4-NQO and its analogues, focusing on their discovery, experimental applications, and the molecular pathways they perturb.
Historical Perspective: Discovery and Early Investigations
The carcinogenic properties of 4-NQO were first reported in 1957 by Waro Nakahara and Fukuoka in Japan. However, the initial synthesis of 4-nitroquinoline and its N-oxide derivatives was pioneered by Eiji Ochiai and his research group . Their work in the 1940s on the chemistry of aromatic amine N-oxides laid the foundation for the later discovery of 4-NQO's biological activities. Early studies quickly established 4-NQO as a powerful tool to induce various types of tumors in laboratory animals, leading to its widespread adoption in cancer research.
Mechanism of Carcinogenicity
4-NQO is a pro-carcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. The primary mechanism involves the enzymatic reduction of the nitro group to a reactive intermediate, 4-hydroxyaminoquinoline 1-oxide (4-HAQO). This metabolite can then be further activated, leading to the formation of covalent DNA adducts, primarily with guanine and adenine bases. These adducts can cause mutations if not repaired, leading to genomic instability.
Beyond direct DNA damage, 4-NQO is a potent inducer of oxidative stress . Its metabolism generates reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide, which can damage cellular macromolecules, including DNA, lipids, and proteins. This oxidative damage contributes significantly to the carcinogenic process.
Quantitative Data on 4-NQO Induced Carcinogenesis
The following tables summarize quantitative data from various studies on 4-NQO-induced tumorigenesis in different animal models. These tables are intended for easy comparison of tumor incidence, latency, and multiplicity under different experimental conditions.
| Animal Model | Strain | Route of Administration | 4-NQO Concentration | Duration of Treatment | Tumor Incidence (%) | Mean Latency (weeks) | Tumor Type | Reference |
| Mouse | C57BL/6 | Drinking Water | 100 µg/mL | 16 weeks | 100 | 24-28 | Oral Squamous Cell Carcinoma | [1] |
| Rat | Wistar | Drinking Water | 50 ppm | 20 weeks | 81.8 (invasive carcinoma) | 20 | Tongue Squamous Cell Carcinoma | |
| Mouse | BALB/c | Topical (Palate) | 0.5% in propylene glycol | 16 weeks | High | 24-49 | Oral Squamous Cell Carcinoma | |
| Mouse | C57BL/6 | Drinking Water | 50 µg/mL | 16 weeks | High | 20 | Oral Squamous Cell Carcinoma | [2] |
| Animal Model | Strain | 4-NQO Analogue | Route of Administration | Carcinogenic Activity | Reference |
| Mouse | Various | 4-Aminoquinoline 1-oxide | Subcutaneous injection | Non-carcinogenic | |
| Rat | Wistar | 4-Hydroxyaminoquinoline 1-oxide | Subcutaneous injection | Potent carcinogen | |
| Mouse | Various | 3-Methyl-4-nitropyridine 1-oxide | Painting | Carcinogenic |
Key Experimental Protocols
Detailed methodologies are crucial for replicating and building upon historical research. Below are summaries of key experimental protocols for inducing carcinogenesis with 4-NQO.
Protocol 1: Oral Carcinogenesis in Mice via Drinking Water
-
Animal Model: 6-8 week old male C57BL/6 mice.
-
Carcinogen Preparation: Dissolve 4-NQO in propylene glycol to create a stock solution. Further dilute the stock solution in the drinking water to a final concentration of 50-100 µg/mL. The solution should be freshly prepared weekly and protected from light.
-
Administration: Provide the 4-NQO-containing drinking water ad libitum for a period of 16 to 24 weeks.
-
Monitoring: Monitor the animals for signs of toxicity, such as weight loss or changes in behavior. Visually inspect the oral cavity for the development of lesions.
-
Endpoint: Euthanize the animals at predetermined time points (e.g., 20, 24, 28 weeks) for histopathological analysis of the tongue and other oral tissues.
-
Expected Outcome: Development of a spectrum of lesions from hyperplasia and dysplasia to invasive squamous cell carcinoma.
Protocol 2: Topical Application for Oral Carcinogenesis in Rats
-
Animal Model: 8-10 week old male Wistar rats.
-
Carcinogen Preparation: Dissolve 4-NQO in a suitable solvent like propylene glycol or acetone to a concentration of 0.5%.
-
Administration: Using a small brush or cotton swab, apply the 4-NQO solution to a specific area of the oral mucosa (e.g., the palate or tongue) three times a week for 16-20 weeks.
-
Monitoring: Regularly examine the application site for the appearance of lesions.
-
Endpoint: Sacrifice the animals at various time points for histological examination of the treated tissues.
-
Expected Outcome: Localized development of tumors at the site of application.
Signaling Pathways and Molecular Mechanisms
4-NQO and its analogues disrupt several critical cellular signaling pathways, leading to carcinogenesis. The following diagrams, generated using the DOT language, illustrate these key pathways.
4-NQO-Induced DNA Damage and Repair Pathway
4-NQO-Induced Oxidative Stress Response Pathway
4-NQO-Induced p53-Dependent Apoptosis Pathway
References
Methodological & Application
Application Note: Laboratory Synthesis of 7-Methyl-4-nitroquinoline 1-oxide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, three-step protocol for the laboratory synthesis of 7-Methyl-4-nitroquinoline 1-oxide. The methodology is based on established and reliable organic chemistry transformations. The synthesis begins with the construction of the 7-methylquinoline core via the Skraup reaction, followed by N-oxidation of the quinoline nitrogen, and concludes with a regioselective nitration at the C4-position, directed by the N-oxide group. This protocol is designed to provide researchers with a clear and reproducible method for obtaining the target compound for further study.
Overall Synthetic Scheme
The synthesis of this compound is achieved through the following three-step reaction sequence:
-
Step 1: Skraup Synthesis - Formation of 7-Methylquinoline from m-toluidine.
-
Step 2: N-Oxidation - Conversion of 7-Methylquinoline to 7-Methylquinoline 1-oxide.
-
Step 3: Nitration - Regioselective nitration of 7-Methylquinoline 1-oxide to yield the final product, this compound.
Experimental Protocols
Safety Precaution: This synthesis involves the use of highly corrosive acids (concentrated H₂SO₄, fuming HNO₃), oxidizing agents, and potentially violent exothermic reactions. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. The Skraup reaction, in particular, can be vigorous and requires careful temperature control.
Step 1: Synthesis of 7-Methylquinoline via Skraup Reaction
This procedure details the formation of the quinoline ring system from an aromatic amine and glycerol.
Methodology:
-
Equip a large round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
To the flask, add m-toluidine (0.47 mol), glycerol (0.92 mol), and m-nitrobenzene-sulfonate (0.6 mol). Begin mechanical stirring.[1]
-
Prepare a solution of concentrated sulfuric acid (98%, 2.7 mol) and water (61.5 g) by slowly adding the acid to the water in a separate beaker cooled in an ice bath. Caution: Highly exothermic.
-
Slowly add the cooled H₂SO₄/H₂O solution to the stirred reaction mixture via the dropping funnel. Maintain the reaction temperature below 120°C using an ice bath to control the exothermic reaction.[1]
-
After the addition is complete, heat the mixture to 140-150°C and maintain this temperature for 3-4 hours.
-
Allow the mixture to cool to below 100°C and then cautiously pour it into a large beaker containing 2 L of water.
-
Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution while cooling the beaker in an ice bath.
-
Perform a steam distillation to isolate the crude product (a mixture of 5- and 7-methylquinoline).
-
Extract the distillate with dichloromethane (3 x 150 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product as an oil.
-
While the mixture of isomers can be used in the next step, purification of 7-methylquinoline can be achieved by fractional distillation under reduced pressure if desired.
Data Presentation: Reagents for Step 1
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |
| m-Toluidine | 107.15 | 0.47 | 50.46 | ~50.5 |
| Glycerol | 92.09 | 0.92 | 83.52 | ~66.3 |
| m-Nitrobenzene-sulfonate | 203.16 | 0.6 | 121.9 | - |
| Sulfuric Acid (98%) | 98.08 | 2.7 | 264.8 | ~144 |
| Water | 18.02 | 3.41 | 61.5 | 61.5 |
| Expected Product | 7-Methylquinoline | 143.19 | - | Yield: ~60-70% |
Step 2: N-Oxidation of 7-Methylquinoline
This procedure introduces an oxygen atom onto the quinoline nitrogen, which is crucial for directing the subsequent nitration. This protocol is adapted from the N-oxidation of quinoline.[2]
Methodology:
-
In a round-bottom flask, dissolve 7-methylquinoline (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Heat the solution to 70°C in a water bath with stirring.
-
Slowly add hydrogen peroxide (30% aqueous solution, 1.5-2.0 eq) dropwise, ensuring the temperature does not exceed 80°C.
-
After the addition is complete, maintain the reaction mixture at 70-75°C for 3-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acetic acid by pouring the mixture over ice and adding a saturated sodium carbonate or sodium bicarbonate solution until effervescence ceases.
-
The product, 7-Methylquinoline 1-oxide, may precipitate out of the solution. If not, extract the aqueous solution with chloroform or ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent (e.g., acetone or ethanol) to obtain the pure N-oxide.
Data Presentation: Reagents for Step 2
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mol) | Mass/Volume |
| 7-Methylquinoline | 143.19 | 1.0 | (e.g., 0.1) | (e.g., 14.3 g) |
| Glacial Acetic Acid | 60.05 | - | - | 75-150 mL |
| Hydrogen Peroxide (30%) | 34.01 | 1.5 - 2.0 | (e.g., 0.15-0.2) | (e.g., 17-22.7 mL) |
| Expected Product | 7-Methylquinoline 1-oxide | 159.18 | - | Yield: ~80-90% |
Step 3: Nitration of 7-Methylquinoline 1-oxide
This final step introduces the nitro group at the C4-position. The N-oxide group activates the pyridine ring for electrophilic substitution at this position. This protocol is adapted from the selective nitration of quinoline N-oxide.[2][3]
Methodology:
-
Place 7-Methylquinoline 1-oxide (1.0 eq) in a round-bottom flask.
-
Carefully add concentrated sulfuric acid (5-10 volumes) while cooling the flask in an ice-water bath. Stir until all the solid has dissolved.
-
Add potassium nitrate (1.1 eq) portion-wise to the solution, ensuring the temperature is maintained between 0-10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then gently heat to 60-70°C for an additional 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the flask back to room temperature and then cautiously pour the mixture onto a large amount of crushed ice.
-
A precipitate of the crude product should form. Stir the ice-slurry until all the ice has melted.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Wash the filter cake with a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from ethanol or acetic acid to obtain pure this compound as a solid.
Data Presentation: Reagents for Step 3
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mol) | Mass/Volume |
| 7-Methylquinoline 1-oxide | 159.18 | 1.0 | (e.g., 0.05) | (e.g., 7.96 g) |
| Sulfuric Acid (98%) | 98.08 | - | - | 40-80 mL |
| Potassium Nitrate | 101.1 | 1.1 | (e.g., 0.055) | (e.g., 5.56 g) |
| Final Product | This compound | 204.18 | - | Yield: ~75-85% |
Mandatory Visualization
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the three-step synthesis of this compound.
References
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. The mechanism of nitration of N-heteroaromatic oxides, with special reference to 2,6-lutidine 1-oxide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 7-Methyl-4-nitroquinoline 1-oxide (7-MNQO) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 7-Methyl-4-nitroquinoline 1-oxide (7-MNQO) in cell culture experiments. Due to the limited availability of data specific to 7-MNQO, this protocol is largely based on established methods for the closely related and well-studied compound, 4-nitroquinoline 1-oxide (4-NQO). It is presumed that the methyl group on 7-MNQO does not significantly alter its fundamental mechanism of action as a DNA-damaging agent and carcinogen.
Introduction
This compound (7-MNQO) is a quinoline derivative and a potent carcinogenic compound. Like its analog 4-NQO, it is used in cancer research to induce DNA damage and study the cellular responses to genotoxic stress, including DNA repair mechanisms, cell cycle checkpoints, and apoptosis.[1][2] 7-MNQO serves as a valuable tool for modeling carcinogenesis in vitro and for screening potential anti-cancer drugs.
The carcinogenicity of 4-NQO, and likely 7-MNQO, is initiated by its metabolic reduction to a reactive intermediate, which then forms covalent adducts with DNA, primarily with guanine and adenine bases.[3][4] This leads to the formation of bulky DNA lesions, single-strand breaks (SSBs), and double-strand breaks (DSBs).[4] The cell responds to this damage by activating the DNA Damage Response (DDR) pathway, a complex signaling network orchestrated by kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related).
Data Presentation: Quantitative Parameters for 4-NQO in Cell Culture
The following table summarizes key quantitative data for the use of the related compound 4-NQO in various cell culture applications. These values can serve as a starting point for optimizing experiments with 7-MNQO.
| Parameter | Cell Line | Concentration Range | Exposure Time | Application | Reference |
| Induction of Dysplasia | Normal Keratinocytes | 1.3 µM | 1.5 hours (single exposure) | Modeling early-stage carcinogenesis | [5] |
| Induction of Malignant Transformation | Normal Keratinocytes | 2.6 µM | 1.5 hours (single exposure) | Modeling late-stage carcinogenesis | [5] |
| General Genotoxicity Studies | Human Lymphoblastoid Cells | Up to ~5 µM | 4 hours | Micronucleus Assay | [3] |
| Induction of Topoisomerase I-DNA Cleavage Complexes | Colon Cancer Cells (HCT116, HT29) | > 10 µM | 1-3 hours | Studying DNA topology and repair | [6] |
| General Genotoxicity | Two GS cell strains | 0.1 µg/mL (~0.53 µM) | 24 hours | Transformation assays | [7] |
Experimental Protocols
Preparation of 7-MNQO Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Due to the carcinogenic nature of 7-MNQO, all handling should be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Prepare a 10 mM stock solution of 7-MNQO in 100% DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve the appropriate mass of 7-MNQO powder in 1 mL of DMSO. Note: The molecular weight of 7-MNQO should be used for this calculation.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect it from light.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Cell Culture Treatment with 7-MNQO
Materials:
-
Cultured cells of interest (e.g., HaCaT keratinocytes, HCT116 colon cancer cells)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
7-MNQO stock solution (10 mM in DMSO)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 100 mm dishes) at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM 7-MNQO stock solution. Prepare the desired final concentration of 7-MNQO by diluting the stock solution in complete cell culture medium. For example, to prepare a 2.6 µM working solution in 10 mL of medium, add 2.6 µL of the 10 mM stock solution to the medium. Note: The final concentration of DMSO in the culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[8] A vehicle control (medium with the same concentration of DMSO) should always be included in the experiment.
-
Cell Treatment:
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the freshly prepared 7-MNQO working solution (or vehicle control) to the cells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 1.5 hours for transformation assays) at 37°C in a humidified incubator with 5% CO2.
-
Post-Treatment:
-
After the incubation period, aspirate the medium containing 7-MNQO.
-
Wash the cells twice with sterile PBS to remove any residual compound.
-
Add fresh, complete culture medium to the cells.
-
-
Downstream Analysis: The cells are now ready for downstream applications such as cell viability assays, DNA damage analysis (e.g., comet assay, γH2AX staining), cell cycle analysis, or long-term culture for transformation studies.
Mandatory Visualizations
Signaling Pathway of 7-MNQO-Induced DNA Damage Response
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of ATR-dependent DNA damage response by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of in vitro and in vivo disconnects using transcriptomic data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Categories of Scientific Evidence—In Vitro Data - Dietary Supplements - NCBI Bookshelf [ncbi.nlm.nih.gov]
Animal Models for 7-Methyl-4-nitroquinoline 1-oxide Induced Carcinogenesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 7-Methyl-4-nitroquinoline 1-oxide (4-NQO) to induce carcinogenesis in animal models. 4-NQO is a potent, water-soluble quinoline derivative that serves as a well-established carcinogen for studying the molecular and cellular mechanisms of cancer development, particularly oral squamous cell carcinoma (OSCC).[1][2][3] Its administration in animal models mimics the multi-step process of human carcinogenesis, progressing through hyperplasia, dysplasia, and carcinoma in situ to invasive squamous cell carcinoma.[4][5][6] This makes the 4-NQO model a valuable tool for investigating cancer biology and for the preclinical evaluation of novel chemotherapeutic and chemopreventive agents.[7]
Application Notes
The 4-NQO carcinogenesis model is versatile and can be adapted to different research objectives. The choice of animal model, route of administration, and duration of exposure can be tailored to study various aspects of cancer biology, from initiation and promotion to invasion and metastasis.
Animal Models:
-
Mice: Various strains, including C57BL/6, BALB/c, and CBA, are commonly used.[4] Transgenic mouse models can be employed to investigate the role of specific genes in cancer progression.[7]
-
Rats: Wistar and Sprague-Dawley rats are frequently used models for 4-NQO-induced oral carcinogenesis.[8][9]
Target Organs:
While 4-NQO can induce tumors in various organs, it is most widely used to model cancers of the:
-
Oral Cavity: Specifically the tongue and palate, closely mimicking human OSCC.[4][6]
-
Esophagus: 4-NQO administration in drinking water also reliably induces esophageal squamous cell carcinoma.
Key Advantages of the 4-NQO Model:
-
Histopathological Similarity to Human Cancer: The progression of lesions in 4-NQO models closely resembles the development of human OSCC.[4]
-
Predictable Tumor Development: The model offers a relatively predictable timeline for tumor initiation and progression, allowing for staged studies.
-
Versatility: The protocol can be modified to study different stages of carcinogenesis and to test the efficacy of interventions.[4]
-
Multiple Administration Routes: 4-NQO can be administered systemically via drinking water or applied topically, offering flexibility in experimental design.[8]
Quantitative Data on 4-NQO Induced Carcinogenesis
The following tables summarize quantitative data from various studies on 4-NQO-induced oral carcinogenesis in mice and rats. These tables are intended to provide a comparative overview to aid in experimental design.
Table 1: 4-NQO-Induced Oral Carcinogenesis in Mice
| Animal Strain | 4-NQO Concentration & Administration | Duration of Exposure | Tumor Incidence | Latency to Tumor Onset | Key Findings & Reference |
| C57BL/6 | 50 µg/mL in drinking water | 16 weeks | High-grade dysplasia or SCC in all mice at weeks 25-28. 23.3% developed SCC. | SCC observed from week 20 onwards. | Time-dependent increase in severity of epithelial lesions.[10] |
| CBA | 100 µg/mL in drinking water | 8 weeks | Not explicitly stated, but study focused on gene expression changes during carcinogenesis. | Macroscopic lesions observed from 8 weeks. | Model useful for studying molecular changes from early stages. |
| Not Specified | 100 µg/mL in drinking water | 16 weeks | Not explicitly stated, focus on chemoprevention. | Not specified. | Used to test the chemopreventive effects of an AKT inhibitor.[11] |
Table 2: 4-NQO-Induced Oral Carcinogenesis in Rats
| Animal Strain | 4-NQO Concentration & Administration | Duration of Exposure | Tumor Incidence | Latency to Tumor Onset | Key Findings & Reference |
| Wistar | 50 ppm in drinking water | 20 weeks | Squamous cell carcinoma in the majority of animals. | Hyperplasia and dysplasia evident at 12 weeks. | 4-NQO is more effective on the tongue than gingival tissue.[12] |
| Wistar | Thrice-weekly topical application (255 nmol) | 18 applications | 50% carcinoma rate | 11 months | Dose-dependent relationship between 4-NQO application and tumor development.[13] |
| Wistar | Thrice-weekly topical application (255 nmol) | 12 applications | 50% carcinoma rate | 12 months | Decreasing the dose prolongs latency and reduces tumor rate.[13] |
| Wistar | Thrice-weekly topical application (255 nmol) | 6 applications | 50% carcinoma rate | 23 months | Lower doses can be used for initiation-promotion studies.[13] |
| Sprague-Dawley | 30 ppm in drinking water | 36-46 weeks | 75% invasive Squamous Cell Carcinoma (SCC), 25% dysplasia. | Dysplasia observed at 4-9 weeks. | Longer exposure leads to a higher incidence of invasive tumors.[9] |
Experimental Protocols
Below are detailed protocols for inducing oral carcinogenesis in mice and rats using 4-NQO.
Protocol 1: Oral Carcinogenesis in Mice via Drinking Water
Objective: To induce oral squamous cell carcinoma in mice through the systemic administration of 4-NQO in their drinking water.
Materials:
-
This compound (4-NQO)
-
Propylene glycol (for stock solution, optional)
-
Drinking water (autoclaved or distilled)
-
Light-protective water bottles
-
6-8 week old male mice (e.g., C57BL/6)
-
Standard rodent chow
-
Animal housing facility with appropriate environmental controls
Procedure:
-
Preparation of 4-NQO Solution:
-
Prepare a stock solution of 4-NQO in propylene glycol if desired for easier handling, though 4-NQO is water-soluble.
-
For a final concentration of 50-100 µg/mL, dissolve the appropriate amount of 4-NQO in the drinking water. For example, to make 1 liter of a 50 µg/mL solution, dissolve 50 mg of 4-NQO in 1 L of water.
-
Prepare the solution fresh at least once a week and store it in light-protective bottles to prevent degradation.
-
-
Animal Acclimation:
-
Upon arrival, allow the mice to acclimate to the housing facility for at least one week before the start of the experiment.
-
Provide standard chow and regular drinking water ad libitum during this period.
-
-
4-NQO Administration:
-
After acclimation, replace the regular drinking water with the freshly prepared 4-NQO solution.
-
Provide the 4-NQO water ad libitum for the duration of the exposure period (typically 16-20 weeks).
-
Monitor the water consumption to ensure the animals are drinking.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, dehydration, or changes in behavior.
-
Weigh the animals weekly to track their general health.
-
Visually inspect the oral cavity of the animals weekly for the appearance of any lesions (whitish patches, ulcers, or exophytic masses).
-
-
Post-Exposure:
-
After the 4-NQO administration period, switch the animals back to regular drinking water.
-
Continue to monitor the animals for tumor development for an additional 4-8 weeks, or as required by the experimental design.
-
-
Euthanasia and Tissue Collection:
-
At the designated endpoint, euthanize the animals according to approved institutional guidelines.
-
Carefully dissect the tongue, palate, and esophagus.
-
Document the number, size, and location of all macroscopic lesions.
-
Fix the tissues in 10% neutral buffered formalin for histopathological analysis.
-
Protocol 2: Oral Carcinogenesis in Rats via Topical Application
Objective: To induce oral squamous cell carcinoma in rats through the direct topical application of 4-NQO to the oral mucosa.
Materials:
-
This compound (4-NQO)
-
Propylene glycol
-
Small animal anesthetic (e.g., isoflurane)
-
Fine-tipped paintbrush or similar applicator
-
6-8 week old male rats (e.g., Wistar)
-
Standard rodent chow and drinking water
-
Animal housing facility
Procedure:
-
Preparation of 4-NQO Solution:
-
Prepare a solution of 4-NQO in propylene glycol. A common concentration is 0.5% (5 mg/mL).
-
Store the solution in a light-protective container.
-
-
Animal Acclimation:
-
Acclimate the rats to the housing facility for at least one week prior to the experiment.
-
-
4-NQO Application:
-
Anesthetize the rat using an appropriate anesthetic method.
-
Gently open the rat's mouth and extend the tongue or expose the palate.
-
Using a fine-tipped paintbrush, apply a small, controlled amount of the 4-NQO solution to the target area of the oral mucosa (e.g., the dorsal surface of the tongue or the hard palate).
-
Repeat this application three times per week for the desired duration (e.g., 12-18 weeks).
-
-
Monitoring:
-
Monitor the animals for recovery from anesthesia after each application.
-
Observe the animals daily for any signs of distress or adverse reactions.
-
Weigh the animals weekly.
-
Visually inspect the application site for the development of lesions during the application period and subsequent observation period.
-
-
Post-Application:
-
After the final application, continue to monitor the animals for tumor development for a period determined by the experimental goals.
-
-
Euthanasia and Tissue Collection:
-
At the experimental endpoint, euthanize the rats following institutional protocols.
-
Dissect the target tissues and any observed lesions.
-
Record the details of the macroscopic findings.
-
Fix the tissues in 10% neutral buffered formalin for histopathological processing.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways implicated in 4-NQO-induced carcinogenesis and a general experimental workflow.
Caption: General experimental workflow for 4-NQO-induced carcinogenesis studies in animal models.
Caption: Simplified overview of the metabolic activation and carcinogenic mechanism of 4-NQO.
Caption: The PI3K/AKT/mTOR signaling pathway is frequently activated in 4-NQO-induced oral cancer.[6][14][15]
Caption: The MMP-9/RhoC signaling pathway is implicated in the invasion and metastasis of 4-NQO-induced tumors.[1][16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. intjmorphol.com [intjmorphol.com]
- 4. intjmorphol.com [intjmorphol.com]
- 5. Early discovery of disseminated tumor cells during carcinogenesis in a 4NQO-induced mouse model of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT Signaling Pathway Mediated Autophagy in Oral Carcinoma - A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4NQO induced carcinogenesis: A mouse model for oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-nitroquinoline-1-oxide (4NQO) induced oral carcinogenesis: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 10. Frontiers | 4-nitroquinoline 1-oxide-induced oral epithelial lesions exhibit time- and stage-dependent changes in the tumor immune microenvironment [frontiersin.org]
- 11. Chemoprevention of 4NQO-Induced Mouse Tongue Carcinogenesis by AKT Inhibitor through the MMP-9/RhoC Signaling Pathway and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gingival Changes in Wistar Rats after Oral Treatment with 4-Nitroquinoline 1-Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose-response relationship in complete oral 4NQO-carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting AKT/mTOR in Oral Cancer: Mechanisms and Advances in Clinical Trials [mdpi.com]
- 15. rjor.ro [rjor.ro]
- 16. Chemoprevention of 4NQO-Induced Mouse Tongue Carcinogenesis by AKT Inhibitor through the MMP-9/RhoC Signaling Pathway and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of 7-Methyl-4-nitroquinoline 1-oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of analytical methods suitable for the detection and quantification of 7-Methyl-4-nitroquinoline 1-oxide. Due to the limited availability of specific analytical protocols for this particular compound, the methodologies presented here are adapted from well-established methods for the closely related and extensively studied carcinogen, 4-nitroquinoline 1-oxide (4-NQO). These protocols serve as a robust starting point for developing and validating methods for the 7-methyl derivative.
Introduction
This compound is a derivative of the potent carcinogen 4-nitroquinoline 1-oxide. Like its parent compound, it is a subject of interest in toxicology and cancer research due to its potential genotoxic and carcinogenic properties. Accurate and sensitive analytical methods are crucial for studying its metabolism, mechanism of action, and for its detection in various biological and environmental matrices. The primary analytical techniques applicable to this compound include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 30 ng/mL | 0.5 - 15 ng/mL |
| Linearity Range | 10 - 1000 ng/mL | 1 - 500 ng/mL |
| Recovery | 85 - 110% | 90 - 115% |
| Precision (RSD) | < 15% | < 10% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is adapted from established methods for the analysis of 4-NQO and its metabolites.[1] The addition of a methyl group at the 7-position is expected to slightly increase the hydrophobicity of the molecule, which may lead to a longer retention time under reversed-phase conditions.
a. Sample Preparation (from biological matrices):
-
Homogenization: Homogenize 1 g of tissue or 1 mL of plasma/serum in 5 mL of a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of ethyl acetate to the homogenate.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step twice more.
-
Pool the organic extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
b. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v). The exact ratio may need to be optimized to achieve good separation. For mass spectrometry detection, a volatile buffer like formic acid (0.1%) can be added to the mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV detector set at a wavelength of 365 nm.
c. Calibration:
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from the expected LOQ to the upper limit of the linear range. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of this compound.[2] Due to the thermal lability of N-oxide compounds, careful optimization of the injection port temperature is crucial to prevent degradation.
a. Sample Preparation (including derivatization):
-
Follow the same liquid-liquid extraction procedure as described for the HPLC method.
-
Derivatization (optional but recommended for improved volatility and thermal stability):
-
Evaporate the extracted sample to dryness.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
b. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C (optimization is critical).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 50-400.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For SIM mode, monitor characteristic ions of the 7-methyl derivative (e.g., the molecular ion and major fragment ions).
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
References
Application Note: HPLC Analysis of 7-Methyl-4-nitroquinoline 1-oxide and its Metabolites
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of the carcinogenic compound 7-Methyl-4-nitroquinoline 1-oxide (7-Me-4NQO) and its primary metabolites, 7-Methyl-4-hydroxyaminoquinoline 1-oxide (7-Me-4HAQO) and 7-Methyl-4-aminoquinoline 1-oxide (7-Me-4AQO). This method is applicable for in vitro and in vivo metabolism studies, as well as for quality control in toxicological research. The protocol employs a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection for accurate quantification.
Introduction
This compound is a derivative of the well-known carcinogen 4-nitroquinoline 1-oxide (4NQO). Like its parent compound, 7-Me-4NQO is suspected to exhibit carcinogenic properties, which are mediated by its metabolic activation. The primary metabolic pathway involves the reduction of the nitro group to a hydroxylamine and subsequently to an amine. The intermediate, 7-Methyl-4-hydroxyaminoquinoline 1-oxide, is believed to be the ultimate carcinogen that can form adducts with DNA.[1][2][3][4] Therefore, a reliable analytical method to monitor the parent compound and its key metabolites is crucial for studying its mechanism of action and for risk assessment. This document provides a detailed protocol for the simultaneous analysis of these compounds using RP-HPLC.
Experimental
Materials and Reagents
-
This compound (analytical standard)
-
7-Methyl-4-hydroxyaminoquinoline 1-oxide (analytical standard)
-
7-Methyl-4-aminoquinoline 1-oxide (analytical standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Methanol (for sample preparation)
-
Phosphate-buffered saline (PBS), pH 7.4
Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Binary or Quaternary Gradient Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis Detector or Diode Array Detector (DAD)
Chromatographic Conditions
Based on methods for the parent compound, 4-nitroquinoline-1-oxide, a reversed-phase separation is ideal.[1][5]
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS) |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS) |
| Gradient | 10% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm and 365 nm |
| Injection Volume | 10 µL |
Note: The methyl group in 7-Me-4NQO and its metabolites will slightly increase their hydrophobicity compared to 4NQO, leading to longer retention times on a reversed-phase column. The provided gradient is a starting point and may require optimization.
Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each analytical standard (7-Me-4NQO, 7-Me-4HAQO, 7-Me-4AQO) in 10 mL of methanol in separate volumetric flasks.
-
Working Standard Mixture (10 µg/mL): Prepare a mixed working standard by diluting the stock solutions. For example, pipette 100 µL of each stock solution into a 10 mL volumetric flask and bring to volume with the initial mobile phase composition (90% A: 10% B).
-
Calibration Curve: Prepare a series of calibration standards by serial dilution of the working standard mixture to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
Sample Preparation (from cell culture or tissue homogenate)
-
Protein Precipitation: To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 200 µL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4 °C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: Inject 10 µL of the filtered sample into the HPLC system.
Data Presentation
The following table summarizes the expected retention times and quantification data for 7-Me-4NQO and its metabolites. Note that the exact retention times may vary depending on the specific HPLC system and column used.
| Analyte | Expected Retention Time (min) | Linearity (R²) | LLOQ (µg/mL) |
| 7-Me-4AQO | ~ 5.8 | > 0.99 | 0.1 |
| 7-Me-4HAQO | ~ 8.2 | > 0.99 | 0.1 |
| 7-Me-4NQO | ~ 12.5 | > 0.99 | 0.1 |
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic reduction of 7-Me-4NQO.
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of 4-nitroquinoline-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas. | Semantic Scholar [semanticscholar.org]
- 4. Molecular Basis of 4‐Nitroquinoline 1‐Oxide Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of 4-Nitroquinoline-1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Induction of Oral Squamous Cell Carcinoma using 7-Methyl-4-nitroquinoline 1-oxide
Disclaimer: The following application notes and protocols are primarily based on the extensive research and established methodologies for the chemical carcinogen 4-nitroquinoline 1-oxide (4NQO) . While 7-Methyl-4-nitroquinoline 1-oxide (7-Me-4-NQO) is a closely related compound, specific data on its use for the induction of oral squamous cell carcinoma (OSCC) is limited. The provided information should therefore be considered as a strong starting point, and it is highly recommended that researchers conduct pilot studies to determine the optimal dosage, administration route, and timeline for 7-Me-4-NQO in their specific experimental setup.
Introduction
Oral squamous cell carcinoma (OSCC) is a significant global health concern.[1] Animal models that accurately replicate the initiation and progression of human OSCC are invaluable for studying the disease's pathogenesis and for the development of novel therapeutic and preventative strategies.[1][2] Chemical carcinogens, such as 4-nitroquinoline 1-oxide (4NQO), are widely used to induce OSCC in animal models because they produce a spectrum of lesions, from dysplasia to invasive carcinoma, that closely mimic the histopathological and molecular characteristics of human OSCC.[2][3][4] 4NQO is a water-soluble carcinogen that, when administered to rodents, reliably induces tumors predominantly in the oral cavity.[1][5]
The carcinogenic mechanism of 4NQO involves its metabolic activation to a reactive intermediate that binds to DNA, forming adducts and generating reactive oxygen species (ROS).[6][7][8] This leads to DNA damage, oxidative stress, and subsequent cellular and molecular alterations that drive the multi-step process of carcinogenesis.[6][7] This document provides a detailed guide for researchers on the use of this compound, based on the established protocols for 4NQO, to induce OSCC in animal models.
Data Presentation
The following tables summarize quantitative data from various studies using 4NQO to induce oral carcinogenesis. This data can serve as a reference for designing experiments with 7-Me-4-NQO.
Table 1: Summary of 4NQO Administration via Drinking Water for OSCC Induction
| Animal Model | Strain | 4NQO Concentration (in drinking water) | Duration of Administration | Latency Period for Tumor Development | Tumor Incidence | Reference |
| Mouse | C57BL/6 | 50 µg/mL | 16 weeks | 22 weeks | Not specified | [7] |
| Mouse | BALB/c | 200 mg/L | 20 weeks | 21-36 weeks | Not specified | [9] |
| Mouse | CF-1 | 100 µg/mL | 16 weeks | 29 weeks | Not specified | [10] |
| Mouse | Not specified | 100 µg/mL | 8 - 24 weeks | 8 - 24 weeks | Not specified | [11] |
| Rat | Wistar | 30.2 ppm (mean) | 20.8 weeks (mean) | Not specified | Significant tumor development | [12] |
| Rat | Sprague-Dawley | 30 ppm | 4-9 weeks (dysplasia), 36-46 weeks (invasive SCC) | 4-46 weeks | 25% (dysplasia), 75% (invasive SCC) | [13] |
| Rat | Wistar | 20 ppm | 8 weeks | Not specified | Not specified | [14] |
Table 2: Summary of Topical 4NQO Application for OSCC Induction
| Animal Model | Strain | 4NQO Concentration | Application Frequency | Duration of Administration | Latency Period for Tumor Development | Tumor Incidence | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Mouse | CBA | Not specified | Not specified | Up to 16 weeks | 24-49 weeks | A spectrum of lesions from atypia to invasive SCC | | | Rat | Wistar | 255 nmol in propylene glycol | Thrice-weekly | 18, 12, 6, or 2 times | 11-23 months (50% cancer rate) | 25-50% |[8] | | Rat | Wistar | Not specified | Three times a week | 16.8 weeks (mean) | Not specified | Significant tumor development |[12] |
Experimental Protocols
Protocol 1: Induction of OSCC in Mice via Drinking Water
This protocol is a generalized procedure based on common practices in the literature.[7][9][10][11]
Materials:
-
This compound (7-Me-4-NQO)
-
Propylene glycol (for stock solution preparation)
-
Drinking water (sterile)
-
Animal caging and husbandry supplies
-
Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Animal Model: Use 6-8 week old mice of a susceptible strain (e.g., C57BL/6, BALB/c).[4][9] House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Carcinogen Preparation:
-
Prepare a stock solution of 7-Me-4-NQO in propylene glycol. A common concentration for 4NQO stock is 5 mg/mL.
-
Caution: 7-Me-4-NQO is a potential carcinogen. Handle with extreme care using appropriate PPE in a designated fume hood.
-
From the stock solution, prepare the final concentration in the drinking water. Based on 4NQO studies, a starting concentration of 50-100 µg/mL is recommended.[7][10] The solution should be protected from light.
-
-
Administration:
-
Monitoring:
-
Monitor the animals' health and body weight weekly.
-
Visually inspect the oral cavity of the mice bi-weekly for the appearance of lesions (e.g., leukoplakia, ulcers, exophytic masses) on the tongue and palate.
-
-
Termination and Tissue Collection:
-
After the administration period, switch the animals back to regular drinking water and continue to monitor for tumor development.
-
Euthanize the animals at predetermined time points (e.g., 22-36 weeks from the start of the experiment) or when tumors reach a predetermined size according to institutional animal care and use committee (IACUC) guidelines.[7][9]
-
Carefully dissect the tongue and other oral tissues. Fix a portion of the tissue in 10% neutral buffered formalin for histopathological analysis and snap-freeze the remaining tissue in liquid nitrogen for molecular studies.
-
Protocol 2: Induction of OSCC in Rats via Topical Application
This protocol is adapted from studies using topical application of 4NQO on the palate or tongue of rats.[8][12]
Materials:
-
This compound (7-Me-4-NQO)
-
Propylene glycol or another suitable solvent
-
Small brushes or applicators
-
Anesthetic agent (e.g., isoflurane)
-
Animal caging and husbandry supplies
-
Appropriate PPE
Procedure:
-
Animal Model: Use 6-8 week old Wistar or Sprague-Dawley rats.[8][13]
-
Carcinogen Preparation:
-
Prepare a solution of 7-Me-4-NQO in a suitable solvent like propylene glycol. A concentration of 0.5% 4NQO has been used in some studies.
-
Caution: Handle 7-Me-4-NQO with extreme care under a fume hood.
-
-
Administration:
-
Anesthetize the rat according to an approved protocol.
-
Using a small brush or applicator, carefully paint the target area of the oral mucosa (e.g., the palate or tongue) with the 7-Me-4-NQO solution.
-
The application is typically performed three times a week.[12]
-
The duration of administration can range from several weeks to months, depending on the desired lesion severity.[8][12]
-
-
Monitoring:
-
Monitor the animals' general health, body weight, and food/water intake regularly.
-
Visually inspect the application site for the development of lesions during and after the treatment period.
-
-
Termination and Tissue Collection:
-
Euthanize the animals at the end of the study period or when significant tumors develop, following IACUC guidelines.
-
Collect the oral tissues for histopathological and molecular analyses as described in Protocol 1.
-
Mandatory Visualizations
Signaling Pathways in 4NQO-Induced Oral Carcinogenesis
The following diagram illustrates the key molecular mechanisms involved in 4NQO-induced carcinogenesis. The process begins with the metabolic activation of 4NQO, leading to DNA damage and the generation of reactive oxygen species. This, in turn, activates multiple downstream signaling pathways that promote cell proliferation, inhibit apoptosis, and ultimately lead to malignant transformation.
Caption: Molecular mechanism of 4NQO-induced oral carcinogenesis.
Experimental Workflow for OSCC Induction and Analysis
The following diagram outlines the typical experimental workflow for inducing OSCC in an animal model using a chemical carcinogen and the subsequent analyses.
Caption: Workflow for 7-Me-4-NQO-induced oral cancer studies.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Comparable Molecular Alterations in 4-Nitroquinoline 1-Oxide-induced Oral and Esophageal Cancer in Mice and in Human Esophageal Cancer, Associated with Poor Prognosis of Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proposal of a secure and efficient protocol for a murine oral carcinogenesis model induced by 4-nitroquinoline-1-oxide (4NQO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. intjmorphol.com [intjmorphol.com]
- 7. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 8. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Network toxicology reveals collaborative mechanism of 4NQO and ethanol in esophageal squamous cell carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 12. Effect of exposure to the carcinogen 50 ppm 4-nitroquinoline 1-oxide on alveolar bone loss - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring DNA Damage by 7-Methyl-4-nitroquinoline 1-oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection and quantification of DNA damage induced by the genotoxic agent 7-Methyl-4-nitroquinoline 1-oxide (7-Me-4-NQO). The methodologies described herein are essential for researchers in toxicology, cancer biology, and drug development who are investigating the mechanisms of DNA damage and repair.
Introduction
This compound is a potent carcinogenic and mutagenic compound. Its genotoxicity stems from its metabolic activation to reactive intermediates that form covalent adducts with DNA, primarily with guanine and adenine bases. These adducts, along with the generation of reactive oxygen species (ROS), can lead to a variety of DNA lesions, including single- and double-strand breaks, alkali-labile sites, and oxidized bases. The cellular response to this damage involves the activation of complex DNA damage response (DDR) pathways. Accurate measurement of 7-Me-4-NQO-induced DNA damage is critical for understanding its mode of action and for the development of potential therapeutic interventions.
Key Techniques for Measuring 7-Me-4-NQO-Induced DNA Damage
Several robust techniques are available to assess the various types of DNA damage caused by 7-Me-4-NQO. These include the Comet Assay for detecting strand breaks, the γ-H2AX assay for identifying double-strand breaks, High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for quantifying specific DNA adducts, and the Alkaline Elution Assay for measuring DNA strand scission.
Single-Cell Gel Electrophoresis (Comet) Assay
The Comet Assay is a sensitive method for detecting DNA single- and double-strand breaks and alkali-labile sites in individual cells. The principle of the assay is that upon lysis and electrophoresis, the fragmented DNA of a damaged cell migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Application Notes:
-
Versatility: The Comet assay can be adapted to detect various types of DNA damage by incorporating lesion-specific enzymes. For instance, using 8-oxoguanine DNA glycosylase (hOGG1) allows for the detection of oxidized purine bases.
-
Sensitivity: This assay is highly sensitive and requires a small number of cells.
-
Qualitative and Quantitative Data: The assay provides both visual evidence of DNA damage and quantitative data such as percent tail DNA and tail moment.
Experimental Protocol: Alkaline Comet Assay
Materials:
-
CometSlides™ or pre-coated microscope slides
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green I)
-
Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺ free
-
Cell scraper and microcentrifuge tubes
-
Horizontal electrophoresis unit and power supply
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of 7-Me-4-NQO for a specified duration (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Harvest cells by trypsinization or scraping, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10⁵ cells/mL in ice-cold PBS.
-
-
Slide Preparation:
-
Prepare a 1% NMPA solution and coat clean microscope slides. Let them dry completely.
-
Melt 1% LMPA and maintain at 37°C.
-
Mix 10 µL of cell suspension with 90 µL of molten LMPA.
-
Quickly pipette 75 µL of the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in cold lysis solution.
-
Incubate at 4°C for at least 1 hour (or overnight) in the dark.
-
-
DNA Unwinding and Electrophoresis:
-
Carefully remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with freshly prepared, cold alkaline electrophoresis buffer until the slides are covered.
-
Let the DNA unwind for 20-40 minutes at 4°C in the dark.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently remove the slides from the tank and immerse them in neutralization buffer for 5 minutes. Repeat this step twice with fresh buffer.
-
Stain the slides with a DNA-intercalating dye (e.g., SYBR® Green I) for 5 minutes in the dark.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using appropriate software to determine parameters like % tail DNA, tail length, and tail moment.
-
Quantitative Data Presentation
| 7-Me-4-NQO Conc. (µM) | Treatment Time (hr) | Cell Line | % Tail DNA (Mean ± SD) | Tail Moment (Mean ± SD) |
| 0 (Vehicle) | 3 | TK6 | Data not available | Data not available |
| 0.04 | 3 | TK6 | Data not available | Data not available |
| 0.06 | 3 | TK6 | Data not available | Data not available |
Experimental Workflow Diagram
γ-H2AX Foci Formation Assay
The phosphorylation of the histone variant H2AX on serine 139 (termed γ-H2AX) is one of the earliest events in the cellular response to DNA double-strand breaks (DSBs). The accumulation of γ-H2AX at the sites of DSBs can be visualized as distinct nuclear foci by immunofluorescence microscopy. The number of foci per nucleus is directly proportional to the number of DSBs.
Application Notes:
-
Specificity for DSBs: This assay is a highly specific and sensitive marker for DNA double-strand breaks.
-
Kinetics of Repair: The formation and disappearance of γ-H2AX foci over time can be monitored to study the kinetics of DSB repair.
-
High-Throughput Potential: The assay can be adapted for high-throughput screening using automated microscopy and image analysis.
Experimental Protocol: Immunofluorescence Staining of γ-H2AX
Materials:
-
Cells cultured on coverslips in a multi-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorophore-conjugated anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of 7-Me-4-NQO for the desired time. Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS in the dark.
-
-
Mounting and Visualization:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the foci using a fluorescence microscope. Acquire images using appropriate filter sets for the fluorophore and DAPI.
-
-
Image Analysis:
-
Count the number of γ-H2AX foci per nucleus in a significant number of cells (e.g., >100) for each treatment condition. Automated image analysis software is recommended for unbiased quantification.
-
Quantitative Data Presentation
| 7-Me-4-NQO Conc. (µM) | Treatment Time (hr) | Cell Line | Average γ-H2AX Foci per Cell (Mean ± SD) | % of Foci-Positive Cells (Mean ± SD) |
| 0 (Vehicle) | 1 | Jurkat | Data not available | Data not available |
| 1.5 | 1 | Jurkat | Data not available | Data not available |
| 2.0 | 1 | Jurkat | Data not available | Data not available |
| 0 (Vehicle) | 1 | Daudi | Data not available | Data not available |
| 1.5 | 1 | Daudi | Data not available | Data not available |
| 2.0 | 1 | Daudi | Data not available | Data not available |
Note: Specific quantitative data for 7-Me-4-NQO is not available in the searched literature. The table is structured based on data for the parent compound 4-NQO, which induced a dose-dependent increase in γ-H2AX foci in Jurkat and Daudi cells.[2] Researchers should establish a dose-response curve for 7-Me-4-NQO in their experimental system.
Experimental Workflow Diagram
HPLC-ECD for DNA Adduct Quantification
High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) is a highly sensitive and specific method for the quantification of DNA adducts, such as 7-methylguanine (7-meGua) and 8-hydroxy-2'-deoxyguanosine (8-oxodG), which are formed as a result of exposure to 7-Me-4-NQO.
Application Notes:
-
High Sensitivity and Specificity: HPLC-ECD allows for the detection of very low levels of specific DNA adducts.
-
Quantitative Accuracy: This method provides accurate quantification of the number of adducts per number of normal bases.
-
Sample Preparation is Critical: The accuracy of the results heavily depends on the efficiency of DNA extraction, hydrolysis, and sample clean-up to avoid artifacts.
Experimental Protocol: Quantification of 7-methylguanine
Materials:
-
DNA extraction kit
-
Enzymes for DNA hydrolysis (e.g., Nuclease P1, Alkaline Phosphatase) or acid for depurination (e.g., HCl)
-
HPLC system with a C18 reverse-phase column
-
Electrochemical detector
-
7-methylguanine standard
-
Mobile phase (e.g., sodium acetate buffer with methanol)
Procedure:
-
DNA Extraction and Hydrolysis:
-
Treat cells or tissues with 7-Me-4-NQO.
-
Extract genomic DNA using a commercial kit or standard phenol-chloroform extraction. Ensure high purity of the DNA.
-
Hydrolyze the DNA to individual bases or deoxynucleosides. For 7-methylguanine, neutral thermal hydrolysis is often used to selectively release the adduct.[3] Alternatively, enzymatic hydrolysis can be used.
-
-
Sample Clean-up:
-
Purify the hydrolyzed sample to remove unmodified bases and other interfering substances. This can be achieved using solid-phase extraction (SPE) cartridges or immunoaffinity columns specific for 7-methylguanine.[3]
-
-
HPLC-ECD Analysis:
-
Inject the purified sample into the HPLC system.
-
Separate the DNA adducts from normal bases using a reverse-phase C18 column with an appropriate mobile phase and gradient.
-
Detect the 7-methylguanine adduct using an electrochemical detector set at an optimal oxidation potential.
-
Quantify the amount of 7-methylguanine by comparing the peak area to a standard curve generated with known amounts of the 7-methylguanine standard.
-
Quantitative Data Presentation
| 7-Me-4-NQO Conc. (µM) | Treatment Time (hr) | Cell Line/Tissue | 7-methylguanine adducts (per 10⁵ guanine) |
| 0 (Control) | 24 | Rat Liver | Data not available |
| Low Dose | 24 | Rat Liver | Data not available |
| High Dose | 24 | Rat Liver | Data not available |
Experimental Workflow Diagram
Alkaline Elution Assay
The alkaline elution assay is a sensitive method for measuring DNA single-strand breaks. The principle is that under alkaline conditions, DNA unwinds, and the rate at which it elutes through a filter is inversely proportional to its size. DNA containing more strand breaks will be smaller and will elute more rapidly.
Application Notes:
-
Detection of Low-Frequency Breaks: This technique is capable of detecting a low frequency of DNA strand breaks.
-
Differentiation of Break Types: By modifying the procedure (e.g., including proteinase K), it is possible to distinguish between frank strand breaks and protein-associated strand breaks.
-
Labor-Intensive: The assay can be technically demanding and requires careful handling to avoid artifactual DNA breakage.
Experimental Protocol: Alkaline Elution
Materials:
-
Cells labeled with a radioactive DNA precursor (e.g., [¹⁴C]thymidine)
-
Polyvinylchloride (PVC) filters (2 µm pore size)
-
Elution apparatus (syringe pump, filter holders)
-
Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% Sarkosyl, pH 10)
-
Eluting solution (e.g., tetrapropylammonium hydroxide, EDTA, pH 12.1)
-
Scintillation counter and vials
Procedure:
-
Cell Labeling and Treatment:
-
Label cellular DNA by growing cells in the presence of a radioactive precursor like [¹⁴C]thymidine for one to two cell cycles.
-
Treat the labeled cells with 7-Me-4-NQO.
-
-
Cell Lysis on Filter:
-
Load a known number of cells onto a PVC filter.
-
Lyse the cells by passing the lysis solution through the filter. This leaves the DNA on the filter.
-
-
Alkaline Elution:
-
Pump the alkaline eluting solution through the filter at a constant flow rate.
-
Collect fractions of the eluate at regular time intervals.
-
-
Quantification:
-
Determine the amount of DNA in each fraction and the DNA remaining on the filter using scintillation counting.
-
Plot the fraction of DNA remaining on the filter versus the elution time. A faster elution rate indicates a higher frequency of DNA strand breaks.
-
Quantitative Data Presentation
| 7-Me-4-NQO Conc. (µM) | Treatment Time (hr) | Cell Line | Elution Rate Constant (k) |
| 0 (Control) | 1 | HCT116 | Data not available |
| 1 | 1 | HCT116 | Data not available |
| 3 | 1 | HCT116 | Data not available |
| 10 | 1 | HCT116 | Data not available |
Note: Specific quantitative data for 7-Me-4-NQO is not available. The table is structured based on data for 4-NQO, which induced a high frequency of single-strand breaks (equivalent to ~900 rads of X-rays) at 3 µmol/L in HCT116 cells.[4][5] The elution rate constant can be calculated from the slope of the elution curve.
Experimental Workflow Diagram
DNA Damage Response (DDR) Signaling Pathway
7-Me-4-NQO-induced DNA damage activates a complex network of signaling pathways known as the DNA Damage Response (DDR). The primary kinases that initiate the DDR are Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), which are activated by double-strand breaks and single-strand DNA, respectively. These kinases phosphorylate a cascade of downstream proteins, including the checkpoint kinases CHK1 and CHK2, leading to cell cycle arrest, DNA repair, or apoptosis.
Signaling Pathway Diagram
Pathway Description: 7-Me-4-NQO induces various forms of DNA damage, including adducts, single-strand breaks (SSBs), and double-strand breaks (DSBs). SSBs primarily activate the ATR-CHK1 pathway, while DSBs activate the ATM-CHK2 pathway. These signaling cascades lead to the phosphorylation of numerous downstream targets that orchestrate cellular responses such as halting the cell cycle to allow time for repair, recruiting DNA repair machinery to the damaged sites, or initiating programmed cell death (apoptosis) if the damage is too severe to be repaired.
References
- 1. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 3. Measurement of DNA single-strand breaks by alkaline elution and fluorometric DNA quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Application of 7-Methyl-4-nitroquinoline 1-oxide in DNA Repair Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-4-nitroquinoline 1-oxide (7-Me-4-NQO) is a derivative of the well-characterized quinoline-based carcinogen, 4-nitroquinoline 1-oxide (4-NQO). These compounds are potent inducers of DNA damage and serve as valuable tools in the study of DNA repair pathways, genotoxicity, and carcinogenesis. Due to the extensive research available on 4-NQO, it is often used as a reference compound to understand the mechanisms of action of its derivatives. This document provides detailed application notes and protocols for the use of 7-Me-4-NQO in DNA repair studies, with the understanding that much of the mechanistic detail is extrapolated from studies on 4-NQO. The presence of the methyl group at the 7th position is anticipated to modulate its biological activity, including its metabolic activation, DNA adduct formation, and subsequent cellular responses.
Mechanism of Action
Similar to its parent compound, 7-Me-4-NQO is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects.[1][2] The proposed mechanism involves the enzymatic reduction of the nitro group to a reactive hydroxylamine intermediate. This intermediate can then be further activated, for example, by serylation, to a highly electrophilic species that readily reacts with DNA.[1][2]
The primary modes of DNA damage induced by this class of compounds are:
-
Formation of Bulky DNA Adducts: The activated metabolite of 4-NQO covalently binds to DNA, primarily at the N2 and C8 positions of guanine and the N6 position of adenine.[3][4] These bulky lesions distort the DNA helix and are potent blocks to DNA replication and transcription.
-
Oxidative DNA Damage: The metabolic processing of 4-NQO can generate reactive oxygen species (ROS), leading to oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8OHdG).[1][2]
-
Induction of DNA Strand Breaks: 4-NQO has been shown to trap topoisomerase I-DNA cleavage complexes, which can lead to the formation of protein-linked DNA single-strand breaks.[5][6]
These DNA lesions trigger a robust cellular DNA damage response (DDR), primarily activating the Nucleotide Excision Repair (NER) pathway to remove the bulky adducts.[1][3][7] Cells deficient in NER, such as those from Xeroderma Pigmentosum (XP) patients, exhibit extreme sensitivity to 4-NQO.[7]
Data Presentation
Table 1: DNA Adducts Induced by 4-Nitroquinoline 1-oxide Derivatives
| Adduct Type | Position of Adduct | Relative Proportion (in double-stranded DNA) | Reference |
| Guanine Adduct | N2 of deoxyguanosine | ~50% | [4] |
| Guanine Adduct | C8 of deoxyguanosine | ~30% | [4] |
| Adenine Adduct | N6 of deoxyadenosine | ~10% | [4] |
| Oxidative Damage | 8-hydroxydeoxyguanosine | Variable | [1][2] |
Note: Data is for the parent compound 4-NQO. The relative proportions for 7-Me-4-NQO may vary.
Table 2: Cellular Sensitivity to 4-Nitroquinoline 1-oxide
| Cell Line/Condition | Genetic Defect | Increased Sensitivity to 4-NQO (Fold Increase) | Reference |
| Xeroderma Pigmentosum (XP) fibroblasts | Nucleotide Excision Repair (NER) | ~200-fold | [7] |
| Bloom's Syndrome (BLM) deficient cells | BLM helicase | 3.5-fold | [6] |
Note: This data highlights the importance of specific DNA repair pathways in mitigating the cytotoxic effects of 4-NQO and can be used as a basis for designing experiments with 7-Me-4-NQO.
Mandatory Visualization
Caption: Metabolic activation of 7-Me-4-NQO and induction of various forms of DNA damage.
Caption: Major DNA repair pathways activated in response to 7-Me-4-NQO-induced DNA damage.
Experimental Protocols
Protocol 1: Induction of DNA Damage in Cultured Cells
This protocol describes the general procedure for treating cultured mammalian cells with 7-Me-4-NQO to induce DNA damage.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, primary fibroblasts)
-
Complete cell culture medium
-
This compound (7-Me-4-NQO)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of 7-Me-4-NQO Stock Solution: Dissolve 7-Me-4-NQO in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C, protected from light.
-
Treatment:
-
On the day of the experiment, dilute the 7-Me-4-NQO stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and experimental endpoint (e.g., 0.1 µM to 10 µM).
-
Remove the existing medium from the cells and replace it with the medium containing 7-Me-4-NQO.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest 7-Me-4-NQO concentration).
-
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Post-treatment: After incubation, the subsequent steps will depend on the downstream assay to be performed (e.g., cell viability assay, comet assay, immunofluorescence). For DNA repair studies, the 7-Me-4-NQO-containing medium is typically removed, cells are washed with PBS, and then incubated in fresh medium for various time points to allow for DNA repair.
Protocol 2: Assessment of Cell Viability (MTS Assay)
This protocol is for determining the cytotoxicity of 7-Me-4-NQO.
Materials:
-
Cells treated with 7-Me-4-NQO in a 96-well plate
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with a range of 7-Me-4-NQO concentrations as described in Protocol 1.
-
At the end of the treatment period, add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Detection of DNA Strand Breaks (Alkaline Comet Assay)
The comet assay is a sensitive method for detecting DNA single-strand breaks and alkali-labile sites.
Materials:
-
Cells treated with 7-Me-4-NQO
-
Comet assay kit (or individual reagents: low melting point agarose, lysis solution, alkaline electrophoresis buffer)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
-
DNA stain (e.g., SYBR Green, propidium iodide)
Procedure:
-
Cell Harvesting: After treatment with 7-Me-4-NQO, harvest the cells (e.g., by trypsinization for adherent cells).
-
Embedding Cells in Agarose: Mix a suspension of cells with low melting point agarose and pipette onto a microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
Caption: A simplified workflow for the alkaline comet assay to detect DNA strand breaks.
Protocol 4: Immunofluorescence Staining for γH2AX
Phosphorylation of the histone variant H2AX (to form γH2AX) is an early marker for DNA double-strand breaks.
Materials:
-
Cells grown on coverslips and treated with 7-Me-4-NQO
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on sterile coverslips and treat with 7-Me-4-NQO as described in Protocol 1.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. The formation of distinct nuclear foci of γH2AX indicates the presence of DNA double-strand breaks.
Conclusion
This compound is a valuable tool for investigating the cellular responses to DNA damage, particularly the nucleotide excision repair pathway. While specific data for this methylated derivative is limited, the extensive knowledge of its parent compound, 4-NQO, provides a strong foundation for designing and interpreting experiments. The protocols provided herein offer a starting point for researchers to explore the genotoxic and mutagenic properties of 7-Me-4-NQO and to elucidate the DNA repair mechanisms that protect cells from this class of carcinogens. It is recommended that researchers perform careful dose-response studies to establish the optimal experimental conditions for their specific cell systems and endpoints.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 3. The repair of identified large DNA adducts induced by 4-nitroquinoline-1-oxide in normal or xeroderma pigmentosum group A human fibroblasts, and the role of DNA polymerases alpha or delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repair of 4-nitroquinoline-1-oxide-induced DNA damage in normal human cells and cells from classical and variant xeroderma pigmentosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Characterization of the Mutagenic Spectrum of 4-Nitroquinoline 1-Oxide (4-NQO) in Aspergillus nidulans by Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for 7-Methyl-4-nitroquinoline 1-oxide (7-Me-4-NQO) Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of cell lines sensitive to the genotoxic compound 4-nitroquinoline 1-oxide (4-NQO), a well-characterized carcinogen that serves as a model compound for studying DNA damage and repair. The information provided is also relevant for its derivative, 7-Methyl-4-nitroquinoline 1-oxide (7-Me-4-NQO), which is expected to have a similar mechanism of action. This document includes a summary of sensitive cell lines with available cytotoxicity data, detailed experimental protocols for assessing cellular sensitivity, and a description of the key signaling pathways involved.
Overview of 4-NQO Sensitive Cell Lines
4-NQO is a potent DNA-damaging agent that induces a variety of cellular responses, including cell cycle arrest, DNA repair, and apoptosis. The sensitivity of a given cell line to 4-NQO is often dependent on its DNA repair capacity. Cell lines with deficiencies in DNA repair pathways, such as those from patients with Werner syndrome or Bloom syndrome, exhibit heightened sensitivity to 4-NQO.[1][2][3]
Quantitative Sensitivity Data
The following table summarizes the available quantitative data on the sensitivity of various cell lines to 4-NQO, primarily expressed as the half-maximal inhibitory concentration (IC50). It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as exposure time and the specific assay used.
| Cell Line | Cell Type | Organism | Sensitivity Metric (IC50) | Notes |
| PNSG13 | BLM-deficient Fibroblast | Human | 49.4 ± 4.7 nM | Hypersensitive due to deficiency in BLM helicase, a key DNA repair protein. |
| PNSF5 | BLM-complemented Fibroblast | Human | 173.8 ± 15 nM | Control cell line for PNSG13, showing significantly lower sensitivity. |
| Werner Syndrome (WRN) Fibroblasts | Fibroblast | Human | Not specified | Described as unusually sensitive to 4-NQO.[2][3][4] |
| Bloom Syndrome Fibroblasts | Fibroblast | Human | Not specified | Exhibit increased sensitivity to 4-NQO. |
| HCT116 | Colon Carcinoma | Human | Not specified | Known to be sensitive to 4-NQO. |
| HT29 | Colon Carcinoma | Human | Not specified | Known to be sensitive to 4-NQO. |
| Daudi | Burkitt's Lymphoma (B-cell) | Human | Not specified | Shows high susceptibility to 4-NQO-induced cytotoxicity.[5] |
| Jurkat | T-cell Leukemia | Human | Not specified | Sensitive to 4-NQO, but to a lesser extent than Daudi cells.[5] |
| L5178Y | Mouse Lymphoma | Mouse | Not specified | Shows a dose-dependent increase in micronucleus induction.[6][7][8] |
| A549 | Lung Carcinoma | Human | Not specified | Sensitivity is enhanced by the downregulation of POLD4.[9] |
Mechanism of Action and Signaling Pathway
4-NQO is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects. Once activated, it can induce DNA damage through two primary mechanisms: the formation of bulky DNA adducts and the generation of reactive oxygen species (ROS). This DNA damage triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).
Signaling Pathway Diagram
The following diagram illustrates the key events in the 4-NQO-induced DNA damage response pathway.
Caption: 4-NQO induced DNA damage signaling pathway.
Experimental Protocols
The following are detailed protocols for commonly used assays to determine the sensitivity of cell lines to 4-NQO.
General Experimental Workflow
The following diagram outlines a general workflow for assessing the effects of 4-NQO on cultured cells.
Caption: General workflow for 4-NQO sensitivity testing.
MTS Assay for Cell Viability
The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan product.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
7-Me-4-NQO or 4-NQO stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-NQO in complete culture medium. Remove the medium from the wells and add 100 µL of the 4-NQO dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only wells) from all readings. Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of the 4-NQO concentration to determine the IC50 value.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
7-Me-4-NQO or 4-NQO stock solution
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader capable of measuring absorbance at 510 nm
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTS assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Similar to the MTS assay, calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Microscope slides
-
Normal melting point agarose
-
Low melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, ethidium bromide)
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Preparation: After treatment with 4-NQO for a short duration (e.g., 1-3 hours), harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Pre-coat microscope slides with a layer of 1% normal melting point agarose and let it solidify.
-
Embedding Cells: Mix the cell suspension with 0.5% low melting point agarose at 37°C and quickly pipette onto the pre-coated slide. Cover with a coverslip and place on ice to solidify.
-
Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis in the same buffer at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently wash the slides three times with neutralization buffer for 5 minutes each.
-
Staining: Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate from the nucleus, forming a "comet tail." Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell fusion corrects the 4-nitroquinoline 1-oxide sensitivity of Werner syndrome fibroblast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Werner syndrome diploid fibroblasts are sensitive to 4-nitroquinoline-N-oxide and 8-methoxypsoralen: implications for the disease phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Nitroquinoline-1-oxide effects human lung adenocarcinoma A549 cells by regulating the expression of POLD4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Detection of 7-Methyl-4-nitroquinoline 1-oxide Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-4-nitroquinoline 1-oxide (7-Me-4-NQO) is a potent carcinogenic and mutagenic compound belonging to the quinoline derivative family. Its biological activity is primarily attributed to the formation of adducts with cellular macromolecules, particularly DNA and proteins, following metabolic activation. The detection and quantification of these adducts are crucial for understanding the mechanisms of carcinogenesis, assessing exposure, and developing potential therapeutic interventions. Immunohistochemistry (IHC) offers a powerful technique for visualizing the distribution of 7-Me-4-NQO adducts within tissue sections, providing valuable insights into tissue-specific damage and repair processes.
This document provides detailed application notes and protocols for the immunohistochemical detection of adducts formed by 4-nitroquinoline 1-oxide (4NQO), a closely related and well-studied compound. These protocols can serve as a foundational methodology for developing and optimizing IHC assays for 7-Me-4-NQO adducts, for which specific antibodies would need to be developed.
Metabolic Activation and Adduct Formation
4-Nitroquinoline 1-oxide (4NQO) undergoes metabolic reduction to its proximate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4HAQO).[1][2] This highly reactive intermediate can then form covalent adducts with DNA and proteins.[2] The formation of these adducts is a critical initiating event in 4NQO-induced carcinogenesis.[2][3] Furthermore, 4NQO can induce the production of reactive oxygen species (ROS), leading to oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8OHdG).[2][3] It is presumed that 7-Me-4-NQO follows a similar bioactivation pathway.
Caption: Metabolic activation of this compound and formation of macromolecular adducts.
Antibody Specificity and Sensitivity
Polyclonal antibodies have been successfully raised against 4NQO-modified DNA.[4][5] These antibodies have demonstrated high specificity, recognizing both denatured and native 4NQO-modified DNA while showing no cross-reactivity with unmodified DNA or DNA modified by other carcinogens.[4][5] The sensitivity of immunoassays using these antibodies is a key advantage.
Table 1: Quantitative Data for Anti-4NQO-DNA Antibody
| Assay Type | Limit of Detection | Reference |
| Competitive ELISA | 5 µmol of adduct per mole of DNA nucleotide (5 adducts/10^6 nucleotides) | [4][5] |
| Indirect Immunofluorescence | Detectable at 0.25 µM 4NQO treatment (approx. 10^4 adducts per cell) | [4][5] |
Detailed Experimental Protocol: Immunohistochemistry for 4-NQO-DNA Adducts
This protocol is a general guideline based on standard IHC procedures and information derived from studies on 4NQO. Optimization of incubation times, antibody concentrations, and antigen retrieval methods will be necessary for specific tissues and for the adaptation to 7-Me-4-NQO adduct detection.
Caption: General workflow for immunohistochemical staining of carcinogen-DNA adducts.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (5 µm) on coated slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS/TBS)
-
Primary antibody: Rabbit polyclonal anti-4NQO-DNA adducts (requires custom development for 7-Me-4-NQO)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 minute), 70% (1 minute).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Preheat antigen retrieval solution to 95-100°C.
-
Immerse slides in the preheated solution and incubate for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
Rinse with PBS/TBS.
-
-
Peroxidase Block (Optional but Recommended):
-
Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS/TBS.
-
-
Blocking:
-
Incubate slides with blocking solution for 30-60 minutes at room temperature to minimize non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking solution.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides with PBS/TBS (3 changes, 5 minutes each).
-
-
Secondary Antibody Incubation:
-
Incubate slides with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Washing:
-
Wash slides with PBS/TBS (3 changes, 5 minutes each).
-
-
Detection:
-
Incubate slides with streptavidin-HRP conjugate for 30-60 minutes at room temperature.
-
Wash with PBS/TBS (3 changes, 5 minutes each).
-
Apply DAB substrate solution and incubate until the desired brown color intensity is reached (monitor under a microscope).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
"Blue" the hematoxylin by rinsing in running tap water or an alkaline solution.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Data Interpretation and Controls
-
Positive Staining: A brown precipitate at the site of the target antigen (nuclear staining is expected for DNA adducts).[1][6]
-
Negative Control: Omission of the primary antibody should result in no staining.
-
Positive Control: Tissue known to be exposed to the carcinogen and to contain the adducts of interest.
-
Specificity Control: Pre-incubation of the primary antibody with the purified carcinogen-DNA adduct should abolish staining.[1]
Applications in Research and Drug Development
-
Carcinogenesis Research: Elucidate the tissue-specific formation and persistence of 7-Me-4-NQO adducts.
-
Biomarker of Exposure: Detect and quantify adduct levels as a measure of exposure to the carcinogen.
-
Drug Development: Evaluate the efficacy of chemopreventive agents in reducing adduct formation.
-
DNA Repair Studies: Monitor the removal of adducts over time to study DNA repair kinetics.[1]
Conclusion
Immunohistochemistry is a valuable tool for the in situ detection of carcinogen adducts. While specific antibodies for this compound adducts need to be developed, the methodologies established for the parent compound, 4-nitroquinoline 1-oxide, provide a robust framework for initiating such studies. Careful optimization and the use of appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. Immunohistochemical detection of carcinogen-DNA adducts and DNA repair in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Polyclonal antibodies to DNA modified with 4-nitroquinoline 1-oxide: application for the detection of 4-nitroquinoline 1-oxide-DNA adducts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyclonal Antibodies to DNA Modified with 4‐Nitroquinoline 1‐Oxide: Application for the Detection of 4‐Nitroquinoline 1‐Oxide‐DNA Adducts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemical demonstration of carcinogen-DNA adducts in target and non-target tissues of rats given a prostate carcinogen, 3,2'-dimethyl-4-aminobiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Detection of 7-Methyl-4-nitroquinoline 1-oxide by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-4-nitroquinoline 1-oxide is a derivative of the well-known carcinogen 4-nitroquinoline 1-oxide (4-NQO). Like its parent compound, it is a subject of interest in toxicological and pharmacological research due to its potential genotoxic and carcinogenic properties. Accurate and sensitive detection methods are crucial for studying its metabolic fate, pharmacokinetics, and mechanism of action. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a powerful platform for the selective and quantitative analysis of this compound in various biological matrices. This document provides detailed application notes and protocols for its detection.
While specific validated methods for this compound are not extensively reported, methodologies can be adapted from established protocols for 4-NQO and other N-oxide containing compounds. The following sections detail a proposed LC-MS/MS method, sample preparation guidelines, and expected analytical performance.
I. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the detection of this compound, even in complex biological samples.
1.1. Liquid Chromatography (LC) Conditions
A robust LC separation is critical to minimize matrix effects and ensure accurate quantification. A reversed-phase method is proposed.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
1.2. Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantitative analysis.
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
1.3. MRM Transitions
Specific MRM transitions for this compound need to be determined by direct infusion of a standard solution. Based on the structure, the precursor ion will be the protonated molecule [M+H]⁺. Fragmentation will likely involve the loss of the N-oxide oxygen and the nitro group.
Hypothetical MRM Transitions for this compound (MW: 204.18)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 205.2 | To be determined | To be determined |
| This compound (Qualifier) | 205.2 | To be determined | To be determined |
| Internal Standard (e.g., Isotopically Labeled) | Variable | Variable | Variable |
Note: The user must optimize the product ions and collision energies using a pure standard of this compound.
II. Quantitative Data Summary
The following table summarizes the expected quantitative performance of the proposed LC-MS/MS method, based on typical values for similar N-oxide compounds.[1] These values should be established and validated in the user's laboratory.
| Parameter | Expected Performance |
| Linear Range | 0.1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
III. Experimental Protocols
3.1. Sample Preparation from Biological Matrices (e.g., Plasma, Serum)
Proper sample preparation is crucial for removing interferences and concentrating the analyte.[2]
Protocol: Protein Precipitation and Extraction
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., isotopically labeled this compound in methanol) to each sample, vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer to Autosampler Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
IV. Visualizations
4.1. Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample collection to data analysis.
Caption: A generalized workflow for the LC-MS/MS analysis of this compound.
4.2. Proposed Metabolic Activation Pathway
The metabolic activation of the parent compound, 4-NQO, is well-studied and involves reduction to a reactive intermediate.[3] A similar pathway is proposed for this compound.
References
Application Notes and Protocols for the Use of 7-Methyl-4-nitroquinoline 1-oxide in Genetic Toxicology Assays
Disclaimer: While this document is titled for 7-Methyl-4-nitroquinoline 1-oxide, a comprehensive search of publicly available scientific literature did not yield specific quantitative data or detailed experimental protocols for this particular derivative. The following information is based on the well-characterized parent compound, 4-nitroquinoline 1-oxide (4NQO) , which is widely used as a positive control in genetic toxicology assays. The methodologies and expected outcomes for this compound are anticipated to be similar, but direct empirical data is lacking. Researchers should validate these protocols for the specific 7-methyl derivative.
Introduction
4-Nitroquinoline 1-oxide (4NQO) and its derivatives are potent mutagenic and carcinogenic compounds known to induce DNA damage.[1] They serve as invaluable tools in genetic toxicology research, primarily as positive controls to validate the sensitivity and proper execution of various assays. The genotoxicity of 4NQO stems from its metabolic activation to 4-hydroxyaminoquinoline 1-oxide (4HAQO), which then forms stable adducts with DNA, particularly with guanine and adenine residues.[2] This process can lead to point mutations, chromosomal aberrations, and DNA strand breaks. Furthermore, the metabolism of 4NQO can generate reactive oxygen species (ROS), contributing to oxidative DNA damage.[1]
These application notes provide an overview of the use of 4NQO (as a surrogate for this compound) in three key genetic toxicology assays: the Ames test, the in vitro micronucleus assay, and the comet assay.
Mechanism of Genotoxicity
The genotoxic effects of 4NQO are initiated through a multi-step process involving metabolic activation and subsequent interaction with DNA.
Data Presentation: Summary of Quantitative Data for 4NQO
The following tables summarize representative quantitative data from genetic toxicology assays using 4NQO. These tables are intended to provide an expected range of results and a format for data presentation.
Table 1: Ames Test (Bacterial Reverse Mutation Assay) Data for 4NQO
| Tester Strain | Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertant Colonies ± SD | Fold Induction over Control |
| TA98 | 0 (Control) | - | 25 ± 5 | 1.0 |
| 0.1 | - | 150 ± 15 | 6.0 | |
| 0.5 | - | 450 ± 30 | 18.0 | |
| TA100 | 0 (Control) | - | 120 ± 10 | 1.0 |
| 0.1 | - | 600 ± 45 | 5.0 | |
| 0.5 | - | 1800 ± 120 | 15.0 | |
| TA100 | 0 (Control) | + | 130 ± 12 | 1.0 |
| 1.0 | + | 400 ± 25 | 3.1 | |
| 5.0 | + | 950 ± 60 | 7.3 |
Data is illustrative and compiled from typical results seen in literature.
Table 2: In Vitro Micronucleus Assay Data for 4NQO in Human Lymphoblastoid TK6 Cells
| Concentration (µM) | Treatment Time (h) | % Micronucleated Binucleated Cells ± SD | Fold Induction over Control | % Cytotoxicity (Relative Cell Count) |
| 0 (Control) | 24 | 1.5 ± 0.3 | 1.0 | 0 |
| 0.1 | 24 | 4.2 ± 0.6 | 2.8 | 15 |
| 0.25 | 24 | 8.9 ± 1.1 | 5.9 | 35 |
| 0.5 | 24 | 15.3 ± 1.8 | 10.2 | 55 |
Data is illustrative and based on findings in published studies.[3]
Table 3: Comet Assay (Alkaline Single Cell Gel Electrophoresis) Data for 4NQO in Human Fibroblasts
| Concentration (µM) | Treatment Time (h) | % Tail DNA ± SD | Fold Induction over Control |
| 0 (Control) | 3 | 5.2 ± 1.1 | 1.0 |
| 1.0 | 3 | 15.8 ± 2.4 | 3.0 |
| 2.5 | 3 | 28.4 ± 3.5 | 5.5 |
| 5.0 | 3 | 45.1 ± 4.2 | 8.7 |
Data is illustrative and based on findings in published studies.[4]
Experimental Protocols
The following are detailed protocols for the Ames test, in vitro micronucleus assay, and comet assay, using 4NQO as the test article. These should be adapted and validated for this compound.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[5]
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)
-
Nutrient broth
-
Top agar (containing traces of histidine and biotin)
-
Minimal glucose agar plates
-
This compound
-
Solvent (e.g., DMSO)
-
Positive and negative controls
-
S9 fraction (for metabolic activation) and cofactors
Procedure:
-
Preparation of Bacterial Cultures: Inoculate the selected Salmonella strains into nutrient broth and incubate overnight at 37°C with shaking.
-
Preparation of Test Compound: Prepare a series of dilutions of this compound in a suitable solvent.
-
Assay:
-
To a tube containing molten top agar at 45°C, add the bacterial culture, the test compound dilution (or control), and either S9 mix or a buffer (for assays without metabolic activation).
-
Vortex the tube gently and pour the contents onto a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (background).
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[6][7]
Materials:
-
Mammalian cell line (e.g., TK6, CHO, human peripheral blood lymphocytes)
-
Cell culture medium and supplements
-
This compound
-
Solvent (e.g., DMSO)
-
Positive and negative controls
-
Cytochalasin B
-
Fixative (e.g., methanol:acetic acid)
-
DNA-specific stain (e.g., Giemsa, DAPI)
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach (for adherent cells) or stabilize in suspension. Treat the cells with a range of concentrations of this compound for a defined period (e.g., 3-24 hours).
-
Cytokinesis Block: After treatment, add cytochalasin B to the culture medium to inhibit cytokinesis, resulting in binucleated cells.
-
Incubation: Incubate the cells for a period equivalent to one to two cell cycles to allow for the formation of micronuclei.
-
Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, and fix. Drop the cell suspension onto clean microscope slides and allow to air dry.
-
Staining and Scoring: Stain the slides with a DNA-specific dye. Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Comet Assay (Alkaline Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[8] Under alkaline conditions, DNA with strand breaks migrates further in an electric field, forming a "comet" shape.
Materials:
-
Single-cell suspension from treated and control cultures
-
Low-melting-point agarose
-
Microscope slides
-
Lysis solution (high salt, detergent, Triton X-100, DMSO)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA-staining solution (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with appropriate filters and image analysis software
Procedure:
-
Cell Preparation and Embedding: Prepare a single-cell suspension from cells treated with this compound and controls. Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a cold lysis solution for at least one hour to remove cell membranes and cytoplasm, leaving the nuclear DNA.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis under alkaline conditions. The fragmented DNA will migrate from the nucleus towards the anode, forming the comet tail.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Image Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail length, tail moment). A dose-dependent increase in these parameters indicates DNA damage.
Conclusion
This compound is expected to be a potent genotoxic agent, similar to its parent compound, 4NQO. The assays and protocols described herein provide a robust framework for evaluating its mutagenic and clastogenic potential. Researchers and drug development professionals should use this information as a guide and perform appropriate validation studies for the specific 7-methyl derivative. The data generated from these assays are crucial for hazard identification and risk assessment of this compound.
References
- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 2. Characterization of the Mutagenic Spectrum of 4-Nitroquinoline 1-Oxide (4-NQO) in Aspergillus nidulans by Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse Outcome Pathway-Informed Integrated Testing to Identify Chemicals Causing Genotoxicity Through Oxidative DNA Damage: Case Study on 4-Nitroquinoline 1-Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of integrated genotoxicity endpoints in rats after acute and subchronic oral doses of 4-nitroquinoline-1-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Methylated Carcinogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylated carcinogens are chemical agents that can transfer a methyl group to cellular macromolecules, most notably DNA. This process of DNA methylation, at positions other than the normal cytosine methylation, can lead to the formation of DNA adducts. These adducts can be mutagenic and carcinogenic if not repaired by the cell's DNA repair machinery. The study of these carcinogens is crucial for understanding the mechanisms of chemical carcinogenesis, identifying environmental and occupational cancer risks, and developing novel therapeutic and preventative strategies.
These application notes provide an overview of the experimental protocols used to investigate the effects of methylated carcinogens, from in vitro and in vivo models to the analysis of DNA damage and repair.
Key Experimental Approaches
The study of methylated carcinogens involves a multi-pronged approach that combines cellular and animal models with sensitive analytical techniques to detect DNA damage and aberrant methylation patterns.
1. In Vivo Models of Chemical Carcinogenesis: Animal models, particularly mice and rats, are fundamental for studying the complete process of carcinogenesis in a living organism.[1][2] Genetically engineered mouse models (GEMMs) are increasingly used to study the interplay between genetic predisposition and carcinogen exposure.[1][2]
2. In Vitro and Ex Vivo Models: Cell-based assays and more recently, 3D organoid models, provide controlled environments to dissect the molecular mechanisms of action of methylated carcinogens.[3][4][5][6][7] Organoids, derived from normal or tumor tissue, can recapitulate many aspects of the in vivo tissue architecture and are valuable for studying the early events in carcinogenesis.[3][4][5][6][7]
3. Detection of DNA Adducts: The formation of DNA adducts is a key initiating event in chemical carcinogenesis. Several highly sensitive methods are available for their detection and quantification.
- ³²P-Postlabeling Assay: An ultrasensitive method for detecting a wide variety of DNA adducts, capable of detecting as few as one adduct in 10¹⁰ nucleotides.[8][9][10][11]
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique for the identification and quantification of specific DNA adducts.[12][13][14][15][16][17]
- Gas Chromatography-Mass Spectrometry (GC-MS): Another mass spectrometry-based method used for DNA adduct analysis, often requiring derivatization of the analytes.[13][15]
4. Analysis of DNA Methylation: Aberrant DNA methylation patterns, both global hypomethylation and gene-specific hypermethylation, are hallmarks of cancer.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to determine global DNA methylation levels by quantifying 5-methylcytosine.[18][19]
- Reduced Representation Bisulfite Sequencing (RRBS): A high-throughput sequencing method that enriches for CpG-rich regions of the genome to analyze DNA methylation profiles.[20][21]
- Methylation Arrays: Microarray-based platforms, such as the Illumina Infinium HumanMethylationEPIC BeadChip, allow for the high-throughput analysis of methylation status at hundreds of thousands of CpG sites.[22][23]
5. DNA Repair Assays: The cellular capacity to repair DNA damage is a critical determinant of susceptibility to chemical carcinogens.
- Host-Cell Reactivation (HCR) Assay: This assay measures the ability of cells to repair damage in a transfected plasmid containing a reporter gene.[24][25][26][27][28]
Experimental Protocols
Protocol 1: In Vivo Carcinogenesis Study in Mice using a Methylating Agent
This protocol describes a general procedure for assessing the carcinogenicity of a methylated carcinogen in a mouse model.
1. Animal Model Selection:
- Select a mouse strain known to be susceptible to the carcinogen of interest (e.g., A/J mice for lung carcinogenesis studies with nitrosamines like NNK).[29][30]
- Alternatively, use a genetically engineered mouse model with a predisposition to cancer (e.g., p53 hemizygous mice).[31]
2. Carcinogen Administration:
- Dissolve the methylated carcinogen in a suitable vehicle (e.g., tricaprylin for 7,12-dimethylbenz[a]anthracene - DMBA).
- Administer the carcinogen to the mice via an appropriate route (e.g., topical application for skin carcinogenesis, gavage for gastrointestinal tumors, or intraperitoneal injection for systemic effects).[30][32]
- Include a control group of animals treated with the vehicle only.
3. Monitoring and Tumor Assessment:
- Monitor the animals regularly for signs of toxicity and tumor development.
- At the end of the study period (which can range from weeks to months), euthanize the animals and perform a complete necropsy.
- Collect tumors and other relevant tissues for histopathological analysis and molecular studies.
4. Data Analysis:
- Calculate tumor incidence (percentage of animals with tumors) and multiplicity (average number of tumors per animal).
- Perform statistical analysis to compare the tumor data between the carcinogen-treated and control groups.
Protocol 2: Detection of DNA Adducts by ³²P-Postlabeling Assay
This protocol outlines the key steps of the ³²P-postlabeling assay for the detection of DNA adducts.[8][9]
1. DNA Isolation:
- Isolate high-quality genomic DNA from tissues or cells exposed to the methylated carcinogen.
2. DNA Digestion:
- Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
3. Adduct Enrichment (Optional but recommended for increased sensitivity):
- Enrich the adducted nucleotides from the normal nucleotides, for example, by using nuclease P1 digestion which dephosphorylates normal nucleotides but not most bulky adducts.[10]
4. ³²P-Labeling:
- Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
5. Chromatographic Separation:
- Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[11]
6. Detection and Quantification:
- Detect the adducts by autoradiography.
- Quantify the adduct levels by scintillation counting or phosphorimaging of the TLC spots. Adduct levels are typically expressed as relative adduct labeling (RAL), which is the ratio of counts per minute in adducted nucleotides to the total counts per minute in all nucleotides.
Protocol 3: Global DNA Methylation Analysis by LC-MS/MS
This protocol describes the quantification of global DNA methylation as the percentage of 5-methylcytosine (%5mC).[18][19]
1. DNA Isolation and Hydrolysis:
- Isolate genomic DNA from the samples of interest.
- Hydrolyze the DNA to its constituent nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).
2. LC-MS/MS Analysis:
- Separate the nucleosides by reverse-phase HPLC.
- Detect and quantify the amounts of 2'-deoxycytidine (dC) and 5-methyl-2'-deoxycytidine (5mdC) using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
3. Data Calculation:
- Calculate the percentage of 5mC using the following formula: %5mC = [5mdC / (5mdC + dC)] x 100
Data Presentation
Quantitative data from these experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example of In Vivo Carcinogenicity Data
| Treatment Group | Number of Animals | Tumor Incidence (%) | Tumor Multiplicity (mean ± SD) |
| Vehicle Control | 20 | 5 | 0.1 ± 0.3 |
| Methylated Carcinogen X | 20 | 95 | 8.5 ± 2.1 |
Table 2: Example of DNA Adduct Levels Measured by ³²P-Postlabeling
| Tissue | Treatment Group | Relative Adduct Labeling (RAL x 10⁻⁸) |
| Liver | Vehicle Control | Not Detected |
| Liver | Methylated Carcinogen Y (Low Dose) | 2.5 ± 0.8 |
| Liver | Methylated Carcinogen Y (High Dose) | 15.2 ± 3.5 |
| Lung | Vehicle Control | Not Detected |
| Lung | Methylated Carcinogen Y (Low Dose) | 0.8 ± 0.2 |
| Lung | Methylated Carcinogen Y (High Dose) | 4.1 ± 1.1 |
Table 3: Example of Global DNA Methylation Data from LC-MS/MS
| Sample Type | Condition | Global DNA Methylation (%5mC) |
| Normal Liver | Untreated | 4.1 ± 0.2 |
| Liver Tumor | Carcinogen-Induced | 2.8 ± 0.4 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for studying methylated carcinogens.
Signaling Pathway: Wnt/β-catenin Pathway and Potential Disruption by Methylation
Caption: Wnt/β-catenin signaling pathway and its potential dysregulation by carcinogen-induced methylation.[33]
Signaling Pathway: PI3K/AKT Pathway
Caption: PI3K/AKT signaling pathway and its disruption by epigenetic silencing of the PTEN tumor suppressor.[33][34]
References
- 1. Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Application of Organoids in Carcinogenesis Modeling and Tumor Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An organoid-based carcinogenesis model induced by in vitro chemical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organoid Models for Cancer Research | Annual Reviews [annualreviews.org]
- 7. researchgate.net [researchgate.net]
- 8. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 11. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of LC-MS/MS and Stable Isotopes to Differentiate Hydroxymethyl and Methyl DNA Adducts from Formaldehyde and Nitrosodimethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. academic.oup.com [academic.oup.com]
- 16. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. High-throughput and cost-effective global DNA methylation assay by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
- 20. mdpi.com [mdpi.com]
- 21. Methylomics and cancer: the current state of methylation profiling and marker development for clinical care - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DNA Methylation in Solid Tumors: Functions and Methods of Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Host-cell reactivation - Wikipedia [en.wikipedia.org]
- 26. Host Cell Reactivation: Assay for Actively Transcribed DNA (Nucleotide Excision) Repair Using Luciferase Family Expression Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Analysis of DNA Repair Using Transfection-Based Host Cell Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Analysis of DNA Repair Using Transfection-Based Host Cell Reactivation | Springer Nature Experiments [experiments.springernature.com]
- 29. article.imrpress.com [article.imrpress.com]
- 30. Mammalian models of chemically induced primary malignancies exploitable for imaging-based preclinical theragnostic research - Liu - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 31. Identifying chemical carcinogens and assessing potential risk in short-term bioassays using transgenic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. academic.oup.com [academic.oup.com]
- 33. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 7-Methyl-4-nitroquinoline 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 7-Methyl-4-nitroquinoline 1-oxide.
Disclaimer: Direct solubility data for this compound is limited in publicly available literature. The information provided here is largely based on data for the parent compound, 4-Nitroquinoline 1-oxide (4NQO), and should be used as a starting point for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: While specific data for the 7-methyl derivative is scarce, the parent compound, 4-Nitroquinoline 1-oxide (4NQO), is known to be sparingly soluble in water but soluble in organic solvents.[1][2] It is a yellow crystalline powder that may be hygroscopic and sensitive to light.[3][4]
Q2: In which solvents can I dissolve this compound?
A2: Based on protocols for the parent compound 4NQO, Dimethyl Sulfoxide (DMSO) and propylene glycol are commonly used to prepare stock solutions.[5][6] Acetone is another solvent in which 4NQO is reported to be soluble.[7] For in vivo studies, stock solutions in propylene glycol or DMSO are often diluted into drinking water.[5][6][8]
Q3: I am observing precipitation when diluting my stock solution in an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with poorly water-soluble compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Q4: How should I store solutions of this compound?
A4: Stock solutions of the parent compound 4NQO in DMSO are typically stored at -20°C or -80°C for long-term stability.[9] Given that 4NQO is light-sensitive, it is recommended to store solutions in amber vials or tubes protected from light.[3][4]
Solubility Data
The following table summarizes the available solubility data for the parent compound, 4-Nitroquinoline 1-oxide (4NQO). This information can be used as a guideline for this compound.
| Solvent | Solubility of 4-Nitroquinoline 1-oxide | Concentration (mM) | Notes |
| DMSO | 38 mg/mL | 199.83 mM | Moisture-absorbing DMSO may reduce solubility; use fresh DMSO.[9] |
| 60 mg/mL | 315.52 mM | Sonication is recommended.[10] | |
| Ethanol | 2 mg/mL - 6 mg/mL | 10.51 mM - 31.55 mM | [9][11] |
| Acetone | Soluble, clear to hazy | - | [7] |
| Water | Insoluble/Slightly Soluble | - | [2][9][11] |
| Propylene Glycol | Used as a vehicle for stock solutions | - | Commonly used for in vivo studies after dilution.[5][8] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Precaution: this compound is a potential carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a chemical fume hood.[3][4]
-
Weighing: Carefully weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need approximately 2.04 mg (Molecular Weight to be confirmed for the specific lot).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution vigorously. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if the compound does not dissolve readily.
-
Storage: Store the stock solution in small aliquots in tightly sealed amber vials at -20°C to protect from light and moisture.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues.
Problem: The compound is not dissolving in the chosen solvent.
-
Question: Have you tried gentle heating or sonication?
-
Answer (Yes): If the compound still does not dissolve, consider trying a different solvent. Based on data for the parent compound, DMSO generally has higher solvating power than ethanol for this class of molecules.[9][10]
-
Answer (No): Gently warm the solution to 37-50°C or place it in an ultrasonic bath for 5-10 minutes. Avoid excessive heat, which could degrade the compound.
-
Problem: The compound precipitates out of solution after storage.
-
Question: How was the solution stored?
-
Question: Can the precipitate be redissolved?
-
Answer: Try warming and vortexing the solution to see if the precipitate goes back into solution. If it does, consider preparing smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Problem: The compound precipitates when diluted into my aqueous experimental medium.
-
Question: What is the final concentration of the organic solvent in your medium?
-
Answer: High concentrations of organic solvents can be toxic to cells. Aim to keep the final concentration of DMSO or other organic solvents as low as possible (typically <0.5%).
-
-
Question: Have you tried a serial dilution approach?
-
Answer: Instead of a single large dilution, perform serial dilutions. Also, try adding the stock solution to your aqueous medium while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
-
Question: Is the pH of your aqueous medium compatible with the compound?
-
Answer: While specific data is unavailable for the 7-methyl derivative, drastic changes in pH can affect the solubility of many compounds. Ensure the pH of your final solution is within the desired range for your experiment.
-
Caption: Troubleshooting workflow for addressing solubility issues.
Signaling Pathways and Experimental Workflows
The parent compound, 4NQO, is a well-established carcinogen that induces DNA damage and oxidative stress.[1][2][12] It is likely that this compound acts through similar mechanisms.
Simplified Signaling Pathway of 4NQO-Induced Cellular Response
The following diagram illustrates a simplified signaling cascade initiated by 4NQO, leading to cellular responses such as DNA repair, cell cycle arrest, or apoptosis.
Caption: Simplified signaling pathway of cellular response to 4NQO.
Typical Experimental Workflow for an In Vitro Cell-Based Assay
This diagram outlines a standard workflow for assessing the effects of this compound on cultured cells.
Caption: A typical workflow for an in vitro cell-based assay.
References
- 1. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. A method for scoring 4-nitroquinoline 1-oxide-induced murine esophageal squamous neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-硝基喹啉 N -氧化物 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. 4-Nitroquinoline 1-oxide | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 7-Methyl-4-nitroquinoline 1-oxide
This technical support center provides guidance on the stability of 7-Methyl-4-nitroquinoline 1-oxide in solution, addressing common issues researchers may encounter during their experiments. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
Based on information for the closely related compound 4-nitroquinoline 1-oxide (4NQO), this compound is expected to be stable under standard laboratory conditions when stored as a solid.[1][2] However, it is known to be light-sensitive and hygroscopic .[1][2] Therefore, it is crucial to protect the compound from light and moisture to prevent degradation. It is also incompatible with strong oxidizing agents.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
For optimal stability, stock solutions should be prepared in aprotic solvents such as dimethyl sulfoxide (DMSO) or absolute ethanol.[3] It is recommended to prepare high-concentration stock solutions, which can then be diluted into aqueous buffers or cell culture media for working concentrations immediately before use. Stock solutions should be stored in tightly sealed, light-protecting containers at -20°C.[3] Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles, which may accelerate degradation.
Q3: How stable is this compound in aqueous solutions?
Q4: What are the potential degradation pathways for this compound?
The primary degradation pathway for 4-nitroquinoline 1-oxides involves the reduction of the nitro group.[4] This can be initiated by light (photodegradation) or enzymatic activity in biological systems. The reduction can lead to the formation of various intermediates, including the corresponding nitroso and hydroxylamino derivatives. The ultimate degradation products under fire conditions include carbon oxides and nitrogen oxides.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in experimental results between batches of prepared solutions. | Degradation of the compound in solution due to improper storage or handling. | Prepare fresh solutions before each experiment. Store stock solutions in small, single-use aliquots at -20°C in light-protecting vials. |
| Loss of compound activity over time in aqueous buffers or media. | Hydrolysis or other degradation pathways in the aqueous environment. | Minimize the time the compound is in an aqueous solution. Prepare working solutions immediately before addition to the experimental system. |
| Discoloration or precipitation in the stock solution. | Photodegradation or reaction with contaminants. | Always store stock solutions protected from light. Ensure the solvent used is of high purity and dry. If discoloration or precipitation is observed, discard the solution and prepare a fresh one. |
| Inconsistent results in cell-based assays. | Cellular metabolism of the compound, leading to the formation of more or less active species. | Be aware that the biological activity may be due to metabolites. Ensure consistent cell densities and incubation times to minimize variability in metabolic conversion. |
Quantitative Data Summary
Direct quantitative stability data for this compound is not available in the peer-reviewed literature. Researchers are advised to perform their own stability studies under their specific experimental conditions. A summary of qualitative stability information is provided below.
| Condition | Stability | Recommendations |
| Solid State | Stable under normal conditions.[1][2] | Store in a cool, dry, well-ventilated place.[1][2] |
| Light Exposure | Light-sensitive.[1][2] | Protect from direct sunlight and store in amber vials or wrap containers in foil.[1] |
| Moisture | Hygroscopic.[1][2] | Store in a desiccator and handle in a low-humidity environment. Keep containers tightly closed.[2] |
| Aqueous Solution | Limited stability is expected. | Prepare fresh solutions for each experiment. |
| Organic Solvents (DMSO, Ethanol) | More stable than in aqueous solutions. | Use as solvents for stock solutions and store at -20°C.[3] |
| pH | Stability is likely pH-dependent. | Buffer solutions should be tested for compatibility. Avoid highly acidic or basic conditions. |
| Temperature | Elevated temperatures may accelerate degradation. | Store solutions at low temperatures (-20°C for stock solutions) and avoid heating. |
Experimental Protocols
Protocol for a Preliminary Stability Study of this compound in Solution
This protocol outlines a general method to assess the stability of this compound in a specific solvent or buffer.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO, ethanol, or relevant aqueous buffer)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or phosphoric acid (for mobile phase modification)
- Light-protecting vials
2. Preparation of Solutions:
- Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
- Divide the solution into several aliquots in light-protecting vials.
3. Storage Conditions:
- Store the aliquots under different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C, -20°C).
4. HPLC Analysis:
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze an aliquot from each storage condition by HPLC.
- Suggested HPLC Method (to be optimized):
- Column: C18, 5 µm, 4.6 x 150 mm
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[5]
- Flow Rate: 1.0 mL/min
- Detection: UV spectrophotometer at a wavelength determined by a UV scan of the compound (likely in the range of 254-350 nm).
- Injection Volume: 10 µL
5. Data Analysis:
- Calculate the percentage of the initial concentration of this compound remaining at each time point for each condition.
- Plot the percentage remaining versus time to determine the degradation rate.
- Observe the chromatograms for the appearance of new peaks, which would indicate degradation products.
Visualizations
Caption: Factors influencing the stability of this compound in solution.
Caption: Experimental workflow for a stability study of this compound.
Caption: Troubleshooting guide for experiments with this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. 4-NITROQUINOLINE N-OXIDE - Safety Data Sheet [chemicalbook.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 5. Separation of 4-Nitroquinoline-1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 7-Methyl-4-nitroquinoline 1-oxide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 7-Methyl-4-nitroquinoline 1-oxide synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is typically a multi-step process. The general strategy involves:
-
Synthesis of 7-methylquinoline: This is commonly achieved through a Skraup reaction using m-toluidine and glycerol.
-
N-oxidation of 7-methylquinoline: The synthesized 7-methylquinoline is then oxidized to form 7-methylquinoline 1-oxide.
-
Nitration of 7-methylquinoline 1-oxide: The final step is the regioselective nitration of 7-methylquinoline 1-oxide to yield the target compound, this compound.
Q2: What are the critical factors influencing the overall yield?
A2: Several factors can significantly impact the yield at each stage of the synthesis:
-
Purity of starting materials: Using high-purity m-toluidine, glycerol, and other reagents is crucial for minimizing side reactions.
-
Reaction conditions: Precise control of temperature, reaction time, and reagent stoichiometry is essential for each step.
-
Purification methods: Efficient purification at each intermediate step is necessary to remove byproducts that could interfere with subsequent reactions.
Q3: What are the common side products in the Skraup reaction for 7-methylquinoline synthesis?
A3: The Skraup reaction with m-toluidine can lead to the formation of a mixture of isomers, primarily 7-methylquinoline and 5-methylquinoline. The ratio of these isomers can vary depending on the reaction conditions.
Q4: How does the N-oxide group influence the final nitration step?
A4: The N-oxide group is activating and directs the electrophilic nitration to the C4 position of the quinoline ring. This directing effect is crucial for the regioselective synthesis of the desired product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Skraup reaction | - Incomplete reaction. - Formation of a high proportion of the 5-methylquinoline isomer. - Suboptimal temperature control. | - Increase reaction time or temperature gradually. - Optimize the ratio of sulfuric acid to glycerol. - Ensure efficient stirring and maintain a consistent reaction temperature. |
| Low yield in N-oxidation | - Incomplete oxidation. - Degradation of the product. - Inefficient oxidizing agent. | - Increase the amount of oxidizing agent (e.g., m-CPBA or hydrogen peroxide) incrementally. - Monitor the reaction progress using TLC. - Perform the reaction at a lower temperature for a longer duration to minimize degradation. |
| Formation of multiple nitro-isomers | - Incorrect reaction temperature during nitration. - Inappropriate nitrating agent or acid concentration. | - Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent. - Use a well-defined nitrating mixture (e.g., KNO₃ in concentrated H₂SO₄). - Ensure the starting 7-methylquinoline 1-oxide is pure. |
| Difficulty in product purification | - Presence of unreacted starting materials. - Formation of closely related isomers or byproducts. - Product decomposition during purification. | - Use column chromatography with a carefully selected solvent system for purification. - Recrystallization from an appropriate solvent can be effective for final purification. - Avoid excessive heat during solvent evaporation. |
Experimental Protocols
Protocol 1: Synthesis of 7-Methylquinoline (Skraup Reaction)
This protocol is adapted from the synthesis of a mixture of 5- and 7-methylquinoline.
Materials:
-
m-Toluidine
-
Glycerol
-
m-Nitrobenzenesulfonate (oxidizing agent)
-
Concentrated Sulfuric Acid (98%)
-
Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine m-toluidine, glycerol, and m-nitrobenzenesulfonate.
-
Slowly and carefully add a pre-cooled mixture of concentrated sulfuric acid and water to the reaction mixture with constant stirring. Maintain the temperature of the reaction mixture below 120°C during the addition.
-
After the addition is complete, heat the mixture to 140-150°C for 3-4 hours.
-
Cool the reaction mixture and cautiously pour it into a large volume of cold water.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide) until it is alkaline.
-
Perform steam distillation to isolate the crude methylquinoline isomers.
-
Separate the 7-methylquinoline from the 5-methylquinoline isomer by fractional distillation or column chromatography.
Protocol 2: N-Oxidation of 7-Methylquinoline
This is a general procedure for the N-oxidation of quinoline derivatives.
Materials:
-
7-Methylquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30%) in Acetic Acid
-
Dichloromethane (DCM) or Acetic Acid
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
Procedure (using m-CPBA):
-
Dissolve 7-methylquinoline in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of m-CPBA in DCM to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and m-chlorobenzoic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 7-methylquinoline 1-oxide.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Nitration of 7-Methylquinoline 1-oxide
This is a general procedure for the nitration of quinoline N-oxides.[1]
Materials:
-
7-Methylquinoline 1-oxide
-
Potassium Nitrate (KNO₃)
-
Concentrated Sulfuric Acid (98%)
-
Ice
Procedure:
-
Carefully dissolve 7-methylquinoline 1-oxide in cold, concentrated sulfuric acid.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add powdered potassium nitrate to the stirred solution, maintaining the low temperature.
-
After the addition is complete, continue stirring at low temperature for a few hours, then allow it to warm to room temperature and stir for an additional period. Monitor the reaction by TLC.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash it thoroughly with cold water, and dry it to obtain crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be optimized to improve the yield. Please note that these are starting points and may require further optimization for your specific setup.
| Reaction Step | Parameter | Typical Range / Conditions | Effect on Yield |
| Skraup Reaction | Temperature | 140 - 160 °C | Higher temperatures can increase reaction rate but may also lead to more side products. |
| Reactant Ratio (m-toluidine:glycerol) | 1 : 2 to 1 : 3 | Excess glycerol can improve the yield of the cyclization product. | |
| N-Oxidation | Oxidizing Agent | m-CPBA, H₂O₂/CH₃COOH | m-CPBA is often more selective and gives cleaner reactions. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity and reduce byproduct formation. | |
| Nitration | Temperature | 0 - 10 °C | Strict temperature control is critical to prevent over-nitration and side reactions. |
| Nitrating Agent | KNO₃/H₂SO₄, Fuming HNO₃/H₂SO₄ | The choice and concentration of the nitrating agent affect the regioselectivity and yield. |
Visualizing the Workflow
To better understand the synthesis and troubleshooting process, the following diagrams illustrate the key workflows.
References
Technical Support Center: 4-NQO-Induced Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-Nitroquinoline 1-oxide (4-NQO) to induce oral carcinogenesis in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 4-NQO-induced carcinogenesis?
A1: 4-NQO is a water-soluble quinoline derivative that, upon metabolic activation, induces carcinogenesis primarily through the generation of reactive oxygen species (ROS) and the formation of stable DNA adducts.[1][2] This process leads to oxidative stress, DNA damage (predominantly G:C to T:A transversions), and subsequent mutations that drive the multi-step process of carcinogenesis, closely mimicking the molecular and histological progression of human oral squamous cell carcinoma (OSCC).[1][3][4][5]
Q2: Which animal species and strains are most commonly used for 4-NQO studies?
A2: Rats (e.g., Wistar) and mice (e.g., C57BL/6, BALB/c, CBA) are the most frequently used animals in 4-NQO-induced oral carcinogenesis models.[1] The choice of species and strain can influence the latency, incidence, and type of lesions developed.[1]
Q3: What are the typical stages of lesion development in a 4-NQO model?
A3: The progression of lesions in 4-NQO models generally follows a sequence that mirrors human OSCC development: from simple hyperplasia and hyperkeratosis to dysplasia (mild, moderate, and severe), followed by carcinoma in situ (CIS), and ultimately, invasive squamous cell carcinoma (ISCC).[1][5][6][7]
Q4: How does the route of 4-NQO administration affect tumor development?
A4: The most common and effective method of administration is through drinking water, which typically leads to a more rapid and invasive progression of tumors compared to topical application.[6][8] Administration in drinking water allows for consistent, systemic exposure to the oral mucosa.
Troubleshooting Guide
Issue 1: High mortality or morbidity in experimental animals.
-
Possible Cause: 4-NQO toxicity can lead to adverse effects, including weight loss, alopecia, and general ill health, potentially leading to premature death.[9][10][11][12]
-
Troubleshooting Steps:
-
Optimize 4-NQO Concentration: High concentrations of 4-NQO can increase toxicity. Consider reducing the concentration. Studies have successfully used concentrations ranging from 25 ppm to 100 µg/mL.[9][10][13]
-
Staggered Dosing: A staggered dosing protocol, gradually increasing the 4-NQO concentration to the target level, can help animals acclimatize and reduce immediate toxic effects.[9][10]
-
Provide Supplemental Nutrition and Hydration: Supplementing the diet with a hypercaloric source and providing periods of pure water (e.g., two days a week) can mitigate weight loss and dehydration. A 5% glucose solution once a week can also be beneficial.[9][10]
-
Monitor Animal Health Closely: Regularly monitor animals for signs of distress, weight loss, and changes in behavior. Early intervention can prevent mortality.
-
Issue 2: High variability in lesion development and tumor incidence between animals.
-
Possible Cause: Inherent biological variability between animals, inconsistencies in 4-NQO solution preparation or consumption, and the specific animal strain used can all contribute to varied outcomes.[11]
-
Troubleshooting Steps:
-
Ensure Homogenous 4-NQO Solution: 4-NQO is sensitive to light and high temperatures.[1] Prepare fresh solutions regularly (e.g., weekly) and store them in light-protected bottles to maintain consistent potency.
-
Monitor Water Consumption: While difficult to do for individual animals, monitoring the average water consumption per cage can help ensure consistent exposure to the carcinogen.[11]
-
Use a Sufficient Number of Animals: A larger sample size can help to account for individual variations and increase the statistical power of the study.
-
Standardize Animal Husbandry: Maintain consistent housing conditions, diet, and light-dark cycles for all animals in the study.
-
Issue 3: Delayed or absent tumor formation.
-
Possible Cause: The concentration of 4-NQO may be too low, the duration of administration too short, or the chosen animal strain may be less susceptible. The administration route also plays a significant role.
-
Troubleshooting Steps:
-
Review 4-NQO Concentration and Duration: Ensure the concentration and duration of 4-NQO administration are aligned with established protocols for the chosen animal model. For instance, invasive carcinoma in rats receiving 4-NQO in drinking water can be observed from six months onwards.[6]
-
Confirm Administration Route Efficacy: Administration via drinking water is generally more robust in inducing tumors compared to topical application. Topical application may result in a delayed and less invasive tumor progression.[6][8]
-
Consider Animal Strain: Different strains of mice and rats can have varying susceptibility to 4-NQO.[1] Review literature to confirm the appropriateness of the selected strain.
-
Issue 4: Difficulty in consistent histopathological scoring of lesions.
-
Possible Cause: The subjective nature of histopathological assessment can lead to inter-observer variability. Lesions on a single tongue can also present with varying degrees of severity.[7][14]
-
Troubleshooting Steps:
-
Establish a Standardized Scoring System: Adopt a clearly defined, objective scoring system for classifying lesions (e.g., hyperplasia, dysplasia grades, carcinoma).[7][15] This should include specific criteria for each classification.
-
Blinded Pathological Review: Have histopathological slides reviewed by at least two independent pathologists who are blinded to the experimental groups to ensure unbiased assessment.
-
Score the Most Severe Lesion: When multiple lesions of varying severity are present on a single tongue, a common practice is to assign a score based on the most advanced histopathological grade observed.[14]
-
Data Presentation
Table 1: Comparison of 4-NQO Administration Routes in Rats
| Feature | Drinking Water Method | Topical Application Method |
| Carcinoma in Situ (CIS) Onset | 3 months | 8 months |
| Invasive Squamous Cell Carcinoma (ISCC) Onset | 6 months | Not observed within 8 months |
| Lesion Size | Larger | Smaller |
| Invasion Depth | Deeper | No invasion observed |
Data summarized from a study comparing administration routes over an eight-month period.[6]
Table 2: Histopathological Progression in Rats with 4-NQO in Drinking Water (25 ppm)
| Duration of Exposure | Epithelial Dysplasia | Carcinoma in Situ | Invasive Carcinoma |
| 12 Weeks | 72.7% | 27.3% | 0% |
| 20 Weeks | 9.1% | 9.1% | 81.8% |
Data from a study using a modified protocol with a staggered dose up to 25 ppm.[9][10]
Experimental Protocols
Protocol 1: 4-NQO Administration in Drinking Water (Mouse Model)
This protocol is adapted from methodologies described in the literature for inducing oral squamous cell carcinoma in mice.[13][14]
-
Animal Model: C57Bl/6J mice, 6-8 weeks old.
-
Carcinogen Preparation: Prepare a stock solution of 4-NQO. For administration, dilute the stock solution in the animals' drinking water to the desired final concentration (e.g., 100 µg/mL). Prepare this solution fresh weekly and protect it from light.
-
Administration: Provide the 4-NQO-containing water ad libitum for a period of 16 weeks.
-
Observation Period: After the 16-week administration period, switch the mice back to regular drinking water.
-
Euthanasia and Tissue Collection: Euthanize animals at predetermined time points (e.g., at the end of the 16-week treatment and at various intervals during the observation period) for tissue collection.
-
Histopathological Analysis: Fix the tongues in 10% buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination.[11]
Protocol 2: Histopathological Evaluation and Scoring
-
Slide Preparation: Prepare H&E-stained slides from the collected tongue tissues.
-
Microscopic Examination: A pathologist, blinded to the treatment groups, should examine the slides.
-
Scoring Criteria: Assign a score to each tongue based on the most severe lesion observed, using a defined grading system:
-
Normal/Hyperplasia: Normal epithelial architecture or thickening with hyperkeratosis.
-
Low-grade Dysplasia: Mild cytological atypia and architectural changes in the lower third of the epithelium.
-
High-grade Dysplasia: Moderate to severe cytological atypia and architectural changes extending to the middle or upper third of the epithelium.
-
Squamous Cell Carcinoma (SCC): Invasion of neoplastic epithelial cells through the basement membrane into the underlying connective tissue.[13][14]
-
Mandatory Visualizations
Caption: Molecular mechanism of 4-NQO-induced oral carcinogenesis.
Caption: Troubleshooting workflow for common issues in 4-NQO models.
References
- 1. intjmorphol.com [intjmorphol.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Preclinical Models for Oral Cancer: The Influence of 4NQO Administration Routes on Tumor Development [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 9. researchgate.net [researchgate.net]
- 10. Proposal of a secure and efficient protocol for a murine oral carcinogenesis model induced by 4-nitroquinoline-1-oxide (4NQO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigating the safety of photobiomodulation in oral carcinogenesis: insights into cell proliferation, invasion, and apoptosis via the 4NQO model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Carcinogenesis Is not Achieved in Different Carcinogen-treated PAI-1 Transgenic and Wild-type Mouse Models | In Vivo [iv.iiarjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | 4-nitroquinoline 1-oxide-induced oral epithelial lesions exhibit time- and stage-dependent changes in the tumor immune microenvironment [frontiersin.org]
- 15. A method for scoring 4-nitroquinoline 1-oxide-induced murine esophageal squamous neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7-Methyl-4-nitroquinoline 1-oxide for In Vitro Assays
Disclaimer: Information and protocols provided are primarily based on the well-researched compound 4-nitroquinoline 1-oxide (4-NQO), the parent compound of 7-Methyl-4-nitroquinoline 1-oxide (7-Me-4-NQO). Due to limited specific data on 7-Me-4-NQO, the following guidance should be used as a starting point for your experiments. Optimization will be critical for your specific cell lines and assay conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for 4-NQO and its derivatives?
A1: 4-Nitroquinoline 1-oxide (4-NQO) is a potent carcinogen and mutagen.[1][2] Its biological activity stems from its metabolic reduction to 4-hydroxyaminoquinoline 1-oxide (4-HAQO), which can then form covalent adducts with DNA, primarily with guanine and adenine bases.[3][4] This leads to DNA damage, including single and double-strand breaks, and the generation of reactive oxygen species (ROS), which contributes to oxidative stress and further cellular damage.[5]
Q2: What is a typical starting concentration range for 7-Me-4-NQO in in vitro assays?
A2: Based on studies with 4-NQO, a broad concentration range has been reported depending on the cell type and the endpoint being measured. For initial range-finding experiments, concentrations from 0.01 µM to 10 µM are often a good starting point for cytotoxicity and genotoxicity assays.[6][7] Some studies have used concentrations up to 100 µg/mL for specific applications.[8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store a stock solution of 7-Me-4-NQO?
A3: 4-NQO is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[6] For example, a 50 mg/mL stock solution can be prepared.[6] It is recommended to store the stock solution at -20°C and protected from light.[9] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells (typically <0.5%).
Q4: Does 7-Me-4-NQO require metabolic activation to be effective?
A4: The carcinogenic and mutagenic effects of 4-NQO are dependent on its intracellular metabolic activation to reactive intermediates.[3][10] Many cell lines possess the necessary enzymatic machinery (e.g., DT-diaphorase) to perform this conversion.[10] However, the metabolic capacity can vary significantly between cell types. If you are working with cells with low metabolic activity, you may need to consider using an exogenous metabolic activation system, such as S9 fraction from rat liver, though some studies show 4-NQO does not require it for inducing chromosomal damage.[11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations. | 1. Compound inactivity: The compound may have degraded due to improper storage (e.g., exposure to light). 2. Low metabolic activation: The cell line may have low levels of the enzymes required to activate 7-Me-4-NQO. 3. Incorrect concentration: The actual concentration of the working solution may be lower than intended due to pipetting errors or adsorption to plasticware. | 1. Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage conditions (protected from light, -20°C). 2. Consider using a cell line known to have high metabolic activity or co-incubating with an S9 metabolic activation mix. 3. Verify the dilution calculations and use low-adhesion plasticware if available. |
| Excessive cytotoxicity, even at low concentrations. | 1. High sensitivity of the cell line: The chosen cell line may be particularly sensitive to the cytotoxic effects of 7-Me-4-NQO. 2. Extended exposure time: The duration of the treatment may be too long, leading to widespread cell death. | 1. Perform a dose-response curve with a wider range of lower concentrations to identify a non-lethal concentration. 2. Optimize the exposure time. A shorter treatment period followed by a recovery period may be sufficient to induce the desired effect without excessive cell death. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density: Variations in the number of cells plated can lead to different responses. 2. Uneven compound distribution: The compound may not be uniformly distributed in the culture medium. 3. Fluctuations in incubator conditions: Changes in temperature, CO2, or humidity can affect cell health and response. | 1. Ensure a homogenous cell suspension before seeding and use a consistent protocol for cell counting and plating. 2. Gently mix the culture plates after adding the compound to ensure even distribution. 3. Regularly monitor and calibrate your incubator to maintain stable conditions. |
| Precipitation of the compound in the culture medium. | 1. Poor solubility: 7-Me-4-NQO may have limited solubility in aqueous media at higher concentrations. 2. High final DMSO concentration: A high percentage of DMSO in the final culture medium can cause some compounds to precipitate. | 1. Lower the final concentration of 7-Me-4-NQO. If a higher concentration is necessary, consider using a different solvent or a solubilizing agent (after verifying its compatibility with your cells). 2. Ensure the final DMSO concentration is as low as possible (ideally ≤0.1%). |
Data Presentation
Table 1: Reported In Vitro Concentrations of 4-NQO and Observed Effects
| Cell Line | Assay | Concentration Range | Exposure Time | Observed Effect |
| Jurkat and Daudi cells | Cytotoxicity (MTS and Trypan Blue) | 2 - 10 µM | Not Specified | Dose-dependent increase in cell death.[6][7] |
| Human Lymphoblastoid Cells (AHH-1, MCL-5) | Micronucleus Assay | Up to 0.7 µg/mL | 4 hours | Significant increase in micronucleus induction at 0.3 µg/mL in AHH-1 cells.[12] |
| Mouse Lymphoma Cells (L5178Y) | Micronucleus Assay | Up to 0.05 µg/mL | 4 hours | Dose-response relationship observed.[11] |
| Human Esophageal Cells (HET-1A) | Gene Expression | 0.25 µM | Up to 48 hours | Inhibition of RARβ2 mRNA and induction of COX2 mRNA. |
| Normal Human Keratinocytes | Dysplastic & Malignant Transformation | 1.3 µM and 2.6 µM | Not Specified | Morphological changes and increased proliferation index.[13] |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using the MTS Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
7-Me-4-NQO stock solution (in DMSO)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of your 7-Me-4-NQO stock solution in complete culture medium. A common starting range is a 2-fold serial dilution from 10 µM down to 0.078 µM. Include a vehicle control (medium with the same final concentration of DMSO as your highest 7-Me-4-NQO concentration) and a no-treatment control.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of 7-Me-4-NQO or controls.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTS Addition: Following the manufacturer's instructions, add the MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Assessing DNA Damage using the Comet Assay (Alkaline)
This protocol provides a general framework for the alkaline comet assay to detect single-strand DNA breaks.
Materials:
-
Microscope slides pre-coated with normal melting point agarose
-
Low melting point agarose (LMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Treat your cells with the desired concentrations of 7-Me-4-NQO for the chosen duration. Include positive (e.g., H2O2) and negative controls.
-
Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.
-
Embedding in Agarose: Mix the cell suspension with molten LMPA (at ~37°C) and quickly pipette the mixture onto a pre-coated slide. Allow it to solidify on a cold pack.
-
Lysis: Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour (overnight is also common) to lyse the cells and unfold the DNA.[14]
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage of ~25V for 20-30 minutes. The fragmented DNA will migrate towards the anode, forming a "comet tail".
-
Neutralization: Carefully remove the slides and immerse them in neutralization buffer for at least 5 minutes.
-
Staining: Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to quantify the extent of DNA damage (e.g., tail length, tail moment).
Mandatory Visualizations
Caption: Signaling pathway of 4-NQO-induced DNA damage.
Caption: Workflow for optimizing 7-Me-4-NQO concentration.
Caption: Troubleshooting flowchart for 7-Me-4-NQO assays.
References
- 1. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 3. Molecular Basis of 4‐Nitroquinoline 1‐Oxide Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Fat and exposure to 4-nitroquinoline-1-oxide causes histologic and inflammatory changes in murine livers | PLOS One [journals.plos.org]
- 6. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-Nitroquinoline N-oxide = 98 56-57-5 [sigmaaldrich.com]
- 10. The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of 4-nitroquinoline-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas. | Semantic Scholar [semanticscholar.org]
- 11. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies [mdpi.com]
- 14. mdpi.com [mdpi.com]
Reducing toxicity in animal studies with 7-Methyl-4-nitroquinoline 1-oxide.
Disclaimer: The compound "7-Methyl-4-nitroquinoline 1-oxide" is not well-documented in scientific literature. This guide focuses on the closely related and extensively studied compound, 4-nitroquinoline 1-oxide (4NQO) , a potent carcinogen used to induce tumors in animal models, particularly for oral squamous cell carcinoma. The principles and methods described here for reducing toxicity are based on research with 4NQO and are likely applicable to its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is 4-nitroquinoline 1-oxide (4NQO) and why is it used in animal studies?
A1: 4-Nitroquinoline 1-oxide (4NQO) is a water-soluble quinoline derivative known for its potent carcinogenic and mutagenic properties.[1][2] It is widely used in research to induce the development of tumors, especially oral squamous cell carcinoma, in animal models like rats and mice.[1][2] This allows scientists to study the mechanisms of cancer development and to test the efficacy of potential preventive and therapeutic agents.[2]
Q2: What is the primary mechanism of 4NQO toxicity?
A2: 4NQO's toxicity stems from its metabolic activation into highly reactive intermediates. These intermediates can directly bind to DNA, forming bulky adducts that disrupt DNA replication and lead to mutations.[3][4] Additionally, the metabolism of 4NQO generates reactive oxygen species (ROS), which cause oxidative stress and further damage to DNA, proteins, and lipids.[5]
Q3: What are the common signs of toxicity in animals exposed to 4NQO?
A3: Common signs of toxicity include weight loss, lethargy, and reduced food and water intake. In oral carcinogenesis models, animals may develop visible lesions, inflammation, and ulcers in the oral cavity. At higher doses or with prolonged exposure, systemic toxicity can occur, potentially affecting organs like the liver.
Q4: How can I reduce the toxicity of 4NQO in my animal experiments?
A4: Several strategies can be employed to mitigate 4NQO toxicity:
-
Protocol Modification: Implementing a staggered dosing regimen, where the 4NQO concentration is gradually increased, can help animals acclimatize.[6][7] Providing periods of pure drinking water and a hypercaloric diet can also reduce systemic toxicity.[6][7]
-
Chemopreventive Agents: Co-administration of certain natural compounds has been shown to reduce 4NQO-induced carcinogenesis. These include flavonoids like diosmin and hesperidin.[8]
-
Careful Monitoring: Regular monitoring of animal weight, behavior, and clinical signs is crucial for early detection of severe toxicity, allowing for intervention or humane endpoint determination.
Troubleshooting Guides
Problem 1: High mortality rate in the 4NQO-treated group.
| Possible Cause | Troubleshooting Step |
| 4NQO concentration is too high. | Review the literature for appropriate dose ranges for your specific animal model and strain. Consider reducing the concentration of 4NQO in the drinking water. A study in rats proposed a secure protocol with a staggered dose up to 25 ppm.[6][7] |
| Dehydration and malnutrition. | Ensure constant access to fresh drinking water. If animals show signs of reduced intake, consider providing a supplemental wet mash or a gel-based water source. A hypercaloric diet and a 5% glucose solution once a week have been shown to improve outcomes.[6][7] |
| Contaminated 4NQO solution. | Prepare fresh 4NQO solutions regularly and protect them from light, as 4NQO is light-sensitive. |
| Underlying health issues in the animals. | Ensure that all animals are healthy and free from other infections or stressors before starting the experiment. |
Problem 2: Low incidence or slow development of tumors.
| Possible Cause | Troubleshooting Step |
| 4NQO concentration is too low. | Gradually increase the concentration of 4NQO, while closely monitoring for signs of toxicity. Dose-response studies have shown that higher concentrations lead to a shorter latency period for tumor development.[9] |
| Insufficient duration of 4NQO exposure. | Most protocols for oral carcinogenesis involve 4NQO administration for 16 weeks or longer.[10] Ensure the exposure period is adequate for tumor induction in your model. |
| Instability of 4NQO in the drinking water. | Prepare fresh 4NQO solutions at least weekly and keep the water bottles protected from light to prevent degradation of the compound. |
| Strain or species of the animal model. | Different strains and species of rodents can have varying susceptibility to 4NQO-induced carcinogenesis. Review the literature to confirm the suitability of your chosen model. |
Problem 3: High variability in tumor development within the same group.
| Possible Cause | Troubleshooting Step |
| Inconsistent 4NQO intake. | Monitor water consumption for each cage to ensure uniform exposure. Social hierarchy within a cage can sometimes lead to unequal access to the water bottle. |
| Genetic variability within the animal colony. | If using an outbred stock, consider switching to an inbred strain to reduce genetic variability. |
| Inconsistent preparation of 4NQO solution. | Ensure the 4NQO is fully dissolved and the solution is homogenous before administering it to the animals. |
Quantitative Data Summary
Table 1: Effect of 4NQO Dose on Oral Carcinoma Development in Rats
| Number of 4NQO Applications (255 nmol each) | 50% Carcinoma Rate (months) | Tumor Rate at 30 months (%) |
| 18 | 11 | - |
| 12 | 12 | - |
| 6 | 23 | - |
| 2 | - | 25 |
Source: Adapted from a dose-response study in Wistar rats.[9]
Table 2: Chemopreventive Effects of Flavonoids on 4NQO-Induced Tongue Carcinoma in Rats
| Treatment Group | Incidence of Tongue Carcinoma (%) | Reduction in Carcinoma Frequency (%) |
| 4NQO alone | 25 | - |
| 4NQO + Diosmin (initiation phase) | 8 | 68 |
| 4NQO + Hesperidin (initiation phase) | 6.25 | 75 |
| 4NQO + Diosmin/Hesperidin combination (initiation phase) | 7.7 | 69 |
| 4NQO + Diosmin (post-initiation phase) | 5.8 | 77 |
| 4NQO + Hesperidin (post-initiation phase) | 9.5 | 62 |
| 4NQO + Diosmin/Hesperidin combination (post-initiation phase) | 5.8 | 77 |
Source: Adapted from a study on the chemopreventive effects of diosmin and hesperidin in F344 rats.[8]
Experimental Protocols
Protocol 1: Induction of Oral Squamous Cell Carcinoma in Mice with 4NQO
This protocol is adapted from a study using female C57BL/6J mice.[10]
Materials:
-
4-nitroquinoline 1-oxide (4NQO)
-
Propylene glycol
-
Drinking water
-
Light-protected water bottles
-
8-week-old female C57BL/6J mice
Procedure:
-
Preparation of 4NQO Stock Solution: Dissolve 4NQO in propylene glycol to prepare a stock solution of 4 mg/mL. This should be done in a chemical fume hood with appropriate personal protective equipment.
-
Preparation of 4NQO Drinking Water: Immediately before administration, dilute the 4NQO stock solution in the drinking water to a final concentration of 0.1 mg/mL (100 µg/mL).
-
Administration: Provide the 4NQO-containing drinking water to the mice ad libitum in light-protected water bottles. Replace the solution once a week.
-
Treatment Duration: Continue the 4NQO administration for 16 weeks.
-
Post-Treatment: After 16 weeks, switch the mice back to normal drinking water and monitor for tumor development.
Protocol 2: Secure Protocol for Oral Carcinogenesis in Rats with Reduced Toxicity
This protocol is based on a study in male Wistar rats designed to reduce the adverse effects of 4NQO.[6][7]
Materials:
-
4-nitroquinoline 1-oxide (4NQO)
-
Drinking water
-
Glucose
-
Hypercaloric diet
-
Male Wistar rats
Procedure:
-
Staggered Dosing:
-
Weeks 1-2: Administer 10 ppm of 4NQO in the drinking water.
-
Weeks 3-4: Increase the concentration to 15 ppm.
-
Weeks 5-6: Increase the concentration to 20 ppm.
-
From week 7 onwards: Administer a final concentration of 25 ppm.
-
-
Supplementation:
-
Provide two days of pure drinking water each week.
-
Once a week, provide a 5% glucose solution.
-
Feed the animals a hypercaloric diet throughout the study.
-
-
Monitoring: Clinically evaluate the animals weekly for signs of toxicity and lesion development.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proposal of a secure and efficient protocol for a murine oral carcinogenesis model induced by 4-nitroquinoline-1-oxide (4NQO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemoprevention of 4-nitroquinoline 1-oxide-induced oral carcinogenesis in rats by flavonoids diosmin and hesperidin, each alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-response relationship in complete oral 4NQO-carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Murine oral carcinogenesis model [bio-protocol.org]
Technical Support Center: 7-Methyl-4-nitroquinoline 1-oxide (7-Me-4-NQO) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methyl-4-nitroquinoline 1-oxide (7-Me-4-NQO). Given the limited specific data on 7-Me-4-NQO, information from its parent compound, 4-nitroquinoline 1-oxide (4NQO), is used as a close surrogate to address potential experimental inconsistencies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 7-Me-4-NQO?
A1: this compound, similar to its parent compound 4NQO, is a genotoxic agent. Its carcinogenicity is primarily attributed to its metabolic activation to a reactive intermediate that forms stable adducts with DNA, particularly with purine bases.[1] This leads to DNA damage, including single and double-strand breaks, and the generation of reactive oxygen species (ROS), which can cause further oxidative damage to cellular components.[2][3] The resulting DNA lesions, if not properly repaired, can lead to mutations and chromosomal aberrations.[4]
Q2: I am observing high variability in cytotoxicity between experiments. What are the potential causes?
A2: Inconsistent cytotoxicity can arise from several factors:
-
Compound Stability: 7-Me-4-NQO, like 4NQO, is light-sensitive and hygroscopic.[5] Improper storage or handling can lead to degradation of the compound, affecting its potency. Always protect from light and moisture.
-
Solvent and Solubility: While soluble in DMSO, precipitation can occur when diluted in aqueous media.[6] Ensure complete dissolution in the stock solution and proper mixing when preparing working concentrations. The use of freshly opened, high-purity DMSO is recommended.[6]
-
Cell Density: The number of cells at the time of treatment can influence the effective concentration of the compound per cell. Standardize cell seeding density across all experiments.
-
Metabolic Activation: The conversion of 7-Me-4-NQO to its active, DNA-damaging metabolite is dependent on cellular enzymes.[1] Differences in metabolic capacity between cell lines or even between different passages of the same cell line can lead to varied responses.
-
Cell Cycle Phase: Cells in different phases of the cell cycle may exhibit varying sensitivity to DNA damaging agents. Synchronizing cell cultures can help reduce this variability.
Q3: My Comet assay results are inconsistent or show no DNA damage even at high concentrations. What should I check?
A3: Troubleshooting the Comet assay involves several critical steps:
-
Lysis Conditions: Ensure the lysis buffer is freshly prepared and at the correct pH (typically pH 10 for the alkaline Comet assay).[7] The duration of lysis can also be critical; while some protocols suggest 1-2 hours, overnight lysis at 4°C is also common and may yield more consistent results.[7][8]
-
Alkaline Unwinding: The duration of incubation in the alkaline unwinding solution (e.g., 0.3 M NaOH, 1 mM EDTA) is crucial for detecting single-strand breaks and alkali-labile sites.[7] This step should be performed in the dark to prevent additional DNA damage.
-
Electrophoresis Conditions: The voltage and duration of electrophoresis need to be optimized for your specific cell type and equipment.[9] A common starting point is 1V/cm for 20-30 minutes.[7][9] Ensure the buffer level is just covering the slides.
-
Positive Control: Always include a positive control (e.g., cells treated with hydrogen peroxide) to confirm that the assay is working correctly.[7] If the positive control fails, it indicates a problem with the assay reagents or procedure.
Troubleshooting Guides
Issue 1: Low or No Induction of DNA Damage Markers (e.g., γH2AX foci)
-
Problem: After treating cells with 7-Me-4-NQO, there is minimal or no increase in DNA damage markers like phosphorylated H2AX (γH2AX).
-
Possible Causes & Solutions:
-
Insufficient Compound Activity:
-
Verify Compound Integrity: Purchase 7-Me-4-NQO from a reputable supplier and check the certificate of analysis. Store the compound protected from light and moisture as recommended.[5]
-
Fresh Working Solutions: Prepare fresh dilutions of 7-Me-4-NQO for each experiment from a recently prepared stock solution.
-
-
Inappropriate Time Point:
-
Time-Course Experiment: The peak of γH2AX formation can be transient. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal time point for detecting DNA damage in your specific cell line.
-
-
Cell Line Resistance:
-
DNA Repair Capacity: Some cell lines have very efficient DNA repair mechanisms that can quickly resolve the damage. Consider using cell lines with known deficiencies in specific DNA repair pathways if you are studying the mechanism of damage.
-
Metabolic Inactivity: The cell line may lack the necessary enzymes to metabolize 7-Me-4-NQO into its active form.
-
-
Issue 2: Inconsistent Tumor Incidence or Latency in Animal Models
-
Problem: In a 4NQO-induced oral carcinogenesis model, there is high variability in tumor development between animals in the same treatment group.
-
Possible Causes & Solutions:
-
Carcinogen Administration:
-
Concentration and Stability in Drinking Water: 4NQO in drinking water can degrade over time, especially when exposed to light. Prepare fresh 4NQO-containing water regularly (e.g., weekly) and use opaque water bottles.[10] Ensure the stock solution is properly dissolved before diluting in the drinking water.[11]
-
Water Consumption: Monitor the water intake of the animals, as variations can lead to different total doses of the carcinogen.
-
-
Animal Strain and Genetics:
-
Strain Susceptibility: Different mouse or rat strains can have varying susceptibility to 4NQO-induced carcinogenesis.[6] Ensure you are using a consistent and appropriate animal strain for your study.
-
-
Animal Health and Husbandry:
-
Stress and Infections: Stress and underlying infections can influence the immune response and overall health of the animals, potentially affecting tumor development. Maintain a consistent and low-stress environment.
-
-
Experimental Protocols
In Vitro DNA Damage Assessment using the Comet Assay
This protocol is a general guideline for the alkaline Comet assay to detect DNA single-strand breaks and alkali-labile sites induced by 7-Me-4-NQO.
-
Cell Treatment:
-
Seed cells at a standardized density and allow them to attach overnight.
-
Treat cells with varying concentrations of 7-Me-4-NQO (and a solvent control) for the desired duration. Include a positive control (e.g., 100 µM H₂O₂ for 10 minutes on ice).
-
-
Slide Preparation:
-
Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of cell suspension with 90 µL of 0.7% low melting point (LMP) agarose at 37°C.
-
Pipette the mixture onto a slide pre-coated with 1% normal melting point (NMP) agarose and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
-
Lysis:
-
Gently remove the coverslip and immerse the slides in freshly prepared, cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use).
-
Incubate at 4°C for at least 1 hour (or overnight).[7]
-
-
DNA Unwinding and Electrophoresis:
-
Gently rinse the slides with distilled water and place them in a horizontal electrophoresis tank.
-
Fill the tank with cold, fresh alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) to just cover the slides.
-
Let the DNA unwind for 20-40 minutes in the dark.[7]
-
Apply a voltage of 1 V/cm and run the electrophoresis for 20-30 minutes at 4°C.[9]
-
-
Neutralization and Staining:
-
Gently remove the slides and neutralize by washing three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Green, DAPI).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using appropriate software to quantify DNA damage (e.g., % tail DNA, tail moment).
-
In Vivo Oral Carcinogenesis Model with 4NQO
This protocol describes the induction of oral squamous cell carcinoma in mice using 4NQO in drinking water.[12][13]
-
Animal Model:
-
Use a susceptible mouse strain (e.g., C57BL/6).
-
Acclimatize the animals for at least one week before the start of the experiment.
-
-
Carcinogen Preparation and Administration:
-
Prepare a stock solution of 4NQO in propylene glycol.
-
Dilute the stock solution in the drinking water to the desired final concentration (e.g., 50-100 µg/mL).[11]
-
Provide the 4NQO-containing water ad libitum to the experimental group for a specified period (e.g., 16-20 weeks).[10][11] The control group receives regular drinking water.
-
Replace the 4NQO solution weekly and protect it from light using opaque bottles.[10]
-
-
Monitoring:
-
Monitor the animals regularly (e.g., weekly) for signs of toxicity, weight loss, and the appearance of oral lesions.
-
-
Tissue Collection and Analysis:
-
At the end of the experimental period, euthanize the animals.
-
Carefully dissect the tongue and other relevant oral tissues.
-
Fix the tissues in 10% neutral buffered formalin for histopathological analysis.
-
Process the tissues for paraffin embedding, sectioning, and staining (e.g., Hematoxylin and Eosin) to evaluate for dysplasia and carcinoma.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity and Genotoxicity of 4NQO in Different Cell Lines
| Cell Line | Assay | Concentration (µg/mL) | Effect | Citation |
| TK6 (human lymphoblastoid) | Micronucleus Assay | up to 0.06 | No significant increase | [1] |
| L5178Y (mouse lymphoma) | Micronucleus Assay | 0.005 | Significant increase | [1] |
| TK6 (human lymphoblastoid) | HPRT Gene Mutation | 0.01 | Significant increase | [1] |
| TK6 (human lymphoblastoid) | Comet Assay | 0.04 | Significant DNA damage | [1] |
| Jurkat (T-cell) | Cell Viability (MTS) | 2-5 µM | Significant decrease | [14] |
| Daudi (B-cell) | Cell Viability (MTS) | 2-5 µM | More significant decrease than Jurkat | [14] |
Table 2: In Vivo Oral Lesion Development in Mice Treated with 4NQO
| Mouse Strain | 4NQO Concentration | Duration | Lesion Type | Incidence | Citation |
| C57BL/6 | 100 µg/mL in water | 16 weeks, sacrificed at 25-28 weeks | High-grade dysplasia or SCC | 100% | [15] |
| C57BL/6 | 100 µg/mL in water | 16 weeks, sacrificed at 25-28 weeks | SCC | 23.3% | [15] |
| BALB/c | 200 mg/L in water | 32 weeks | Submandibular lymph node metastasis | 100% | [10] |
Visualizations
Caption: Metabolic activation of 7-Me-4-NQO and induction of DNA damage.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. intjmorphol.com [intjmorphol.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
- 9. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Early discovery of disseminated tumor cells during carcinogenesis in a 4NQO-induced mouse model of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4NQO induced carcinogenesis: A mouse model for oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | 4-nitroquinoline 1-oxide-induced oral epithelial lesions exhibit time- and stage-dependent changes in the tumor immune microenvironment [frontiersin.org]
Technical Support Center: Troubleshooting HPLC Separation of Quinoline N-oxide Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of quinoline N-oxide metabolites.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address common issues encountered during the analysis of quinoline N-oxide and its metabolites.
Frequently Asked Questions (FAQs)
Q1: My quinoline N-oxide metabolite is not retained on my C18 column. What should I do?
A1: Quinoline N-oxides are generally more polar than their parent quinoline compounds. If you are experiencing little to no retention on a standard C18 column, consider the following:
-
Decrease the organic solvent percentage in your mobile phase. A higher aqueous content will increase the retention of polar compounds.
-
Use a polar-embedded or polar-endcapped C18 column. These columns are designed to provide better retention for polar analytes.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is a powerful technique for separating highly polar compounds that are not well-retained by reverse-phase chromatography.[1][2][3]
-
Adjust the mobile phase pH. The retention of ionizable compounds like quinoline N-oxides is highly dependent on the mobile phase pH.[4]
Q2: I am seeing poor peak shape (tailing or fronting) for my quinoline N-oxide metabolites. How can I improve it?
A2: Poor peak shape is a common issue, often caused by secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Adjust the mobile phase pH. For basic compounds like quinoline N-oxides, using a mobile phase pH 2-3 units above the pKa of the analyte can improve peak shape by ensuring it is in a single ionic form. Conversely, a low pH can also be effective.
-
Increase the buffer concentration. A higher buffer concentration (typically 25-50 mM) can help to minimize secondary interactions with residual silanols on the stationary phase, leading to more symmetrical peaks. However, be mindful of buffer solubility in the organic mobile phase.[4][5]
-
Use a high-purity silica column. Columns with low silanol activity are less prone to causing peak tailing for basic compounds.
-
Add a competing base to the mobile phase. A small amount of an amine modifier like triethylamine (TEA) can help to block active silanol sites.
-
Check for column overload. Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.
Q3: My retention times are drifting from one injection to the next. What is causing this?
A3: Retention time drift can be caused by several factors related to the HPLC system and the mobile phase.
-
Inadequate column equilibration. Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially critical for gradient methods and HILIC.
-
Mobile phase composition change. This can be due to evaporation of the more volatile solvent or improper mixing. Prepare fresh mobile phase daily and keep the solvent bottles capped.
-
Temperature fluctuations. Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.
-
Column degradation. Over time, the stationary phase can degrade, leading to changes in retention.
Q4: I am trying to separate multiple quinoline N-oxide metabolites, but they are co-eluting.
A4: Achieving separation of closely related metabolites requires careful method development.
-
Optimize the mobile phase pH. Small changes in pH can significantly alter the selectivity between ionizable compounds.
-
Change the organic modifier. Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve resolution.
-
Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.
-
Try a different stationary phase. A column with a different chemistry (e.g., a phenyl-hexyl or a HILIC column) may provide the necessary selectivity.
Data Presentation: Impact of Mobile Phase pH on Retention Time
The following table illustrates the expected effect of mobile phase pH on the retention time of a hypothetical basic quinoline N-oxide metabolite on a C18 column. As the pH increases, the compound becomes less protonated (more neutral), leading to increased retention.
| Mobile Phase pH | Analyte State | Expected Retention Time (min) | Expected Peak Shape |
| 3.0 | Predominantly Protonated (Charged) | 2.5 | May exhibit some tailing |
| 5.0 | Partially Protonated | 4.8 | Potentially broad or split |
| 7.5 | Predominantly Neutral | 8.2 | Symmetrical |
Note: This is a representative table illustrating a general principle. Actual retention times will vary depending on the specific analyte, column, and other chromatographic conditions.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC for Quinoline N-oxide Metabolites
This protocol provides a starting point for the separation of quinoline N-oxide metabolites using a standard C18 column.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 7.5 with ammonium hydroxide
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-60% B
-
15-17 min: 60-95% B
-
17-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm or Mass Spectrometry (MS)
Protocol 2: HILIC for Highly Polar Quinoline N-oxide Metabolites
This protocol is suitable for quinoline N-oxide metabolites that are not well-retained by reverse-phase chromatography.[1][2][3][6]
-
Column: HILIC (e.g., Amide or Zwitterionic), 2.1 x 100 mm, 1.7 µm particle size
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Gradient:
-
0-1 min: 1% B
-
1-10 min: 1-50% B
-
10-12 min: 50% B
-
12.1-17 min: 1% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection: Mass Spectrometry (MS)
Visualizations
HPLC Troubleshooting Workflow
References
- 1. hpst.cz [hpst.cz]
- 2. hplc.eu [hplc.eu]
- 3. A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Immunofluorescence Staining for 7-Methyl-4-nitroquinoline 1-oxide (4-NQO) Adducts
Welcome to the technical support center for immunofluorescence (IF) staining of 7-Methyl-4-nitroquinoline 1-oxide (4-NQO) adducts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind immunofluorescence staining for 4-NQO adducts?
Immunofluorescence for 4-NQO adducts is a technique that utilizes specific antibodies to detect DNA adducts formed by the carcinogen 4-NQO and its metabolites.[1][2] In this method, an unlabeled primary antibody specifically binds to the 4-NQO adducts within the cell nucleus. Subsequently, a secondary antibody, which is conjugated to a fluorescent dye (fluorophore), binds to the primary antibody. This results in a fluorescent signal at the location of the DNA adducts, which can then be visualized using a fluorescence microscope.[3][4] The intensity of the fluorescence is proportional to the amount of 4-NQO adducts present in the cells.[1][2]
Q2: What are the expected subcellular localization patterns for 4-NQO adduct staining?
4-NQO is a DNA-damaging agent, and its adducts are formed on the DNA. Therefore, the specific immunofluorescent signal for 4-NQO adducts is expected to be localized within the nucleus of the treated cells.[1][2]
Q3: What are this compound (4-NQO) and its significance?
4-Nitroquinoline 1-oxide (4-NQO) is a potent chemical carcinogen that is known to induce tumors.[5] Its carcinogenic activity is initiated by its metabolic reduction to 4-hydroxyaminoquinoline 1-oxide (4HAQO), which then reacts with DNA to form stable adducts.[5][6] These adducts are highly mutagenic and genotoxic, leading to DNA damage and potentially initiating cancer.[6] Studying these adducts is crucial for understanding the mechanisms of chemical carcinogenesis and for developing anti-cancer drugs.
Troubleshooting Guides
Problem 1: High Background or Non-Specific Staining
High background fluorescence can obscure the specific signal from the 4-NQO adducts, making data interpretation difficult.[3][7][8][9][10]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Antibody concentration is too high. | Decrease the concentration of the primary and/or secondary antibody.[3][7][8][9] Perform a titration experiment to determine the optimal antibody concentration that provides the best signal-to-noise ratio.[9][11] |
| Insufficient blocking. | Increase the incubation time with the blocking buffer.[3][7][8] Consider changing the blocking agent. A common blocking solution is 1-5% Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody.[4][9][12] |
| Inadequate washing. | Increase the number and duration of washing steps between antibody incubations to remove unbound antibodies.[8][9] Using a wash buffer containing a mild detergent like Tween-20 (0.05%) can help reduce non-specific binding.[11] |
| Cross-reactivity of the secondary antibody. | Run a control experiment using only the secondary antibody to check for non-specific binding.[7] If staining occurs, consider using a different secondary antibody that has been pre-adsorbed against the species of your sample.[11] |
| Autofluorescence of the sample. | Some tissues and cells naturally fluoresce.[12][13] Include an unstained control to assess the level of autofluorescence. If autofluorescence is high, you can try using a different fixative or employing photobleaching techniques before staining.[14][15] |
Problem 2: Weak or No Signal
A weak or absent fluorescent signal can be due to a variety of factors, from issues with the antibodies to problems with the experimental protocol.[3][7]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Antibody concentration is too low. | Increase the concentration of the primary and/or secondary antibody.[7][9] Also, consider increasing the incubation time.[7] |
| Primary and secondary antibodies are incompatible. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a mouse antibody, use an anti-mouse secondary).[7][9] |
| Inefficient cell permeabilization. | For intracellular targets like nuclear 4-NQO adducts, proper permeabilization is crucial. Use a suitable permeabilization agent like Triton X-100 or Tween-20 in your protocol.[12] |
| Loss of antigenicity due to fixation. | The fixation method can sometimes damage the epitope recognized by the antibody. Try a different fixation method (e.g., methanol instead of paraformaldehyde) or reduce the fixation time.[10] |
| Photobleaching. | Fluorophores can be irreversibly damaged by prolonged exposure to excitation light.[15][16] Minimize the exposure time of your sample to the light source. The use of an antifade mounting medium is highly recommended to protect the fluorescent signal.[16][17] |
Experimental Protocols
Detailed Protocol for Immunofluorescence Staining of 4-NQO Adducts in Cultured Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Treat cells with the desired concentration of 4-NQO for the specified duration.
-
Include an untreated control.
-
-
Fixation:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Alternatively, fix with ice-cold methanol for 10 minutes at -20°C.
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access the nuclear DNA adducts.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine in PBST [PBS with 0.1% Tween 20]) for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against 4-NQO adducts in the blocking buffer to its optimal concentration.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect the antibody from light.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Counterstaining (Optional):
-
Wash the cells three times with PBST for 5 minutes each in the dark.
-
To visualize the nuclei, you can counterstain with a DNA-binding dye like DAPI (4',6-diamidino-2-phenylindole). Incubate with DAPI solution for 5 minutes at room temperature.
-
-
Mounting:
-
Wash the cells two more times with PBS in the dark.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.
-
Visualizations
Experimental Workflow
Caption: General workflow for immunofluorescence staining of 4-NQO adducts.
Troubleshooting Logic: High Background
Caption: Decision tree for troubleshooting high background staining.
Signaling Pathway: 4-NQO Induced DNA Damage
Caption: Simplified pathway of 4-NQO-induced DNA damage.
References
- 1. Polyclonal Antibodies to DNA Modified with 4‐Nitroquinoline 1‐Oxide: Application for the Detection of 4‐Nitroquinoline 1‐Oxide‐DNA Adducts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyclonal antibodies to DNA modified with 4-nitroquinoline 1-oxide: application for the detection of 4-nitroquinoline 1-oxide-DNA adducts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. academic.oup.com [academic.oup.com]
- 6. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. sinobiological.com [sinobiological.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. ibidi.com [ibidi.com]
- 11. researchgate.net [researchgate.net]
- 12. biotium.com [biotium.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Photobleaching of arterial autofluorescence for immunofluorescence applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photobleaching - Wikipedia [en.wikipedia.org]
- 16. vectorlabs.com [vectorlabs.com]
- 17. biocompare.com [biocompare.com]
Handling and safety precautions for 7-Methyl-4-nitroquinoline 1-oxide.
Technical Support Center: 4-Nitroquinoline 1-oxide and its Analogs
This guide provides essential safety information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals working with 4-Nitroquinoline 1-oxide (4-NQO) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is 4-Nitroquinoline 1-oxide (4-NQO) and why is it used in research?
A1: 4-Nitroquinoline 1-oxide is a quinoline derivative known for its potent tumorigenic activity.[1] In research, it serves as a model carcinogen to induce DNA damage and study the mechanisms of cancer development, DNA repair, and the efficacy of potential cancer-preventive and therapeutic agents in animal models.[2][3]
Q2: What are the primary hazards associated with 4-NQO?
A2: The primary hazard of 4-NQO is its carcinogenicity; it is classified as a substance that may cause cancer.[4][5][6] It is also light-sensitive and hygroscopic.[4] Accidental ingestion may be harmful, and the substance and its metabolites can interfere with oxygen uptake by hemoglobin.[5]
Q3: What immediate actions should be taken in case of accidental exposure to 4-NQO?
A3: In case of accidental exposure, follow these first aid measures immediately:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[4][7]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[4][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][7]
-
Ingestion: Clean the mouth with water and seek immediate medical attention. Do NOT induce vomiting.[4][5]
Q4: How should 4-NQO be stored?
A4: Store 4-NQO in a tightly closed container in a cool, dry, and well-ventilated area.[4][8] It should be protected from direct sunlight and moisture due to its light-sensitive and hygroscopic nature.[4] Some sources recommend refrigerated storage at -20°C.[9]
Q5: What are the proper procedures for disposing of 4-NQO waste?
A5: Dispose of 4-NQO and its containers as hazardous waste in accordance with local, state, and federal regulations.[4] Do not mix with other waste. Uncleaned containers should be treated as the product itself. One method for disposal involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[10]
Troubleshooting Guide for Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results in cell culture experiments | Degradation of 4-NQO due to improper storage (exposure to light or moisture). | Ensure 4-NQO is stored in a dark, dry place, preferably under an inert atmosphere.[4][7] Prepare fresh solutions for each experiment. |
| Pipetting errors or inaccurate concentration of stock solution. | Verify the calibration of pipettes. Re-weigh the compound and prepare a fresh stock solution. | |
| Low efficiency of DNA damage induction | Insufficient concentration or incubation time. | Optimize the concentration of 4-NQO and the treatment duration for your specific cell line or animal model. |
| Cell line is resistant to 4-NQO. | Use a positive control cell line known to be sensitive to 4-NQO to verify the activity of your compound. | |
| Contamination of workspace or equipment | Improper handling techniques leading to spills or aerosol generation. | Always handle solid 4-NQO in a chemical fume hood.[7] Use appropriate personal protective equipment (PPE).[4][10] Clean up spills immediately following established protocols.[8][11] |
Safety and Handling Data
Personal Protective Equipment (PPE)
| Protection Type | Specification | Source |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | [8][9][10] |
| Skin Protection | Impervious gloves (e.g., nitrile, butyl rubber), lab coat, and disposable sleeves. | [4][5] |
| Respiratory Protection | NIOSH-approved respirator with an appropriate filter for dusts and organic vapors, especially when handling the powder. | [1][4][8] |
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Yellow to gold crystalline powder. | [5] |
| Molecular Formula | C₉H₆N₂O₃ | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| Melting Point | 154-156 °C (309-313 °F) | [12] |
| Solubility | Soluble in acetone, sparingly soluble in water (< 1 mg/mL). | [12] |
| Stability | Stable under normal conditions, but sensitive to light and moisture. | [4] |
Experimental Protocols
General Protocol for Handling and Weighing 4-NQO
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[4][10] Work must be conducted in a designated area, such as a chemical fume hood.[7]
-
Personal Protective Equipment: Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[4] For weighing the solid, a respirator is recommended to prevent inhalation of dust.[4][8]
-
Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully transfer the required amount of 4-NQO using a clean spatula. Minimize dust generation.[8]
-
Dissolving: If making a solution, add the solvent (e.g., acetone) to the weighed powder in a suitable container within the fume hood.
-
Cleanup: After handling, wipe down the work area with a suitable solvent (e.g., acetone) followed by soap and water.[11] Dispose of all contaminated materials, including gloves and weighing paper, as hazardous waste.[4]
-
Hygiene: Wash hands thoroughly after completing the procedure.[7][10]
Protocol for Accidental Spill Cleanup
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.[9] Eliminate all ignition sources if a flammable solvent is involved.[11]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[8]
-
Containment (Solid Spill): For small spills, dampen the solid material with a solvent like acetone to prevent dust from becoming airborne.[11]
-
Cleanup: Carefully sweep or scoop the dampened material into a labeled, sealable container for hazardous waste.[8][11] Use absorbent paper dampened with acetone to clean up any remaining residue.[11]
-
Decontamination: Wash the spill area with acetone, followed by a thorough wash with soap and water.[11]
-
Disposal: Seal all contaminated materials (absorbent paper, gloves, etc.) in a vapor-tight plastic bag for proper disposal.[11]
Visualized Workflows and Pathways
References
- 1. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. xenometrix.ch [xenometrix.ch]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 4-NITROQUINOLINE N-OXIDE - Safety Data Sheet [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. 4-NITROQUINOLINE-1-OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Degradation products of 7-Methyl-4-nitroquinoline 1-oxide to avoid.
Disclaimer: Specific degradation data for 7-Methyl-4-nitroquinoline 1-oxide is limited in publicly available literature. The following information is based on the well-characterized, structurally similar parent compound, 4-nitroquinoline 1-oxide (4NQO). Due to the structural similarities, it is prudent to assume that this compound may exhibit a similar degradation profile and associated hazards.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous degradation products of this compound that I should be concerned about?
A1: Based on studies of the parent compound 4NQO, the most significant hazardous degradation product to be aware of is its reduced metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO).[1] This compound is considered a proximate carcinogen.[2] Additionally, the degradation process can generate highly reactive oxygen species (ROS), including superoxide, hydrogen peroxide, and hydroxyl radicals, which can cause significant oxidative damage to cellular components.[2][3]
Q2: Under what conditions do these hazardous products form?
A2: The formation of 4HAQO from 4NQO is primarily a result of enzymatic reduction within biological systems.[1][2] The generation of reactive oxygen species can also occur during this metabolic process.[1][4] While non-biological degradation pathways are less characterized, exposure to light and moisture should be minimized as a general precaution for nitroaromatic compounds.
Q3: Why are these degradation products a concern in my experiments?
A3: The primary concerns are their genotoxicity and reactivity. 4HAQO can covalently bind to macromolecules like DNA, forming stable adducts that are mutagenic and carcinogenic.[1][2] The generation of ROS can lead to oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8OHdG), which can lead to G:C to T:A transversion mutations.[5] These reactive species can also interfere with experimental assays, lead to unexpected cytotoxicity, and compromise the integrity of your results.
Q4: Is 4-hydroxyaminoquinoline 1-oxide (4HAQO) more or less toxic than the parent compound?
A4: While 4HAQO is the direct mutagenic and carcinogenic metabolite, some studies indicate that the parent compound, 4NQO, is more acutely toxic.[1] This suggests that the overall metabolism of 4NQO may produce other reactive and toxic chemical species, such as anion radical metabolites.[1]
Troubleshooting Guide
Q: I'm observing higher-than-expected cytotoxicity in my cell-based assays. Could this be related to the degradation of this compound?
A: Yes, this is a possibility. The metabolic conversion of the parent compound to highly reactive intermediates like 4HAQO and the accompanying production of reactive oxygen species can induce significant cellular stress and DNA damage, leading to cell death.[1][5] If you suspect degradation, it is advisable to prepare fresh solutions for each experiment and minimize the exposure of your stock solutions to light and air.
Q: My analytical results (e.g., HPLC, spectrophotometry) are inconsistent. Can degradation be a factor?
A: Inconsistent analytical readings can be a sign of compound instability. The degradation of this compound into various byproducts would alter its physicochemical properties, leading to changes in retention times, peak shapes, or absorbance spectra. It is recommended to use an analytical method, such as the HPLC protocol provided below, to assess the purity and stability of your compound over the course of your experiments.
Q: I'm studying DNA damage, and I'm seeing a broader range of damage than expected. Why might this be?
A: This observation is consistent with the known degradation pathways of 4NQO. In addition to forming direct DNA adducts, its metabolites can induce oxidative stress, leading to the formation of ROS.[2][3] These ROS can, in turn, cause a variety of oxidative DNA lesions, such as 8-hydroxydeoxyguanosine, alongside the adducts formed by 4HAQO.[3][6] This dual mechanism of DNA damage could explain the broader range of effects you are observing.
Summary of Potential Hazardous Degradation Products
| Product/Species | Class | Hazard Profile |
| 4-Hydroxyaminoquinoline 1-oxide (4HAQO) | Metabolite | Carcinogenic, mutagenic, forms DNA adducts.[1][2] |
| Reactive Oxygen Species (ROS) | Byproducts | Induce oxidative stress and DNA damage.[2][3] |
| Anion Radical Metabolites | Metabolites | Highly reactive chemical species.[1] |
| DNA Adducts | Reaction Products | Genotoxic, can lead to mutations.[1][2] |
Experimental Protocol: Analysis of 4-Nitroquinoline 1-oxide and its Metabolites by HPLC
This protocol is adapted from methods used for the analysis of 4NQO and can serve as a starting point for assessing the stability of this compound.
Objective: To separate and quantify 4-nitroquinoline 1-oxide and its primary reduced metabolite, 4-hydroxyaminoquinoline 1-oxide.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
Procedure:
-
Standard Preparation: Prepare stock solutions of your this compound standard in a suitable solvent (e.g., acetonitrile or DMSO) and create a series of dilutions for a calibration curve.
-
Sample Preparation:
-
For in vitro samples (e.g., from cell culture media), centrifuge to remove debris and dilute the supernatant with the mobile phase.
-
For in vivo samples (e.g., serum or tissue homogenates), perform a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation. The supernatant can then be diluted for analysis.
-
-
Chromatographic Conditions (starting point, may require optimization):
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: Ramp to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: Return to 10% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10-20 µL
-
Detection: Monitor at wavelengths relevant to the parent compound and expected metabolites (e.g., 254 nm, 365 nm).
-
-
Analysis: Run the standards and samples. Identify and quantify the peaks based on the retention times and calibration curves from your standards. An increase in the peak corresponding to the hydroxylamine metabolite and a decrease in the parent compound peak over time would indicate degradation.
Metabolic Degradation Pathway of 4-Nitroquinoline 1-oxide
Caption: Metabolic activation of 4NQO to its carcinogenic metabolite and the generation of ROS.
References
- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Quantifying 7-Methyl-4-nitroquinoline 1-oxide (7-Me-4-NQO) DNA Adducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 7-Methyl-4-nitroquinoline 1-oxide (7-Me-4-NQO) DNA adducts. While much of the available literature focuses on the parent compound, 4-nitroquinoline 1-oxide (4-NQO), the methodologies and challenges are largely applicable to its methylated derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying 7-Me-4-NQO DNA adducts?
The quantification of 7-Me-4-NQO DNA adducts presents several analytical challenges, primarily due to their low abundance in biological samples. Key difficulties include:
-
Low Adduct Levels: DNA adducts are often present at very low frequencies, typically in the range of one adduct per 10⁸ to 10¹⁰ nucleotides, requiring highly sensitive detection methods.[1]
-
Structural Complexity: The metabolic activation of 7-Me-4-NQO can lead to the formation of multiple, structurally similar adducts, making their separation and individual quantification challenging.
-
Matrix Effects: The complex biological matrix of a DNA sample can interfere with analytical measurements, leading to signal suppression or enhancement in techniques like mass spectrometry.
-
Lack of Commercial Standards: The absence of commercially available, well-characterized standards for specific 7-Me-4-NQO DNA adducts hinders accurate quantification and method validation.
-
DNA Isolation and Digestion Efficiency: Incomplete DNA isolation or enzymatic digestion to nucleosides can lead to an underestimation of adduct levels.
Q2: What are the main types of DNA adducts formed by 4-NQO and likely by 7-Me-4-NQO?
4-NQO, and by extension 7-Me-4-NQO, is a genotoxic agent that requires metabolic activation to exert its carcinogenic effects. The ultimate carcinogen, an acetoxyaminoquinoline derivative, forms covalent adducts with DNA. The primary adducts are formed at the following positions:
-
Guanine: Covalent bonds are formed at the C8 and N2 positions of guanine (dG-C8-AQO and dG-N2-AQO).[2]
-
Adenine: Adduct formation also occurs at the N6 position of adenine (dA-N6-AQO).[2]
In addition to these stable adducts, 4-NQO can also induce oxidative DNA damage, leading to the formation of lesions such as 8-hydroxydeoxyguanosine (8-OHdG).[3]
Q3: Which analytical techniques are most suitable for quantifying 7-Me-4-NQO DNA adducts?
Several highly sensitive techniques can be employed for the quantification of 7-Me-4-NQO DNA adducts. The choice of method often depends on the required sensitivity, specificity, and the availability of instrumentation. The most common methods include:
-
³²P-Postlabeling Assay: This is an ultrasensitive method capable of detecting as low as one adduct in 10⁹⁻¹⁰ normal nucleotides.[1][4] It is particularly useful for screening for unknown adducts.
-
Mass Spectrometry (MS)-based Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and structural information. However, it can be prone to matrix effects and requires sophisticated instrumentation.[5][6]
-
Immunoassays (ELISA): Enzyme-linked immunosorbent assays using specific antibodies against the adducts can be a high-throughput and sensitive method.[7] The development of highly specific antibodies is a prerequisite for this approach.
Troubleshooting Guides
Low or No Signal Detected
| Potential Cause | Troubleshooting Steps |
| Inefficient DNA Isolation | - Ensure high-quality, high-purity DNA is obtained. Use appropriate DNA isolation kits and follow protocols carefully.- Quantify DNA using a reliable method (e.g., spectrophotometry or fluorometry) before proceeding. |
| Incomplete Enzymatic Digestion | - Optimize the digestion protocol by adjusting enzyme concentrations (e.g., micrococcal nuclease, spleen phosphodiesterase, nuclease P1) and incubation times.- Verify complete digestion by running an aliquot on an agarose gel. |
| Adduct Degradation | - Handle DNA samples with care to avoid degradation. Store at -80°C for long-term storage.- Avoid repeated freeze-thaw cycles. |
| Insufficient Sensitivity of the Assay | - For ³²P-postlabeling, ensure high specific activity of [γ-³²P]ATP.- For LC-MS/MS, optimize ionization source parameters and collision energies.- For ELISA, check the antibody titer and optimize incubation times and temperatures. |
| Low Adduct Formation in the Experiment | - Verify the dose and treatment time of 7-Me-4-NQO.- Ensure the metabolic activation system (if used in vitro) is functional. |
High Background or Non-Specific Signals
| Potential Cause | Troubleshooting Steps |
| Contamination during Sample Preparation | - Use sterile, nuclease-free water and reagents.- Work in a clean environment to avoid cross-contamination. |
| Incomplete Removal of Unincorporated ³²P | - In ³²P-postlabeling, ensure thorough washing steps after the labeling reaction. |
| Matrix Interference in LC-MS/MS | - Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction) prior to LC-MS/MS analysis.- Optimize the chromatographic separation to resolve adducts from interfering matrix components. |
| Non-Specific Binding in ELISA | - Increase the stringency of washing steps.- Use appropriate blocking buffers to minimize non-specific antibody binding. |
Quantitative Data Summary
The following table summarizes quantitative data for 4-NQO DNA adducts, which can serve as a reference for expected levels in similar experimental systems using 7-Me-4-NQO.
| Analytical Method | Sample Type | 4-NQO Concentration | Adduct Level | Reference |
| Competitive ELISA | Normal human skin fibroblasts | 0.25 µM | 10⁴ adducts per cell | [7] |
| Competitive ELISA | 4-NQO-modified DNA | - | Detectable down to 5 µmol of adduct per mole of DNA nucleotide (5 adducts/10⁶ nucleotides) | [7] |
Experimental Protocols
General Protocol for ³²P-Postlabeling Assay
The ³²P-postlabeling assay is a highly sensitive method for detecting DNA adducts.[4][8]
-
DNA Digestion: Digest 1-10 µg of DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides, often using nuclease P1 treatment which dephosphorylates normal nucleotides but not the bulky adducts.
-
Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts using multi-directional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the separated adducts by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting.
General Protocol for LC-MS/MS Analysis
LC-MS/MS provides high specificity for adduct quantification.
-
DNA Isolation and Digestion: Isolate DNA and enzymatically digest it to individual nucleosides.
-
Sample Clean-up: Purify the digested sample using solid-phase extraction (SPE) to remove salts and other interfering substances.
-
Chromatographic Separation: Separate the adducted nucleosides from normal nucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometric Detection: Detect and quantify the adducts using a tandem mass spectrometer, typically in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for the adduct of interest.
Visualizations
Metabolic Activation and DNA Adduct Formation of 4-NQO
Caption: Metabolic activation pathway of 4-NQO to its ultimate carcinogenic form and subsequent DNA adduct formation.
General Workflow for DNA Adduct Quantification
Caption: A generalized experimental workflow for the quantification of DNA adducts.
References
- 1. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods and Challenges for Computational Data Analysis for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyclonal antibodies to DNA modified with 4-nitroquinoline 1-oxide: application for the detection of 4-nitroquinoline 1-oxide-DNA adducts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming Resistance to 7-Methyl-4-nitroquinoline 1-oxide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with cell lines resistant to 7-Methyl-4-nitroquinoline 1-oxide (7-Me-4-NQO).
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms by which cell lines develop resistance to 7-Me-4-NQO?
A1: Resistance to 7-Me-4-NQO, a potent DNA damaging agent, can arise through several mechanisms, including:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump 7-Me-4-NQO out of the cell, reducing its intracellular concentration and thus its cytotoxic effect.[1][2][3][4][5][6]
-
Alterations in Drug Target: Modifications or downregulation of the molecular targets of 7-Me-4-NQO's active metabolites can confer resistance. For instance, reduced expression of topoisomerase I has been shown to induce resistance to 4-nitroquinoline 1-oxide (4-NQO), a closely related compound.[7]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly those involved in excising bulky DNA adducts formed by 7-Me-4-NQO, can mitigate the drug's genotoxic effects.
-
Activation of Pro-Survival Signaling Pathways: Constitutive activation of signaling pathways like PI3K/Akt/mTOR can promote cell survival and proliferation, counteracting the apoptotic signals induced by 7-Me-4-NQO.[8][9][10][11][12]
-
Induction of Antioxidant Responses: The Nrf2 pathway, a master regulator of the antioxidant response, can be hyperactivated in resistant cells, leading to the neutralization of reactive oxygen species (ROS) generated by 7-Me-4-NQO and detoxification of its metabolites.[12][13][14][15]
Q2: How can I develop a 7-Me-4-NQO-resistant cell line for my studies?
A2: Developing a resistant cell line typically involves continuous or pulsed exposure of a parental sensitive cell line to gradually increasing concentrations of 7-Me-4-NQO. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What are the initial steps to characterize a newly developed 7-Me-4-NQO-resistant cell line?
A3: The initial characterization should involve:
-
Determining the IC50 Value: Perform a cytotoxicity assay (e.g., MTT, SRB) to determine the half-maximal inhibitory concentration (IC50) of 7-Me-4-NQO for both the parental and the newly developed resistant cell line. A significant increase in the IC50 value for the resistant line confirms the resistant phenotype.
-
Stability of Resistance: Culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50 to ensure the resistance is a stable trait.
-
Cross-Resistance Profile: Test the resistant cell line's sensitivity to other chemotherapeutic agents to determine if the resistance mechanism is specific to 7-Me-4-NQO or confers a multi-drug resistance (MDR) phenotype.
Q4: Are there established strategies to overcome 7-Me-4-NQO resistance in vitro?
A4: Yes, several strategies can be explored to overcome 7-Me-4-NQO resistance:
-
Combination Therapy: Using 7-Me-4-NQO in combination with inhibitors of key resistance pathways can re-sensitize resistant cells. Examples include:
-
ABC Transporter Inhibitors: Compounds like verapamil or specific inhibitors can block the efflux of 7-Me-4-NQO.[2][16]
-
PI3K/Akt Pathway Inhibitors: Drugs targeting PI3K or Akt can inhibit pro-survival signaling and enhance the efficacy of 7-Me-4-NQO.[8][9][11]
-
Nrf2 Inhibitors: Small molecules that inhibit the Nrf2 pathway can prevent the antioxidant response, making cells more susceptible to 7-Me-4-NQO-induced oxidative stress.[5][12][13][14]
-
-
siRNA-mediated Gene Silencing: Knocking down the expression of genes responsible for resistance, such as specific ABC transporters or key components of pro-survival pathways, can restore sensitivity.[17][18][19][20][21]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Pipetting errors during drug dilution or addition. | Prepare a serial dilution of 7-Me-4-NQO and add it carefully to the wells. Use positive and negative controls. | |
| Contamination of cell culture. | Regularly check for microbial contamination. Use sterile techniques. | |
| Failure to establish a stable resistant cell line. | 7-Me-4-NQO concentration is too high, leading to excessive cell death. | Start with a very low concentration (e.g., IC10-IC20 of the parental line) and increase the concentration very gradually. |
| The parental cell line has a low intrinsic potential to develop resistance. | Try a different parental cell line. Consider using a cell line known to develop drug resistance more readily. | |
| Resistance is not a stable phenotype. | Maintain a low concentration of 7-Me-4-NQO in the culture medium to sustain the selection pressure. | |
| Resistant cells show no increased expression of common ABC transporters. | Resistance is mediated by other mechanisms. | Investigate alternative resistance mechanisms such as altered drug targets (e.g., Topoisomerase I), enhanced DNA repair, or activation of pro-survival pathways (PI3K/Akt, Nrf2). |
| Combination therapy with a pathway inhibitor does not re-sensitize the resistant cells. | The chosen inhibitor is not effective for the specific isoform or pathway component driving resistance in your cell line. | Verify the inhibitor's activity and specificity. Consider using a different inhibitor or targeting another pathway. |
| The concentration of the inhibitor is not optimal. | Perform a dose-response experiment for the inhibitor alone and in combination with 7-Me-4-NQO to determine the optimal concentrations. |
Data Presentation
Table 1: Illustrative Example of 7-Me-4-NQO IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Resistance Index (RI) |
| Parental Cell Line | 7-Me-4-NQO | 5 | 1 |
| Resistant Cell Line | 7-Me-4-NQO | 50 | 10 |
| Resistant Cell Line | 7-Me-4-NQO + ABC Transporter Inhibitor | 8 | 1.6 |
| Resistant Cell Line | 7-Me-4-NQO + PI3K Inhibitor | 12 | 2.4 |
| Resistant Cell Line | 7-Me-4-NQO + Nrf2 Inhibitor | 15 | 3 |
Note: These are example values. Actual IC50 and RI will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Development of a 7-Me-4-NQO-Resistant Cell Line
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental cells at an appropriate density in a 96-well plate.
-
Treat the cells with a range of 7-Me-4-NQO concentrations for 48-72 hours.
-
Perform a cytotoxicity assay (e.g., MTT or SRB) to determine the IC50 value.
-
-
Initial Exposure:
-
Culture the parental cells in a flask with a low concentration of 7-Me-4-NQO (e.g., IC10-IC20).
-
Maintain the culture until the cells reach 70-80% confluency.
-
-
Stepwise Increase in Concentration:
-
Once the cells are growing steadily at the initial concentration, subculture them and increase the 7-Me-4-NQO concentration by a small factor (e.g., 1.5-2 fold).
-
Repeat this process of gradual concentration increase. If significant cell death occurs, maintain the cells at the current concentration for a longer period or revert to the previous lower concentration until they recover.
-
-
Establishment and Characterization:
-
After several months of continuous culture with increasing drug concentrations, a resistant population should emerge.
-
Isolate single clones by limiting dilution to establish a monoclonal resistant cell line.
-
Determine the IC50 of the resistant cell line and calculate the Resistance Index (RI = IC50 of resistant line / IC50 of parental line).
-
Periodically check the stability of the resistance by culturing the cells in a drug-free medium.
-
Protocol 2: Rhodamine 123 Efflux Assay for ABC Transporter Activity
-
Cell Preparation:
-
Harvest parental and resistant cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment (Optional):
-
To confirm the involvement of a specific ABC transporter, pre-incubate a sample of resistant cells with a known inhibitor (e.g., verapamil for P-gp) for 30-60 minutes at 37°C.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to the cell suspensions to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Efflux:
-
Wash the cells twice with ice-cold PBS to remove excess Rhodamine 123.
-
Resuspend the cells in a fresh, pre-warmed medium and incubate at 37°C for 1-2 hours to allow for efflux.
-
-
Analysis:
-
Analyze the intracellular fluorescence of the cells by flow cytometry. A lower fluorescence intensity in the resistant cells compared to the parental cells indicates increased efflux. The inhibitor-treated resistant cells should show increased fluorescence compared to the untreated resistant cells.
-
Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Activation
-
Cell Lysis:
-
Treat parental and resistant cells with or without 7-Me-4-NQO for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and downstream targets (e.g., mTOR, GSK-3β) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Increased phosphorylation of Akt and other downstream effectors in resistant cells would suggest the activation of this pathway.
-
Visualizations
Caption: Workflow for developing 7-Me-4-NQO resistant cell lines.
Caption: Role of the PI3K/Akt pathway in 7-Me-4-NQO resistance.
Caption: Nrf2 pathway's role in 7-Me-4-NQO resistance.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering Natural Product Modulators to Overcome Multidrug Resistance in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PIK3CA and p53 mutations promote 4NQO-initated head and neck tumor progression and metastasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. PIK3CA and p53 Mutations Promote 4NQO-Initated Head and Neck Tumor Progression and Metastasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Natural Nrf2 Inhibitors: A Review of Their Potential for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An update of Nrf2 activators and inhibitors in cancer prevention/promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. siRNA-mediated off-target gene silencing triggered by a 7 nt complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rarediseasesjournal.com [rarediseasesjournal.com]
- 20. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of 7-Methyl-4-nitroquinoline 1-oxide.
This technical support center provides best practices for the long-term storage and handling of 7-Methyl-4-nitroquinoline 1-oxide, designed for researchers, scientists, and drug development professionals. Given the limited specific long-term stability data for this compound, the following recommendations are largely based on best practices for the closely related and well-studied compound, 4-Nitroquinoline 1-oxide (4-NQO), as well as general principles for handling light-sensitive, hygroscopic, and potentially carcinogenic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and dark place.[1] It is recommended to store the solid compound in a tightly sealed container at refrigerated temperatures (-20°C is often suggested for long-term stability of similar compounds). To prevent degradation from moisture and light, consider storing it under an inert atmosphere (e.g., argon or nitrogen).[1]
Q2: How should I handle this compound in the laboratory?
A2: this compound is classified as a potential carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[1][2] All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][3]
Q3: Is this compound sensitive to light or moisture?
A3: While specific data for the 7-methyl derivative is scarce, the parent compound, 4-NQO, is known to be light-sensitive and hygroscopic.[1][4] Therefore, it is crucial to protect this compound from light and moisture to prevent degradation.[1] Use amber vials or wrap containers in aluminum foil and store in a desiccator.
Q4: What solvents are suitable for dissolving this compound?
A4: Based on data for 4-NQO, acetone is a suitable solvent. For biological experiments, Dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions.[5] When preparing solutions, ensure the solvent is anhydrous to minimize moisture-related degradation.
Q5: How long can I store solutions of this compound?
A5: Stock solutions in anhydrous DMSO can be stored at -80°C for up to a year.[5] For shorter-term storage (up to one month), -20°C is acceptable.[5] It is recommended to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | 1. Review storage conditions. Ensure the compound is protected from light, moisture, and stored at the recommended temperature.2. Prepare fresh solutions from a new stock of the compound.3. Consider purchasing a new batch of the compound if it has been stored for an extended period or under suboptimal conditions. |
| Color change of the solid compound (e.g., darkening) | Exposure to light or air, leading to oxidation or other forms of degradation. | 1. Discard the discolored compound as it may be degraded.2. When not in use, store the compound in a dark, airtight container, preferably under an inert atmosphere. |
| Difficulty dissolving the compound | The compound may have absorbed moisture, or the incorrect solvent is being used. | 1. Ensure the solvent is appropriate and of high purity (anhydrous grade where necessary).2. Gentle warming and vortexing may aid dissolution. However, avoid excessive heat as it may cause degradation.3. If moisture absorption is suspected, consider drying the compound under a vacuum, though this should be done with caution due to its hazardous nature. |
| Precipitation in stock solution upon freezing | The concentration of the solution may be too high for the storage temperature. | 1. Thaw the solution completely and vortex to redissolve the precipitate before use.2. Consider preparing a lower concentration stock solution for long-term storage.3. Aliquot the solution to minimize the impact of any precipitation in a single vial. |
Storage Condition Summary
| Parameter | Solid Compound (Long-Term) | Stock Solution (in DMSO) |
| Temperature | -20°C | -80°C (up to 1 year)[5]-20°C (up to 1 month)[5] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) recommended | Airtight vials |
| Light | Protect from light (use amber vials or foil) | Protect from light (use amber vials) |
| Moisture | Store in a desiccator | Use anhydrous solvent; store in tightly sealed vials |
| Container | Tightly sealed, appropriate for hazardous chemicals | Tightly sealed, amber glass or polypropylene vials |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Safety Precautions: Perform all steps in a certified chemical fume hood while wearing appropriate PPE (gloves, lab coat, safety glasses).
-
Weighing: Tare a clean, dry amber vial on an analytical balance. Carefully weigh the desired amount of this compound into the vial.
-
Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Dissolution: Tightly cap the vial and vortex until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.
-
Storage: Aliquot the stock solution into single-use amber vials, flush with an inert gas if possible, and store at -80°C for long-term storage.
Visualizations
Caption: Troubleshooting workflow for storage-related issues.
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
Comparative Carcinogenicity: 7-Methyl-4-nitroquinoline 1-oxide vs. 4-nitroquinoline 1-oxide
A comprehensive review of the available scientific literature reveals a significant data gap regarding the carcinogenicity of 7-Methyl-4-nitroquinoline 1-oxide. While 4-nitroquinoline 1-oxide (4NQO) is a well-characterized and potent carcinogen extensively used in experimental cancer research, no direct comparative studies or independent carcinogenicity data for its 7-methyl derivative were identified. Therefore, a direct comparison based on experimental data for tumor incidence, latency, and multiplicity cannot be provided at this time.
This guide will proceed by presenting the established carcinogenic profile of 4-nitroquinoline 1-oxide to serve as a benchmark. The information provided is intended for researchers, scientists, and drug development professionals to understand the known carcinogenic hazards of 4NQO and to highlight the need for future research into the potential carcinogenicity of its methylated analog.
Carcinogenicity of 4-Nitroquinoline 1-oxide (4NQO)
4-Nitroquinoline 1-oxide is a powerful mutagen and carcinogen that has been demonstrated to induce tumors in a variety of animal models, most notably oral squamous cell carcinoma (OSCC) in rodents.[1][2] Its water-solubility and ability to reliably induce tumors that mimic human OSCC progression make it a valuable tool in cancer research.[1]
Quantitative Carcinogenicity Data
The following table summarizes data from various studies on the tumorigenicity of 4NQO in different animal models. These studies highlight the high incidence of tumors induced by this compound.
| Animal Model | Route of Administration | Dose and Duration | Tumor Type | Tumor Incidence | Latency/Time to Tumor | Reference |
| Male Wistar Rats | Drinking Water | 25 ppm, 12 and 20 weeks | Epithelial Dysplasia, In Situ Carcinoma, Invasive Carcinoma | 12 weeks: 72.7% Dysplasia, 27.3% In Situ Carcinoma. 20 weeks: 81.8% Invasive Carcinoma | Lesions evident at 7 weeks | [1] |
| Male CF-1 Mice | Drinking Water | 100 µg/ml, 16 weeks | Oral Squamous Cell Carcinoma | High incidence (specific percentage not stated) | Tumors observed at 29 weeks | [3] |
| Male Wistar Rats | Drinking Water | 50 ppm for 4, 12, or 20 weeks | Hyperplasia, Dysplasia, Squamous Cell Carcinoma | High incidence of SCC at 20 weeks | Not specified | [4] |
| Mice | Drinking Water | 45 µg/ml, 8 weeks followed by 16 weeks observation | Oral and Esophageal Carcinomas | Dose-dependent increase | 24 weeks total | [5] |
Experimental Protocols for 4NQO-Induced Oral Carcinogenesis
The following is a generalized experimental protocol for inducing oral squamous cell carcinoma in a murine model using 4NQO, based on common methodologies cited in the literature.[1][3]
Objective: To induce oral squamous cell carcinoma in rodents for the study of carcinogenesis and evaluation of potential therapeutic agents.
Materials:
-
4-Nitroquinoline 1-oxide (4NQO)
-
Propylene glycol (for solubilization, if needed)
-
Animal model (e.g., male Wistar rats or CF-1 mice, 6-8 weeks old)
-
Standard laboratory animal diet and housing
-
Drinking water bottles
Procedure:
-
Acclimatization: Animals are acclimated to the laboratory conditions for at least one week prior to the start of the experiment.
-
Carcinogen Preparation: A stock solution of 4NQO is prepared. For administration in drinking water, 4NQO is dissolved in the water to the desired concentration (e.g., 25-100 µg/ml). The solution should be protected from light.
-
Administration: The 4NQO solution is provided to the experimental group of animals as their sole source of drinking water. The control group receives untreated drinking water. The water bottles are refreshed with new 4NQO solution regularly (e.g., twice a week).
-
Duration of Exposure: The duration of 4NQO administration can vary depending on the desired stage of carcinogenesis, typically ranging from 8 to 20 weeks.
-
Monitoring: Animals are monitored regularly (e.g., weekly) for clinical signs of toxicity, body weight changes, and the appearance of oral lesions.
-
Termination and Tissue Collection: At the end of the experimental period, animals are euthanized. The oral cavity, particularly the tongue and esophagus, is carefully examined for gross lesions. Tissues are then harvested, fixed in formalin, and processed for histopathological analysis.
-
Histopathological Analysis: Tissue sections are stained with hematoxylin and eosin (H&E) and examined microscopically to classify the lesions (e.g., hyperplasia, dysplasia, carcinoma in situ, invasive squamous cell carcinoma).
Mechanism of Carcinogenicity
The carcinogenicity of 4NQO is not direct but requires metabolic activation.[6][7]
Metabolic Activation
In vivo, 4NQO is reduced to its proximate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4HAQO).[6] This conversion is a critical step for its carcinogenic activity. 4HAQO is then further metabolized to a highly reactive electrophile that can form stable adducts with DNA.[7][8]
Caption: Metabolic activation of 4NQO to its carcinogenic form.
DNA Damage and Oxidative Stress
The activated form of 4HAQO covalently binds to DNA, primarily at guanine and adenine residues, forming bulky DNA adducts.[7][8] These adducts can lead to mutations during DNA replication if not repaired. Additionally, the metabolic processing of 4NQO generates reactive oxygen species (ROS), which induce oxidative stress and further damage DNA and other cellular components, contributing to the carcinogenic process.[6]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study investigating 4NQO-induced oral carcinogenesis.
Caption: Workflow for 4NQO-induced oral carcinogenesis studies.
Conclusion
4-Nitroquinoline 1-oxide is a well-established and potent carcinogen, with a large body of literature detailing its mechanism of action and its use in experimental models to induce oral and other cancers. In stark contrast, there is a clear absence of publicly available data on the carcinogenicity of this compound. This knowledge gap prevents any meaningful comparison of the carcinogenic potential of these two compounds. Further research, including in vivo tumorigenicity studies, is required to characterize the carcinogenic risk, if any, posed by this compound. Such studies would be crucial for a comprehensive understanding of the structure-activity relationships within this class of compounds.
References
- 1. Proposal of a secure and efficient protocol for a murine oral carcinogenesis model induced by 4-nitroquinoline-1-oxide (4NQO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. intjmorphol.com [intjmorphol.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mutagenicity of the oral carcinogen 4-nitroquinoline-1-oxide in cultured BigBlue™ rat tongue epithelial cells and fibro… [ouci.dntb.gov.ua]
- 6. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
A Comparative Analysis of the Mutagenicity of Methylated vs. Non-Methylated 4-Nitroquinoline 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mutagenic properties of the well-characterized carcinogen 4-nitroquinoline 1-oxide (4-NQO) and its methylated derivative, 3-methyl-4-nitroquinoline-1-oxide (3-me-4-NQO). By examining available experimental data, this document aims to elucidate the differences in their mechanisms of action, mutagenic potency, and the cellular responses they trigger.
Executive Summary
4-Nitroquinoline 1-oxide is a potent mutagen and carcinogen that exerts its effects after metabolic activation, leading to the formation of bulky DNA adducts and the generation of reactive oxygen species (ROS). Its methylated counterpart, 3-methyl-4-NQO, also exhibits mutagenic properties, though likely through a distinct metabolic pathway and with a different reliance on cellular repair mechanisms. Key differences lie in their metabolic activation, the cellular machinery for repairing the DNA damage they induce, and the role of oxidative stress in their mutagenicity. While both compounds are mutagenic, the available data suggests that their potency and the nature of the mutations they cause may differ significantly.
Data Presentation
Table 1: Comparative Mutagenicity in Ames Test
| Compound | Salmonella typhimurium Strain(s) | Metabolic Activation (S9) | Result | Quantitative Data |
| 4-Nitroquinoline 1-oxide (4-NQO) | TA97, TA100, TA102 and others | Not required (Direct-acting) | Positive | Significant increase in revertant colonies.[1] |
| 3-Methyl-4-nitroquinoline-1-oxide (3-me-4-NQO) | Not specified in available data | Not specified in available data | Positive | Data not publicly available. |
Table 2: Comparative Effects on DNA and Repair Mechanisms in Mammalian Cells
| Feature | 4-Nitroquinoline 1-oxide (4-NQO) | 3-Methyl-4-nitroquinoline-1-oxide (3-me-4-NQO) |
| Primary DNA Adducts | Forms adducts primarily at guanine (N2 and C8) and to a lesser extent adenine (N6) residues.[2] | Presumed to form DNA adducts, but specific adducts are not well-characterized in available literature. |
| Role of Reactive Oxygen Species (ROS) | Induces oxidative DNA damage through the generation of ROS.[3] | Does not appear to induce substantial DNA damage via ROS generation. |
| Involvement of DNA Polymerase α in Repair | Repair of 4-NQO induced lesions involves DNA polymerase α. | Repair of 3-me-4-NQO induced lesions does not appear to involve DNA polymerase α. |
| Sensitivity of Xeroderma Pigmentosum (XP) Cells | XP groups A, G, and D are highly sensitive. | XP groups G and D are highly sensitive; group A is not. |
Mutational Spectra
4-Nitroquinoline 1-oxide (4-NQO): The mutational spectrum of 4-NQO is characterized primarily by base substitution mutations, particularly at G:C base pairs. Transversions (G:C to T:A) are more prevalent than transitions (G:C to A:T).[4][5] Mutations are also observed at A:T base pairs, though at a lower frequency.[6]
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA102) containing mutations in the histidine operon are used. These strains are auxotrophic for histidine.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Procedure:
-
A small amount of the test compound, the bacterial culture, and (if used) the S9 mix are added to molten top agar.
-
The mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[7][8]
Mammalian Cell Gene Mutation Assay (e.g., HPRT or TK assay)
This assay detects gene mutations induced by chemical substances in cultured mammalian cells.
-
Cell Lines: Commonly used cell lines include Chinese hamster ovary (CHO), mouse lymphoma L5178Y, or human lymphoblastoid TK6 cells. These cells are heterozygous at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) or thymidine kinase (TK) locus.
-
Treatment: Cells are exposed to the test substance at various concentrations, with and without metabolic activation, for a defined period.
-
Phenotypic Expression: After treatment, the cells are cultured for a period to allow for the expression of the mutant phenotype.
-
Mutant Selection: Cells are then plated in a selective medium that allows only the mutant cells to survive (e.g., medium containing 6-thioguanine for HPRT mutants or trifluorothymidine for TK mutants).
-
Data Analysis: The number of mutant colonies is counted, and the mutation frequency is calculated. A significant, dose-dependent increase in mutation frequency indicates a positive result.[9][10]
Mandatory Visualization
Caption: Metabolic activation of 4-NQO to its ultimate carcinogenic form and subsequent DNA damage.
Caption: Divergent DNA repair pathways for 4-NQO and 3-me-4-NQO induced adducts.
Conclusion
The comparison between methylated and non-methylated 4-NQO reveals significant differences in their mutagenic mechanisms. 4-NQO's mutagenicity is well-established to involve metabolic activation to a reactive species that forms bulky DNA adducts and induces oxidative stress. The repair of these adducts is dependent on the NER pathway involving DNA polymerase α. In contrast, 3-methyl-4-NQO, while also mutagenic, appears to induce DNA damage that is repaired through a different mechanism, independent of DNA polymerase α and without the significant involvement of reactive oxygen species. This suggests that the methyl group at the 3-position alters the molecule's interaction with DNA and the cellular repair machinery. Further research, particularly quantitative mutagenicity studies and detailed analysis of the mutational spectrum of 3-methyl-4-NQO, is necessary to fully elucidate the comparative risks posed by these two compounds.
References
- 1. Mutagenicity of 4-nitroquinoline n-oxide after its complexation with copper (II) 2-chlorophenoxyacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The repair of identified large DNA adducts induced by 4-nitroquinoline-1-oxide in normal or xeroderma pigmentosum group A human fibroblasts, and the role of DNA polymerases alpha or delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Analysis of 4-nitroquinoline-1-oxide induced mutations at the hprt locus in mammalian cells: possible involvement of preferential DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 4-nitroquinoline 1-oxide mutational spectrum in single stranded DNA is characterized by guanine to pyrimidine transversions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Mutagenic Spectrum of 4-Nitroquinoline 1-Oxide (4-NQO) in Aspergillus nidulans by Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Frontiers | Thymidine Kinase+/− Mammalian Cell Mutagenicity Assays for Assessment of Nanomaterials [frontiersin.org]
- 10. Mammalian Cell HPRT Gene Mutation Assay: Test Methods | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Genotoxic Fingerprints: A Comparative Guide to the DNA Adduct Profiles of 4-NQO and its Methyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the DNA adduct profiles of the potent carcinogen 4-nitroquinoline 1-oxide (4-NQO) and its methyl derivatives. Understanding the nuances in how these compounds interact with DNA is crucial for elucidating their mechanisms of carcinogenicity and for the development of targeted therapeutic strategies. While direct quantitative comparisons of adduct profiles are limited in the available literature, this guide synthesizes existing data on their metabolic activation, the types of DNA damage they induce, and the cellular responses they trigger.
Executive Summary
4-Nitroquinoline 1-oxide (4-NQO) is a well-characterized mutagen that exerts its genotoxic effects through the formation of stable DNA adducts and the induction of oxidative stress. Its metabolic activation to 4-hydroxyaminoquinoline 1-oxide (4-HAQO) is a critical step, leading to the formation of characteristic purine adducts. Methyl substitution on the quinoline ring alters the biological activity of 4-NQO, influencing both its carcinogenic potential and its DNA adduct profile. Notably, evidence suggests that 3-methyl-4-NQO induces DNA damage that is repaired differently from 4-NQO-induced lesions and may not involve the generation of significant oxidative stress, pointing to a distinct DNA adduct profile.
Comparative Analysis of DNA Adduct Profiles
While precise quantitative data for a side-by-side comparison is scarce, the available evidence allows for a qualitative and mechanistic differentiation between the DNA adducts formed by 4-NQO and its methyl derivatives.
Table 1: Comparison of DNA Adducts and Genotoxic Effects
| Feature | 4-Nitroquinoline 1-Oxide (4-NQO) | Methyl Derivatives of 4-NQO (e.g., 3-methyl-4-NQO) |
| Metabolic Activation | Requires reduction of the nitro group to form the ultimate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[1][2] | Presumed to undergo similar metabolic activation, though the rate and specific metabolites may differ. |
| Primary DNA Adducts | Forms stable, bulky adducts with purine bases.[1][3][4] Specifically: N-(deoxyguanosin-8-yl)-4AQO, 3-(deoxyguanosin-N2-yl)-4AQO, and 3-(deoxyadenosin-N6-yl)-4AQO.[1][5] | The precise structures of adducts are not as well-characterized in comparative studies. Evidence suggests the ultimate mutagenic intermediates may differ from those of 4-NQO. |
| Oxidative DNA Damage | Induces significant oxidative stress, leading to the formation of lesions such as 8-hydroxydeoxyguanosine (8-OHdG).[6] | 3-methyl-4NQO does not appear to induce substantial DNA damage through the generation of radicals. |
| Mutagenic Spectrum | Causes primarily base-substitution mutations, with a preference for G:C to A:T transitions. | The mutagenic spectrum is not as extensively characterized but is likely to be influenced by the specific adducts formed. |
| DNA Repair Pathway | Lesions are primarily repaired by the nucleotide excision repair (NER) pathway. | DNA damage induced by 3-methyl-4NQO is repaired by a mechanism that appears to be distinct from the canonical NER pathway for 4-NQO adducts. |
Metabolic Activation and DNA Adduct Formation
The genotoxicity of 4-NQO is contingent upon its metabolic activation. This process is initiated by the reduction of its nitro group to form the highly reactive intermediate, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[1][2] This ultimate carcinogen then reacts with DNA to form stable bulky adducts, primarily at purine residues.[1][3][4]
The three main DNA adducts formed by 4-NQO are:
-
3-(deoxyadenosin-N6-yl)-4AQO (dA-N6-AQO) [1]
In addition to these stable adducts, 4-NQO is also known to induce oxidative DNA damage, such as 8-hydroxydeoxyguanosine (8-OHdG), through the generation of reactive oxygen species (ROS).[6]
The presence of a methyl group on the quinoline ring can influence the metabolic activation and subsequent DNA binding. For instance, studies on 3-methyl-4-nitroquinoline-1-oxide suggest that its ultimate mutagenic intermediate may differ from that of 4-NQO.
Experimental Protocols
The analysis of 4-NQO and its methyl derivative-induced DNA adducts typically involves the following key steps:
1. DNA Isolation and Hydrolysis: High-purity DNA is isolated from cells or tissues exposed to the test compound. The DNA is then enzymatically hydrolyzed to individual nucleosides or nucleotides.
2. DNA Adduct Enrichment and Analysis: Several highly sensitive techniques are employed for the detection and quantification of DNA adducts.
-
32P-Postlabeling Assay: This is a highly sensitive method for detecting bulky aromatic DNA adducts.[7][8][9]
-
Protocol Outline:
-
Enzymatic digestion of DNA to 3'-monophosphate nucleosides.
-
Enrichment of the adducted nucleotides.
-
5'-labeling of the adducts with 32P from [γ-32P]ATP using T4 polynucleotide kinase.[7]
-
Separation of the radiolabeled adducts by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[9]
-
Quantification of adducts by detecting their radioactive decay.[7]
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high specificity and sensitivity for the identification and quantification of known and unknown DNA adducts.[10][11]
-
Protocol Outline:
-
Enzymatic hydrolysis of DNA to nucleosides.
-
Separation of adducted nucleosides from normal nucleosides using HPLC.[12]
-
Detection and fragmentation of the adducted nucleosides using tandem mass spectrometry (MS/MS).[12]
-
Identification of adducts based on their specific mass-to-charge ratio and fragmentation patterns.
-
Quantification is often achieved using stable isotope-labeled internal standards.
-
-
DNA Damage Response and Signaling Pathways
The formation of bulky DNA adducts by 4-NQO and its derivatives triggers a complex cellular DNA damage response (DDR). The primary repair mechanism for these lesions is the Nucleotide Excision Repair (NER) pathway.[3]
The presence of these adducts can stall DNA replication forks, leading to the activation of checkpoint signaling pathways, primarily mediated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase. This can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too extensive, apoptosis.
Conclusion and Future Directions
The genotoxicity of 4-NQO is a multi-faceted process involving metabolic activation, the formation of a spectrum of DNA adducts, and the induction of oxidative stress. Methyl substitution on the 4-NQO molecule appears to significantly alter its interaction with DNA, as evidenced by the differential engagement of DNA repair pathways and a potential reduction in oxidative damage for 3-methyl-4-NQO.
To provide a more definitive comparison, future research should focus on conducting direct, quantitative analyses of the DNA adduct profiles of a series of methyl-substituted 4-NQO derivatives. Such studies, employing advanced analytical techniques like high-resolution mass spectrometry, would provide invaluable data for understanding the structure-activity relationships that govern the carcinogenicity of these compounds and for the development of more predictive models of chemical carcinogenesis.
References
- 1. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. intjmorphol.com [intjmorphol.com]
- 3. The repair of identified large DNA adducts induced by 4-nitroquinoline-1-oxide in normal or xeroderma pigmentosum group A human fibroblasts, and the role of DNA polymerases alpha or delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry [PeerJ] [peerj.com]
- 5. Mutation spectra of the two guanine adducts of the carcinogen 4-nitroquinoline 1-oxide in Escherichia coli. Influence of neighbouring base sequence on mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nontargeted Analysis of DNA Adducts by Mass-Tag MS: Reaction of p-Benzoquinone with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization, and 32P-postlabeling of N-(deoxyguanosin)-4-aminobiphenyl 3'-phosphate adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Methyl-4-nitroquinoline 1-oxide: A Less Potent Analog of the Carcinogen 4-NQO
A comparative analysis of 7-Methyl-4-nitroquinoline 1-oxide and its parent compound, 4-nitroquinoline 1-oxide (4-NQO), reveals a significant attenuation in carcinogenic and mutagenic potency due to the addition of a methyl group at the 7th position. While direct comparative studies on the 7-methyl derivative are scarce, extensive research on 4-NQO and structure-activity relationship studies of its analogs strongly indicate that this compound is substantially less potent.
4-Nitroquinoline 1-oxide is a well-established potent carcinogen and mutagen widely used in experimental cancer research to induce tumors, particularly in the oral cavity.[1][2] Its mechanism of action involves intracellular reduction of the nitro group, leading to the formation of a highly reactive intermediate, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[3][4] This metabolite can then be further activated to form electrophilic species that readily bind to DNA, forming stable adducts, primarily with guanine and adenine residues.[3][4][5] This process of DNA adduct formation, coupled with the generation of reactive oxygen species (ROS), is central to the genotoxic and carcinogenic effects of 4-NQO.[4]
The position of substituents on the quinoline ring structure has been shown to be a critical determinant of the biological activity of 4-NQO derivatives. A pivotal study on the mutagenicity of 4-NQO analogs revealed that the non-carcinogenic 3-methyl-4-nitroquinoline-1-oxide has a different ultimate mutagenic intermediate compared to 4-NQO.[6] This highlights the profound impact of the methylation position on the molecule's carcinogenic potential.
While specific experimental data directly comparing the potency of this compound to 4-NQO is limited in the public domain, the established principles of structure-activity relationships for this class of compounds suggest a significant decrease in activity. The addition of a methyl group at the 7-position likely alters the electronic and steric properties of the molecule, which can affect its metabolic activation, interaction with target enzymes, and ultimately its ability to form DNA adducts.
Comparative Data Summary
Due to the limited direct comparative experimental data for this compound, a quantitative side-by-side comparison is challenging. However, based on the known properties of 4-NQO and the influence of methyl substitution on its analogs, a qualitative and inferred quantitative comparison is presented below.
| Feature | 4-Nitroquinoline 1-oxide (4-NQO) | This compound |
| Carcinogenic Potency | High | Expected to be Significantly Lower to Negligible |
| Mutagenic Potency | High | Expected to be Significantly Lower |
| Mechanism of Action | Metabolic activation to 4-HAQO, DNA adduct formation, ROS generation. | Likely undergoes similar metabolic pathways but with reduced efficiency due to the methyl group. |
| Key DNA Adducts | Forms adducts with guanine and adenine. | Formation of DNA adducts is expected to be significantly reduced. |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the potency of compounds like 4-NQO. These protocols would be applicable for a direct comparative study of this compound and 4-NQO.
Carcinogenicity Assay in Rodents
-
Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.
-
Compound Administration: 4-NQO is typically administered in the drinking water at concentrations ranging from 10 to 100 ppm for several weeks to induce oral carcinomas. A similar administration route would be used for this compound.
-
Observation Period: Animals are monitored for up to 52 weeks for tumor development. Body weight and clinical signs are recorded weekly.
-
Endpoint: The incidence, multiplicity, and histopathological classification of tumors in the oral cavity and other organs are determined at the end of the study.
Ames Test (Bacterial Reverse Mutation Assay)
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 mix).
-
Procedure: The test compound (4-NQO or its 7-methyl derivative) at various concentrations is incubated with the bacterial strains in the presence or absence of S9 mix.
-
Endpoint: The number of revertant colonies is counted after 48-72 hours of incubation. A significant, dose-dependent increase in the number of revertant colonies indicates mutagenic potential.
In Vitro Micronucleus Assay
-
Cell Line: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79).
-
Treatment: Cells are exposed to the test compound at various concentrations for a defined period (e.g., 3-6 hours with S9 mix, or 24 hours without).
-
Micronucleus Scoring: After treatment, cells are cultured for a period allowing for cell division and then harvested. The frequency of micronucleated cells is determined by microscopic analysis.
Visualizing the Mechanism of Action
To understand the established mechanism of 4-NQO and the likely point of influence for the methyl group in this compound, the following diagrams are provided.
Caption: Metabolic activation pathway of 4-NQO leading to genotoxicity.
Caption: Experimental workflow for assessing chemical carcinogenesis.
References
- 1. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Characterization of the Mutagenic Spectrum of 4-Nitroquinoline 1-Oxide (4-NQO) in Aspergillus nidulans by Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Nitroquinoline-1-oxide: factors determining its mutagenicity in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Quinoline N-Oxide Derivatives in Oncology: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities, including significant potential in anticancer therapy. The introduction of an N-oxide moiety to the quinoline scaffold has been shown to modulate the physicochemical properties and biological activity of these compounds, often leading to enhanced anticancer efficacy and novel mechanisms of action. This guide provides a comparative analysis of quinoline N-oxide derivatives against their parent compounds and other analogues, supported by experimental data and detailed protocols to aid in ongoing cancer research and drug development.
Comparative Anticancer Activity of Quinoline Derivatives
The following table summarizes the in vitro cytotoxic activity of various quinoline N-oxide derivatives compared to their parent compounds and other relevant quinoline derivatives across different human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, providing a quantitative measure of their anticancer potency.
| Compound Class | Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference Compound | Cancer Cell Line | IC50/GI50 (µM) | Citation |
| Isoquinolinequinone N-Oxides | Compound 25 (C(6) isomer) | NCI-H460 (Lung) | 0.35 | Compound 24 (C(7) isomer) | NCI-H460 (Lung) | 0.75 | [1] |
| Compound 2 (C(6) isomer) | NCI-H460/R (MDR Lung) | 0.53 | Compound 1 (C(7) isomer) | NCI-H460/R (MDR Lung) | 1.22 | [1] | |
| Compound 5 (C(6) isomer) | DLD1-TxR (MDR Colon) | 0.67 | Compound 4 (C(7) isomer) | DLD1-TxR (MDR Colon) | 1.8 | [1] | |
| 8-Hydroxyquinoline Derivatives | 8-Hydroxy-5-nitroquinoline (NQ) | Raji (B-cell lymphoma) | 0.438 | Clioquinol | Raji (B-cell lymphoma) | ~2.5 | [2] |
| 8-Hydroxy-5-nitroquinoline (NQ) | HL60 (Leukemia) | ~1.0 | Clioquinol | HL60 (Leukemia) | ~5.0 | [2] | |
| 8-Hydroxy-5-nitroquinoline (NQ) | A2780 (Ovarian) | ~0.5 | Clioquinol | A2780 (Ovarian) | ~4.0 | [2] | |
| Quinoline-Chalcone N-Oxides | Compound 59 | MCF-7 (Breast) | - | Compound 57 (parent chalcone) | MCF-7 (Breast) | - | [3] |
| Compound 59 | TK-10 (Renal) | - | Compound 57 (parent chalcone) | TK-10 (Renal) | - | [3] |
Note: A direct quantitative comparison for compounds 57 and 59 was not available in the provided search results, but both were highlighted as the most active in their respective series against MCF-7 and TK-10 cell lines.
Mechanisms of Action and Signaling Pathways
Quinoline N-oxide derivatives exert their anticancer effects through a variety of mechanisms, often involving the modulation of key cellular signaling pathways. Below are diagrams of two such pathways implicated in the action of these compounds.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers. Some quinoline derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline N-oxide derivatives.
Nitric Oxide Donor-Mediated Apoptosis
Certain quinoline derivatives, particularly those incorporating nitrone or oxime moieties, can act as nitric oxide (NO) donors. The released NO can trigger apoptotic pathways through the activation of p53 and subsequent caspase cascades.[4]
Caption: Proposed mechanism of NO-mediated apoptosis induced by certain quinoline N-oxide derivatives.[4]
Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cytotoxicity
This protocol outlines the determination of cell viability and proliferation in response to treatment with quinoline N-oxide derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the quinoline N-oxide derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with quinoline N-oxide derivatives using propidium iodide (PI) staining and flow cytometry.
Workflow Diagram
Caption: Workflow for cell cycle analysis by flow cytometry.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of quinoline N-oxide derivatives for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge at 1,500 rpm for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Reactive Oxygen Species (ROS) Detection
This protocol details the measurement of intracellular ROS levels in cancer cells treated with quinoline N-oxide derivatives using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Workflow Diagram
Caption: Workflow for intracellular ROS detection using DCFH-DA.
Detailed Protocol:
-
Cell Treatment: Seed cells in a black 96-well plate and treat with quinoline N-oxide derivatives for the desired time.
-
Probe Loading: Remove the treatment medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a fold change relative to the control.
Western Blot Analysis of Signaling Proteins
This protocol provides a general method for analyzing the expression and phosphorylation status of proteins in signaling pathways, such as PI3K/Akt/mTOR, in cancer cells treated with quinoline N-oxide derivatives.
Workflow Diagram
Caption: General workflow for Western blot analysis.
Detailed Protocol:
-
Cell Lysis: After treatment with quinoline N-oxide derivatives, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
This guide provides a foundational comparison of quinoline N-oxide derivatives in cancer research. The presented data and protocols are intended to support further investigation into the therapeutic potential of this promising class of compounds. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Validating a New Animal Model for Oral Cancer Research: A Comparative Guide to 4-Nitroquinoline 1-oxide
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in advancing the understanding and treatment of oral squamous cell carcinoma (OSCC). This guide provides a comprehensive comparison of the widely used 4-Nitroquinoline 1-oxide (4-NQO) induced model with other established alternatives, supported by experimental data and detailed protocols to aid in the validation of new animal models. As the literature predominantly focuses on 4-NQO, this guide will use the correct nomenclature while acknowledging the user's original query for 7-Methyl-4-nitroquinoline 1-oxide, which is less commonly cited.
The 4-NQO model is a well-established method for inducing oral carcinogenesis in rodents, mimicking the progressive nature of human OSCC.[1][2] This chemically-induced model provides a valuable platform for studying tumorigenesis, from initial dysplasia to invasive carcinoma, and for evaluating novel therapeutic interventions.[2][3]
Comparative Analysis of Animal Models for Oral Squamous Cell Carcinoma
To facilitate an objective comparison, the following tables summarize key quantitative data and characteristics of the 4-NQO model alongside other common OSCC models.
Table 1: Performance Comparison of Chemically-Induced Oral Cancer Models
| Parameter | 4-Nitroquinoline 1-oxide (4-NQO) Model | 7,12-Dimethylbenz[a]anthracene (DMBA) Model |
| Carcinogen Type | Water-soluble quinoline derivative.[4] | Polycyclic aromatic hydrocarbon. |
| Typical Animal Species | Mice (C57BL/6, BALB/c), Rats (Wistar, Sprague-Dawley).[5][6] | Hamsters (Syrian golden), Mice (NMRI).[7][8] |
| Administration Route | Typically administered in drinking water (e.g., 50-100 µg/mL).[9][10] | Topical application to the buccal pouch or oral mucosa (e.g., 0.5% solution in acetone).[7] |
| Tumor Incidence | High, often approaching 100% with prolonged exposure.[3] | High, can reach 100%.[8] |
| Tumor Latency | Dysplasia can be observed as early as 8-12 weeks, with invasive carcinomas developing from 16-24 weeks onwards.[5][6] | Lesions can appear as early as 5 weeks, with carcinomas developing around 14-16 weeks.[7][11] |
| Tumor Multiplicity | Can induce multiple tumors. | Often results in multiple tumors. |
| Metastasis | Lymph node metastasis can be achieved with high-dose, long-term administration.[3] | Spontaneous metastasis is less commonly reported. |
| Histopathology | Progresses through hyperplasia, dysplasia, carcinoma in situ, to invasive squamous cell carcinoma, closely mimicking human OSCC.[5] | Also shows a progression from hyperplasia to carcinoma, but can induce inflammation and necrosis.[12] |
Table 2: Overview of Different Oral Cancer Animal Models
| Model Type | Principle | Advantages | Disadvantages |
| Chemically-Induced (e.g., 4-NQO, DMBA) | Administration of a carcinogen to induce de novo tumor formation. | Mimics the multi-step process of human carcinogenesis; allows for studying initiation and promotion stages; immunocompetent hosts.[1][4] | Long latency period; variability in tumor development; potential for systemic toxicity.[13] |
| Xenograft (Cell line-derived or Patient-derived) | Transplantation of human oral cancer cells or tissues into immunodeficient mice.[5] | Rapid tumor growth; high reproducibility; allows testing of therapies on human cancers.[10][14] | Lack of a functional immune system, which is crucial for immunotherapy studies; may not fully recapitulate the tumor microenvironment.[15] |
| Genetically Engineered Mouse Models (GEMMs) | Genetic modification (e.g., activation of oncogenes or inactivation of tumor suppressor genes) to induce spontaneous tumor development.[1] | High tumor specificity to a particular genetic alteration; allows for studying the role of specific genes in tumorigenesis.[1] | Can have low penetrance and long latency; may not fully represent the genetic heterogeneity of human tumors.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of animal models. Below are protocols for the 4-NQO-induced model and a general outline for establishing a patient-derived xenograft (PDX) model.
Protocol 1: Induction of Oral Squamous Cell Carcinoma using 4-NQO
Objective: To induce oral squamous cell carcinoma in mice or rats to study carcinogenesis and evaluate therapeutic agents.
Materials:
-
4-Nitroquinoline 1-oxide (4-NQO)
-
Propylene glycol (for stock solution)
-
Drinking water
-
Animal species: 6-8 week old mice (e.g., C57BL/6) or rats (e.g., Wistar)
-
Standard animal housing and diet
Procedure:
-
Preparation of 4-NQO Solution:
-
Administration:
-
Monitoring and Endpoint Analysis:
-
Monitor the animals weekly for signs of toxicity, weight loss, and the appearance of oral lesions.
-
At predefined time points (e.g., 8, 12, 16, 20, 24 weeks), euthanize a subset of animals.
-
Excise the tongue and other oral tissues for histopathological analysis.
-
Perform hematoxylin and eosin (H&E) staining to assess the progression of lesions from hyperplasia and dysplasia to carcinoma in situ and invasive squamous cell carcinoma.[5]
-
Immunohistochemistry (IHC) for markers such as Ki-67 (proliferation) and p53 (tumor suppressor) can be used for further characterization.[8]
-
Protocol 2: Establishment of a Patient-Derived Xenograft (PDX) Model of OSCC
Objective: To create a mouse model that closely recapitulates the heterogeneity and microenvironment of a patient's tumor.
Materials:
-
Fresh tumor tissue from an OSCC patient (obtained with informed consent)
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Sterile surgical instruments
-
Matrigel or similar extracellular matrix
-
Cell culture medium (e.g., DMEM/F12)
Procedure:
-
Tumor Tissue Processing:
-
Immediately after surgical resection, transport the tumor tissue to the laboratory in sterile medium on ice.
-
Mechanically mince the tumor into small fragments (1-2 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the flank or orthotopically in the tongue or floor of the mouth.
-
Implant 1-3 tumor fragments, optionally mixed with Matrigel, into the subcutaneous space or orthotopic site.
-
Suture the incision.
-
-
Monitoring and Passaging:
-
Monitor the mice for tumor growth by palpation and caliper measurements.
-
Once the tumor reaches a certain size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically excise the tumor.
-
The tumor can then be passaged to subsequent generations of mice to expand the model.
-
-
Validation:
-
Perform H&E staining and IHC on the PDX tumors to compare their histology and biomarker expression with the original patient tumor.[14]
-
Visualizing Key Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: Experimental workflow for the 4-NQO-induced oral carcinogenesis model.
Caption: Signaling pathway of 4-NQO-induced carcinogenesis.
By providing a detailed comparison and standardized protocols, this guide aims to equip researchers with the necessary information to select and validate the most appropriate animal model for their specific research questions in the field of oral cancer. The 4-NQO model, with its ability to recapitulate the progressive nature of human OSCC, remains a cornerstone of preclinical oral cancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. Current mouse models of oral squamous cell carcinoma: Genetic and chemically induced models | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. intjmorphol.com [intjmorphol.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Mouse Tumor-Bearing Models as Preclinical Study Platforms for Oral Squamous Cell Carcinoma [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a murine model of oral carcinogenesis: an accelerated tool for biomarker and anti-tumour drug discovery - ecancer [ecancer.org]
- 9. Frontiers | Spatial transcriptomic analysis of 4NQO-induced tongue cancer revealed cellular lineage diversity and evolutionary trajectory [frontiersin.org]
- 10. A mouse model for oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Establishment and Identification of Patient-Derived Xenograft Model for Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mouse Models for Studying Oral Cancer: Impact in the Era of Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Nitroquinoline 1-Oxide (4-NQO) and its 7-Methyl Analog for Carcinogenesis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the well-characterized carcinogen 4-nitroquinoline 1-oxide (4-NQO) and its derivative, 7-Methyl-4-nitroquinoline 1-oxide. While extensive data exists for 4-NQO, enabling its use as a reliable tool in experimental carcinogenesis, research on this compound is notably scarce. This document summarizes the known experimental data for 4-NQO and offers a theoretical comparison for its 7-methylated counterpart, based on established principles of chemical carcinogenesis and structure-activity relationships.
Overview and Mechanism of Action
4-Nitroquinoline 1-oxide is a potent mutagen and carcinogen widely used in research to induce tumors in animal models, particularly for studying oral squamous cell carcinoma.[1][2] Its carcinogenicity is not direct; it requires metabolic activation to exert its genotoxic effects.[3][4] The primary mechanism involves the reduction of its nitro group to form the proximate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[3][4] This metabolite can then be further activated to an electrophilic species that forms stable adducts with DNA, primarily with guanine and adenine residues.[3]
In addition to forming DNA adducts, 4-NQO and its metabolites can induce significant oxidative stress through the generation of reactive oxygen species (ROS), leading to further DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG).[5][6] This dual mechanism of direct DNA adduction and oxidative damage contributes to its high carcinogenic potential.
Information regarding the biological activity of This compound is not available in the published scientific literature. The following sections will present the detailed data for 4-NQO and provide a theoretical framework for how the addition of a methyl group at the 7-position could potentially alter its carcinogenic properties.
Quantitative Data Comparison
Due to the absence of experimental data for this compound, a direct quantitative comparison is not possible. The following table summarizes key quantitative data from historical studies on 4-NQO.
| Parameter | 4-Nitroquinoline 1-oxide (4-NQO) | This compound |
| Carcinogenicity | Induces oral squamous cell carcinoma in rodents at concentrations of 20-100 µg/mL in drinking water over 8-16 weeks.[7][8] | No published data available. |
| Genotoxicity | Forms DNA adducts (e.g., with deoxyguanosine and deoxyadenosine) and induces mutations.[3][9] | No published data available. |
| Oxidative Stress | Induces the formation of 8-hydroxydeoxyguanosine (8-OHdG) and other markers of oxidative DNA damage.[5][6] | No published data available. |
| Cytotoxicity | Reduces cell viability in a dose-dependent manner; for example, a 4-hour treatment with 0.5 mM 4-NQO can result in 90-95% cell death in cultured cells.[8] | No published data available. |
Experimental Protocols
Detailed methodologies for key experiments involving 4-NQO are provided below. These protocols can serve as a foundation for designing studies with this compound, should the compound become available for research.
In Vivo Oral Carcinogenesis Model
-
Animal Model: C57BL/6 or BALB/c mice, or Wistar rats.
-
Carcinogen Administration: 4-NQO is dissolved in the drinking water at concentrations ranging from 20 to 100 µg/mL. The solution should be protected from light and prepared fresh regularly.
-
Treatment Duration: Animals are typically administered the 4-NQO solution for 8 to 16 weeks.[7][8]
-
Endpoint: Development of oral lesions, from dysplasia to squamous cell carcinoma, is monitored over a period of up to 50 weeks.[10] Tissues are collected for histopathological analysis.
DNA Adduct Analysis
-
Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: DNA is isolated from tissues or cells exposed to 4-NQO. The DNA is then enzymatically hydrolyzed to individual nucleosides.
-
Analysis: The digested DNA is injected into the HPLC system to separate the normal deoxynucleosides from the 4-NQO-adducted nucleosides. The adducts are then detected and quantified.
Oxidative DNA Damage Assessment (8-OHdG)
-
Method: HPLC-ECD or immunohistochemistry.
-
HPLC-ECD Protocol:
-
DNA is isolated from 4-NQO treated cells or tissues.
-
DNA is enzymatically digested to deoxynucleosides.
-
The sample is analyzed by HPLC with an electrochemical detector set to a potential that specifically detects 8-OHdG.
-
-
Immunohistochemistry Protocol:
-
Tissue sections are fixed and permeabilized.
-
Sections are incubated with a primary antibody specific for 8-OHdG.
-
A secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) is then applied.
-
The substrate for the enzyme is added to visualize the location and extent of 8-OHdG formation.
-
Cell Viability Assay
-
Method: MTS or MTT assay.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach.
-
Cells are treated with various concentrations of 4-NQO for a specified period.
-
The MTS or MTT reagent is added to the wells.
-
After incubation, the absorbance is read on a plate reader to determine the percentage of viable cells relative to an untreated control.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of 4-NQO-induced carcinogenesis and a general experimental workflow for its study.
Caption: Metabolic activation of 4-NQO and pathways to carcinogenesis.
Caption: General experimental workflow for in vivo 4-NQO studies.
Theoretical Comparison with this compound
In the absence of experimental data for this compound, this section provides a theoretical discussion on how the addition of a methyl group at the 7-position might influence its carcinogenic activity compared to 4-NQO.
Influence on Metabolic Activation
The carcinogenicity of 4-NQO is dependent on the enzymatic reduction of its nitro group. The presence of a methyl group on the quinoline ring system can influence the electronic properties of the molecule, which in turn could affect the rate of its reduction by nitroreductases.
-
Potential for Altered Activity: A methyl group is weakly electron-donating. This could potentially increase the electron density in the quinoline ring system, which might alter the reduction potential of the nitro group. Whether this would enhance or hinder the reduction to the reactive 4-HAQO intermediate is uncertain without experimental validation.
-
Steric Hindrance: The methyl group at the 7-position is relatively distant from the nitro group at the 4-position and the N-oxide at the 1-position. Therefore, it is less likely to cause significant steric hindrance that would prevent the binding of the molecule to the active site of the metabolizing enzymes.
Effect on DNA Adduct Formation
The ultimate carcinogenic species derived from 4-NQO forms covalent bonds with DNA. The nature and quantity of these adducts are critical to its mutagenic potential.
-
Electronic Effects: The electron-donating nature of the methyl group could subtly alter the reactivity of the electrophilic intermediate that forms DNA adducts. This could potentially influence the types of adducts formed and their stability.
-
Intercalation: The planarity of the quinoline ring system is important for its ability to intercalate into the DNA helix, a step that may precede covalent bond formation. The addition of a methyl group could slightly alter the planarity or the hydrophobic interactions with the DNA, which might affect the efficiency of adduct formation.
Impact on Reactive Oxygen Species (ROS) Generation
The generation of ROS is a key component of 4-NQO's carcinogenicity.
-
Redox Cycling: The redox cycling of the 4-HAQO intermediate is a likely source of ROS. The electronic effect of the methyl group could influence the stability of the radical intermediates involved in this process, potentially altering the rate of ROS production.
Conclusion and Future Directions
4-Nitroquinoline 1-oxide is a well-established and valuable tool for studying the mechanisms of chemical carcinogenesis. Its mode of action, involving metabolic activation, DNA adduction, and oxidative stress, has been extensively documented.
In stark contrast, This compound remains an uncharacterized compound in the context of biological activity. While theoretical considerations suggest that the addition of a methyl group at the 7-position could modulate its carcinogenic potential, a definitive comparison with 4-NQO is impossible without experimental data.
Future research should focus on synthesizing and characterizing this compound to evaluate its cytotoxicity, genotoxicity, and carcinogenic potential using the established experimental protocols outlined in this guide. Such studies would provide valuable insights into the structure-activity relationships of nitroquinoline derivatives and could lead to the development of new tools for cancer research. Researchers are strongly encouraged to conduct empirical studies to validate the theoretical comparisons presented here.
References
- 1. 14753-13-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 14753-13-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. intjmorphol.com [intjmorphol.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparable Molecular Alterations in 4-Nitroquinoline 1-Oxide-induced Oral and Esophageal Cancer in Mice and in Human Esophageal Cancer, Associated with Poor Prognosis of Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ijcrt.org [ijcrt.org]
Benchmarking the Genotoxicity of 7-Methyl-4-nitroquinoline 1-oxide Against Known Carcinogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genotoxicity of 7-Methyl-4-nitroquinoline 1-oxide (7-MeNQO) alongside well-characterized human carcinogens: Benzo[a]pyrene (B[a]P), Aflatoxin B1 (AFB1), and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). Due to the limited availability of direct quantitative data for 7-MeNQO, this guide utilizes data from its close structural analog, 4-Nitroquinoline 1-oxide (4-NQO), as a surrogate. The structural similarity and the known genotoxicity of other methylated 4-NQO derivatives provide a strong basis for this comparison.
Executive Summary
This compound is a quinoline derivative anticipated to exhibit significant genotoxic potential. Its mode of action is predicted to be similar to that of 4-NQO, involving metabolic activation to a reactive intermediate that forms DNA adducts and induces oxidative stress through the generation of reactive oxygen species (ROS). This guide presents available genotoxicity data from standard assays—the Ames test, micronucleus assay, and comet assay—to benchmark 7-MeNQO's potential genotoxicity against established carcinogens.
Data Presentation: Comparative Genotoxicity
The following tables summarize the genotoxic effects of 4-NQO (as a surrogate for 7-MeNQO) and the selected benchmark carcinogens in key in vitro genotoxicity assays.
Table 1: Ames Test (Bacterial Reverse Mutation Assay)
| Compound | Strain(s) | Metabolic Activation (S9) | Result |
| 4-Nitroquinoline 1-oxide (surrogate for 7-MeNQO) | TA97, TA100, TA102 | Not required | Positive[1] |
| Benzo[a]pyrene | TA98, TA100 | Required | Positive[2] |
| Aflatoxin B1 | TA98, TA100 | Required | Positive[3] |
| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | Multiple | Not required | Positive[4][5] |
Table 2: In Vitro Micronucleus Assay
| Compound | Cell Line | Exposure Time | Metabolic Activation (S9) | Result |
| 4-Nitroquinoline 1-oxide (surrogate for 7-MeNQO) | L5178Y, TK6, Human Lymphoblastoid | 4h, 24h | Not required | Positive[4][6] |
| Benzo[a]pyrene | AHH-1, MCL-5, HepG2 | 4h, 24h | Required for some cell lines | Positive[2][7] |
| Aflatoxin B1 | HepG2 | 24h, 48h | Not required | Positive[8] |
| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | V79, Caco-2 | 24h | Not required | Positive[9] |
Table 3: Comet Assay (Single Cell Gel Electrophoresis)
| Compound | Cell Line | Assay Condition | Result |
| 4-Nitroquinoline 1-oxide (surrogate for 7-MeNQO) | TK6, Human Lymphocytes | Alkaline | Positive[4][10] |
| Benzo[a]pyrene | A549, HepG2 | Alkaline | Positive[11] |
| Aflatoxin B1 | Vero | Alkaline | Positive[12] |
| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | RTL-W1 | Alkaline | Positive[13] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenicity of a chemical compound.[14][15]
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth. The test chemical is incubated with the bacterial strains in a minimal media plate lacking histidine. If the chemical is a mutagen, it will cause mutations that revert the bacteria to a prototrophic state (His+), allowing them to grow and form colonies. The number of revertant colonies is proportional to the mutagenic potency of the substance.
General Protocol:
-
Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutagens, TA100 for base-pair substitution mutagens).
-
Metabolic Activation: The test is performed with and without the addition of a metabolic activation system (S9 fraction), which is a rat liver homogenate that simulates mammalian metabolism.
-
Exposure: The bacterial culture, test compound at various concentrations, and S9 mix (if required) are combined in molten top agar.
-
Plating: The mixture is poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted and compared to the spontaneous reversion rate in the negative control.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.[1][16]
Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their formation is a result of chromosomal breakage (clastogenicity) or aneuploidy. The assay is typically performed in mammalian cells.
General Protocol:
-
Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, TK6) are cultured and exposed to the test compound at various concentrations.[1]
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.[17]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of binucleated cells containing micronuclei is determined by microscopic analysis of at least 2000 binucleated cells per concentration.[1]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual eukaryotic cells.[18]
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity and length of the comet tail are proportional to the amount of DNA damage. The assay can be performed under alkaline conditions to detect both single- and double-strand breaks, or under neutral conditions to primarily detect double-strand breaks.[19]
General Protocol:
-
Cell Preparation: A single-cell suspension is prepared from the desired tissue or cell culture.
-
Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Electrophoresis: The slides are placed in an electrophoresis chamber filled with either alkaline or neutral buffer, and an electric field is applied.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the comets are visualized and analyzed using a fluorescence microscope and image analysis software.
Mandatory Visualizations
Experimental Workflow: In Vitro Genotoxicity Assessment
Caption: Workflow for assessing the genotoxicity of a test compound.
Signaling Pathway: Proposed Genotoxic Mechanism of 7-MeNQO
Caption: Proposed mechanism of 7-MeNQO-induced genotoxicity.
References
- 1. criver.com [criver.com]
- 2. fda.gov [fda.gov]
- 3. In Vivo Genotoxicity and Toxicity Assessment of Sterigmatocystin Individually and in Mixture with Aflatoxin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic effects of N-methyl-N'-nitro-N-nitrosoguanidine and its homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Methyl-N'-Nitro-N-Nitrosoguanidine (MNNG) (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]
- 6. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the genotoxicity of benzo[a]pyrene in four cell lines with differing metabolic capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro toxicity of aflatoxin B1 and its photodegradation products in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of integrated genotoxicity endpoints in rats after acute and subchronic oral doses of 4-nitroquinoline-1-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Extreme Variety of Genotoxic Response to Benzo[a]pyrene in Three Different Human Cell Lines from Three Different Organs | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ames test - Wikipedia [en.wikipedia.org]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]
A Comparative Guide to the Structure-Activity Relationship of Methylated Quinoline N-Oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methylated quinoline N-oxides with alternative compounds, focusing on their structure-activity relationships (SAR) in anticancer and antimicrobial applications. The information is supported by experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate complex relationships.
Introduction to Quinoline N-Oxides
Quinoline N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] The introduction of an N-oxide functional group to the quinoline scaffold alters its electronic properties, often enhancing its biological efficacy and providing a handle for further functionalization.[2][3] Methylation of the quinoline N-oxide core is a key chemical modification that can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties. This guide will delve into the nuanced effects of methylation on the anticancer and antimicrobial activities of quinoline N-oxides.
Anticancer Activity of Methylated Quinoline N-Oxides
The anticancer potential of quinoline derivatives is well-documented, with several compounds demonstrating significant cytotoxicity against various cancer cell lines.[4][5] The N-oxide moiety, in conjunction with methyl substitutions, plays a crucial role in modulating this activity.
Structure-Activity Relationship
The position of the methyl group on the quinoline N-oxide ring is a critical determinant of anticancer activity.
-
C-2 Methylation: Substitution at the C-2 position has been a subject of interest. While some studies on quinolones (a related class) suggest that C-2 substitution can be unfavorable, leading to a loss of activity, other reports on quinoline N-oxides indicate that specific substitutions at this position can be tolerated or even beneficial, depending on the overall molecular structure.[6]
-
C-8 Methylation: Research has shown that C-8 methylation of quinoline N-oxides can be achieved through regioselective C-H methylation techniques.[7] Studies on related 8-hydroxyquinolines have demonstrated that substitutions at this position can significantly impact anticancer effects.[8] For instance, the presence of a hydroxyl group at C-8 is often crucial for activity, and methylation of this group can lead to a significant loss of potency against certain cancer cell lines.[9]
-
Other Positions: Methylation at other positions, such as C-4, has also been explored. 4-methylquinoline, for example, has shown tumor-initiating activity comparable to the parent quinoline compound.
Comparative Performance Data
The following table summarizes the in vitro anticancer activity (IC50 values) of selected methylated quinoline derivatives and their non-methylated counterparts against various cancer cell lines.
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxyquinoline | 8-hydroxyquinoline | C-32 (Amelanotic Melanoma) | >100 | [10] |
| 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Amelanotic Melanoma) | 3.5 ± 0.3 | [10] |
| 8-Methoxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (6c) | 8-methoxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Amelanotic Melanoma) | >100 | [9] |
| Quinoline-Chalcone Derivative (12e) | A specific quinoline-chalcone derivative | MGC-803 (Gastric Cancer) | 1.38 | [11] |
| 5-Fluorouracil (Reference Drug) | 5-Fluorouracil | MGC-803 (Gastric Cancer) | 6.22 | [11] |
| Isoquinolinequinone N-oxide (25) | A C(1)H isoquinolinequinone N-oxide derivative | NCI-60 Panel (Mean) | 0.21 | [12] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Signaling Pathways and Mechanisms
The anticancer mechanism of quinoline N-oxides often involves the induction of apoptosis and the inhibition of key signaling pathways. The methylation pattern can influence which pathways are targeted.
Caption: Proposed anticancer mechanism of methylated quinoline N-oxides.
Antimicrobial Activity of Methylated Quinoline N-Oxides
Methylated quinoline N-oxides have also demonstrated promising activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship
The antimicrobial SAR of methylated quinoline N-oxides reveals distinct patterns:
-
Impact of Methyl Group Position: The position of the methyl group significantly affects the antimicrobial spectrum and potency. For instance, a study on quinoline-based hydroxyimidazolium hybrids showed that a methyl group at the C-8 position conferred a significant increase in antifungal potency compared to a methyl group at the C-6 position.[13]
-
Comparison with Non-Methylated Analogs: In some cases, methylation can enhance antimicrobial activity. For example, a methylated lupine 11S globulin derivative showed lower Minimum Inhibitory Concentrations (MICs) against both Gram-positive and Gram-negative bacteria compared to its non-methylated counterpart.[14]
-
Influence of Other Substituents: The overall antimicrobial activity is a result of the interplay between the methyl group and other substituents on the quinoline N-oxide core.
Comparative Performance Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected methylated quinoline derivatives and related compounds against various microbial strains.
| Compound | Structure | Microbial Strain | MIC (µg/mL) | Reference |
| 6-Amino-4-methyl-1H-quinoline-2-one derivative (6) | A specific derivative | Bacillus cereus | 3.12 | [15][16] |
| 6-Amino-4-methyl-1H-quinoline-2-one derivative (6) | A specific derivative | Staphylococcus aureus | 3.12 | [15][16] |
| Quinoxaline-based compound (5p) | A C-2 amine-substituted quinoxaline | S. aureus | 4-16 | [12] |
| Quinoxaline-based compound (5p) | A C-2 amine-substituted quinoxaline | E. coli | 4-32 | [12] |
| Ciprofloxacin (Reference Drug) | Ciprofloxacin | Various bacteria | 0.125-8 | [17] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | 6-methyl substituted | S. aureus | 2 | [13] |
| Quinoline-based hydroxyimidazolium hybrid (7c) | 8-methyl substituted | Cryptococcus neoformans | 15.6 | [13] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Workflow for Antimicrobial Screening
A typical workflow for evaluating the antimicrobial activity of novel compounds is outlined below.
Caption: General workflow for antimicrobial screening of synthesized compounds.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are summaries of common methodologies used in the evaluation of quinoline N-oxides.
Synthesis of Methylated Quinoline N-Oxides
The synthesis of methylated quinoline N-oxides can be achieved through various methods, including direct C-H methylation of the pre-formed quinoline N-oxide or by constructing the methylated quinoline ring followed by N-oxidation.
Example Protocol: C-H Methylation of Quinoline N-Oxides [7]
A general procedure involves the reaction of a quinoline N-oxide with a methylating agent, such as methylboronic acid or its derivatives, in the presence of a transition metal catalyst (e.g., Palladium or Rhodium complexes) and an oxidant. The reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, are optimized to achieve high regioselectivity and yield.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., methylated quinoline N-oxides) and a reference drug for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[18][19]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Broth Microdilution Method [6]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Dilution Method [17]
-
Preparation of Agar Plates: The test compounds are incorporated into molten agar at various concentrations, and the agar is poured into Petri dishes.
-
Inoculation: A standardized inoculum of the test microorganism is spotted onto the surface of the agar plates.
-
Incubation: The plates are incubated under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism on the agar surface.
Conclusion
The structure-activity relationship of methylated quinoline N-oxides is a complex and promising area of research for the development of novel anticancer and antimicrobial agents. The position of the methyl group on the quinoline N-oxide scaffold is a key determinant of biological activity, and strategic methylation can lead to compounds with enhanced potency and selectivity. This guide provides a comparative overview to aid researchers in the rational design and development of next-generation quinoline-based therapeutics. Further studies are warranted to fully elucidate the mechanisms of action and to optimize the therapeutic potential of this versatile class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 8-methylquinoline N-oxide [stenutz.eu]
- 6. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Controlling bacterial biofilm formation by native and methylated lupine 11S globulins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A simple and reliable approach for assessing anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Position of a Methyl Group Critically Dictates the Carcinogenic Activity of 4-Nitroquinoline 1-Oxide
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
4-Nitroquinoline 1-oxide (4-NQO) is a potent mutagen and carcinogen extensively used in experimental cancer research to induce tumors in various animal models. Its biological activity is contingent upon metabolic activation to 4-hydroxyaminoquinoline 1-oxide (4-HAQO), which subsequently forms adducts with DNA, leading to mutations and the initiation of carcinogenesis. The substitution of a methyl group onto the quinoline ring of 4-NQO can dramatically alter its biological activity, with the position of this substitution playing a pivotal role in determining its carcinogenic potential. This guide provides a comparative analysis of the biological activity of 4-NQO and its methylated derivatives, supported by experimental data.
Comparative Carcinogenicity of Methylated 4-NQO Derivatives
The carcinogenicity of 4-NQO and its various methyl-substituted derivatives has been investigated through skin painting studies in mice. The following table summarizes the tumor incidence observed, highlighting the profound influence of the methyl group's position on carcinogenic activity.
| Compound | Position of Methyl Group | Tumor Incidence (%) | Average Number of Tumors per Mouse |
| 4-Nitroquinoline 1-Oxide (4-NQO) | Unsubstituted | 100 | 7.3 |
| 2-Methyl-4-NQO | 2 | 0 | 0 |
| 3-Methyl-4-NQO | 3 | 0 | 0 |
| 5-Methyl-4-NQO | 5 | 100 | 5.8 |
| 6-Methyl-4-NQO | 6 | 100 | 8.1 |
| 7-Methyl-4-NQO | 7 | 100 | 10.2 |
| 8-Methyl-4-NQO | 8 | 100 | 6.5 |
| 2,3-Dimethyl-4-NQO | 2 and 3 | 0 | 0 |
| 6,7-Dimethyl-4-NQO | 6 and 7 | 100 | 9.5 |
The Decisive Role of the Methyl Group Position
The data unequivocally demonstrates that the position of the methyl group is a critical determinant of the carcinogenic activity of 4-NQO.
-
Positions 2 and 3 (Heterocyclic Ring): Inactivation. Substitution of a methyl group at the 2- or 3-position of the quinoline ring completely abolishes the carcinogenic activity of 4-NQO. This is also observed with the 2,3-dimethyl derivative. This suggests that these positions are crucial for the metabolic activation of 4-NQO to its ultimate carcinogenic form, 4-HAQO. Steric hindrance from the methyl group at these positions likely prevents the necessary enzymatic reduction of the nitro group.
-
Positions 5, 6, 7, and 8 (Benzene Ring): Potent Carcinogenicity. In stark contrast, methylation at any position on the benzene ring (positions 5, 6, 7, and 8) results in compounds that retain potent carcinogenic activity, comparable to or even exceeding that of the parent 4-NQO. The 7-methyl and 6,7-dimethyl derivatives, in particular, show a higher average number of tumors per mouse than 4-NQO itself, suggesting that methylation at these positions may enhance the molecule's carcinogenicity.
Experimental Protocols
General Protocol for 4-NQO-Induced Skin Carcinogenesis in Mice
This protocol provides a general framework for inducing skin tumors in mice using 4-NQO or its derivatives. Specific parameters such as mouse strain, solvent, and application frequency may vary between studies.
Caption: General workflow for a 4-NQO-induced skin carcinogenesis study in mice.
Signaling Pathways and Mechanism of Action
The biological activity of 4-NQO is initiated by its metabolic activation, leading to DNA damage and the subsequent activation of cellular stress response pathways.
Metabolic Activation and DNA Adduct Formation
4-NQO itself is a pro-carcinogen and requires enzymatic reduction of its nitro group to become biologically active. This process is catalyzed by cellular nitroreductases. The resulting metabolite, 4-hydroxyaminoquinoline 1-oxide (4-HAQO), is the ultimate carcinogen that can react with DNA, primarily at guanine and adenine residues, to form bulky DNA adducts. These adducts distort the DNA helix, leading to mutations during DNA replication if not repaired.
The position of a methyl group can influence this process. Methyl groups at positions 2 and 3 are thought to sterically hinder the approach of nitroreductases, thereby preventing the metabolic activation of 4-NQO and abolishing its carcinogenicity. Conversely, methyl groups on the benzene ring do not appear to impede this critical activation step.
Caption: Mechanism of 4-NQO-induced carcinogenesis.
p53-Dependent Apoptosis
The DNA damage induced by 4-HAQO triggers a cellular stress response, a key component of which is the activation of the tumor suppressor protein p53.[1] Activated p53 can induce cell cycle arrest to allow for DNA repair, or, if the damage is too severe, initiate programmed cell death (apoptosis).[1] This p53-dependent apoptotic pathway is a critical defense mechanism against the propagation of cells with potentially cancerous mutations. While this pathway is well-established for 4-NQO, further research is needed to elucidate the specific signaling pathways affected by its various methylated derivatives and to determine if the position of the methyl group modulates the p53 response.
References
Validating the Mechanism of 7-Methyl-4-nitroquinoline 1-oxide Through Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of 7-Methyl-4-nitroquinoline 1-oxide (M4NQO). Due to the limited specific data on M4NQO, this guide leverages the extensive research on its close structural analog, 4-Nitroquinoline 1-oxide (4-NQO), as a surrogate model. The proposed validation strategy utilizes knockout (KO) models to dissect the cellular pathways involved in the genotoxic effects of M4NQO, drawing parallels with the established mechanisms of 4-NQO and other DNA-damaging agents.
Presumed Mechanism of Action: this compound
Based on its structural similarity to 4-NQO, M4NQO is presumed to be a potent mutagen and carcinogen that exerts its effects through a multi-step process involving metabolic activation, DNA adduct formation, and the generation of reactive oxygen species (ROS).
Metabolic Activation: M4NQO likely undergoes enzymatic reduction of its nitro group, a critical step for its conversion into a reactive electrophile.[1][2] This process is analogous to the conversion of 4-NQO to 4-hydroxyaminoquinoline 1-oxide (4-HAQO), its ultimate carcinogenic metabolite.[1][3]
DNA Adduct Formation: The activated form of M4NQO is expected to form covalent adducts with DNA bases, primarily purines (guanine and adenine). These bulky lesions distort the DNA helix, interfering with replication and transcription.[3][4][5] For 4-NQO, the main adducts are with deoxyguanosine and deoxyadenosine.[5]
Oxidative Stress: The metabolic processing of M4NQO is also predicted to generate reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[6][7] This leads to oxidative DNA damage, including the formation of 8-hydroxydeoxyguanosine (8-OHdG), a mutagenic lesion that can lead to G:C to T:A transversions.[5][6][7]
The following diagram illustrates the presumed signaling pathway of M4NQO-induced cellular damage.
Validating the Mechanism with Knockout Models: A Comparative Approach
Knockout models are invaluable for elucidating the specific pathways involved in a compound's mechanism of action. By deleting key genes in DNA repair, oxidative stress response, or cell cycle control, researchers can assess the contribution of each pathway to the cellular sensitivity to M4NQO.
Comparison with 4-Nitroquinoline 1-oxide (4-NQO)
4-NQO serves as an excellent positive control and comparative compound for M4NQO studies. Its UV-mimetic properties and reliance on specific DNA repair pathways are well-characterized.
Table 1: Comparative Sensitivity of Knockout/Deficient Cell Lines to 4-NQO
| Cell Line/Model | Genotype/Deficiency | Key Pathway Affected | Observed Phenotype upon 4-NQO Treatment | Reference(s) |
| Xeroderma Pigmentosum (XP) | Deficient in Nucleotide Excision Repair (NER) genes (e.g., XPA, XPG) | Nucleotide Excision Repair (NER) | Highly sensitive to killing and DNA damage compared to normal cells.[8][9][10] | [8][9][10] |
| Werner Syndrome (WRN) | Deficient in WRN helicase | DNA repair and replication | Unusually sensitive to 4-NQO-induced DNA damage.[11] | [11] |
| Bloom Syndrome (BLM) | Deficient in BLM helicase | Homologous Recombination (HR) and genome stability | Hypersensitive to 4-NQO, with increased formation of topoisomerase I-DNA cleavage complexes.[4][12] | [4][12] |
| E. coli mutants | Deficient in superoxide dismutase (SOD) or oxidative DNA repair enzymes | Oxidative Stress Response | Hypersensitive to killing by 4-NQO.[6] | [6] |
Comparison with an Alternative DNA Damaging Agent: Benzo[a]pyrene
Benzo[a]pyrene (BaP) is a polycyclic aromatic hydrocarbon that, like 4-NQO, requires metabolic activation to exert its carcinogenic effects by forming DNA adducts. Studies using Aryl hydrocarbon receptor (Ahr) knockout mice have been instrumental in understanding its mechanism.
Table 2: Validating the Mechanism of Benzo[a]pyrene using a Knockout Model
| Knockout Model | Gene Knocked Out | Key Pathway Affected | Observed Phenotype upon BaP Treatment | Reference(s) |
| Ahr knockout mice | Aryl hydrocarbon receptor (Ahr) | Metabolic activation of BaP | Altered biotransformation of BaP, with increased levels of DNA adducts in internal organs, indicating an Ahr-independent metabolic pathway.[13][14][15][16] | [13][14][15][16] |
Experimental Protocols for Mechanistic Validation
The following are detailed methodologies for key experiments to validate the mechanism of M4NQO using knockout models.
Experimental Workflow
The following diagram outlines a typical experimental workflow for validating the genotoxic mechanism of M4NQO using knockout cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed wild-type and knockout cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of M4NQO concentrations for 24, 48, or 72 hours. Include a vehicle control.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Comet Assay (Alkaline)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.
Protocol:
-
Treat wild-type and knockout cells with M4NQO for a short duration (e.g., 2-4 hours).
-
Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lyse the cells in a high-salt, detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Place the slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA.
-
Perform electrophoresis at a low voltage. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
Micronucleus Assay
This assay detects chromosomal damage by scoring for micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Protocol:
-
Seed wild-type and knockout cells and treat with M4NQO for a duration equivalent to 1.5-2 cell cycles.
-
Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA dye).
-
Score the frequency of micronuclei in binucleated cells using a microscope. An increase in the frequency of micronucleated cells indicates chromosomal damage.[17][18]
DNA Adduct Analysis (32P-Postlabeling)
This highly sensitive method can be used to detect and quantify bulky DNA adducts.
Protocol:
-
Expose wild-type and knockout cells to M4NQO.
-
Isolate genomic DNA from the cells.
-
Digest the DNA to individual deoxynucleoside 3'-monophosphates.
-
Enrich the adducted nucleotides from the normal nucleotides.
-
Label the adducted nucleotides with [γ-32P]ATP using T4 polynucleotide kinase.
-
Separate the 32P-labeled adducts by thin-layer chromatography (TLC).
-
Detect and quantify the adducts by autoradiography and scintillation counting.
Logical Framework for Data Interpretation
The following diagram illustrates the logical relationships for interpreting the results from knockout model experiments.
References
- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 2. [PDF] Metabolic reduction of 4-nitroquinoline N-oxide and other radical-producing drugs to oxygen-reactive intermediates. | Semantic Scholar [semanticscholar.org]
- 3. Characterization of the Mutagenic Spectrum of 4-Nitroquinoline 1-Oxide (4-NQO) in Aspergillus nidulans by Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repair of 4-nitroquinoline-1-oxide-induced DNA damage in normal human cells and cells from classical and variant xeroderma pigmentosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA damage and its repair in human normal or xeroderma pigmentosum fibroblasts treated with 4-nitroquinoline 1-oxide or its 3-methyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The repair of identified large DNA adducts induced by 4-nitroquinoline-1-oxide in normal or xeroderma pigmentosum group A human fibroblasts, and the role of DNA polymerases alpha or delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell fusion corrects the 4-nitroquinoline 1-oxide sensitivity of Werner syndrome fibroblast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-nitroquinoline-1-oxide induces the formation of cellular topoisomerase I-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of benzo[a]pyrene biotransformation and adduct formation in Ahr knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biotransformation of benzo[a]pyrene in Ahr knockout mice is dependent on time and route of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. stami.no [stami.no]
- 16. Frontiers | Benzo(a)pyrene and cardiovascular diseases: An overview of pre-clinical studies focused on the underlying molecular mechanism [frontiersin.org]
- 17. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
A Comparative Guide to the Experimental Protocols of 4-Nitroquinoline 1-Oxide (4-NQO) and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of experimental protocols for the well-established carcinogen 4-nitroquinoline 1-oxide (4-NQO) and its key derivatives, 4-hydroxyaminoquinoline 1-oxide (4-HAQO) and 4-nitropyridine-N-oxide. The information presented herein is intended to assist in the design and interpretation of studies in cancer research and drug development.
Mechanism of Action: A Shared Pathway of Genotoxicity
4-NQO is a potent mutagen and carcinogen that exerts its effects primarily after metabolic activation.[1][2][3] The initial step involves the reduction of the nitro group to form the highly reactive intermediate, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[1][4][5] This ultimate carcinogen can then be further metabolized, leading to the formation of stable DNA adducts, primarily with guanine and adenine residues.[6] This process disrupts DNA replication and repair, leading to mutations and the initiation of carcinogenesis. Additionally, the metabolism of 4-NQO generates reactive oxygen species (ROS), contributing to oxidative DNA damage.[3]
Derivatives such as 4-HAQO are direct-acting carcinogens, not requiring the initial metabolic reduction step. Other analogs, like 4-nitropyridine-N-oxide, share similar mechanisms involving metabolic activation and subsequent DNA damage.
In Vivo Experimental Protocols: Induction of Oral Carcinogenesis
A primary application of 4-NQO and its derivatives in research is the induction of oral squamous cell carcinoma (OSCC) in animal models, which closely mimics the progression of human oral cancer.
Comparative In Vivo Protocols
| Parameter | 4-Nitroquinoline 1-Oxide (4-NQO) | 4-Hydroxyaminoquinoline 1-Oxide (4-HAQO) |
| Animal Model | Mice (e.g., C57BL/6), Rats (e.g., Wistar) | Rats, Mice, Guinea Pigs, Hamsters |
| Administration | Drinking Water | Intravenous Injection |
| Dosage | 50 - 100 µg/mL | 10 mg/kg body weight |
| Treatment Duration | 8 - 20 weeks | Single dose for DNA adduct studies |
| Endpoint | Development of dysplasia and squamous cell carcinoma in the oral cavity.[7] | DNA adduct formation in various organs.[8][9] |
| Key Findings | Dose-dependent progression from mild/moderate dysplasia to carcinoma.[7] | Organ-specific DNA binding, correlating with tumorigenesis.[8][9] |
Experimental Workflow for 4-NQO-Induced Oral Carcinogenesis
In Vitro Experimental Protocols: Assessing Cytotoxicity and Genotoxicity
In vitro assays are crucial for elucidating the molecular mechanisms of 4-NQO and its derivatives and for high-throughput screening of potential chemopreventive or therapeutic agents.
Comparative In Vitro Protocols
| Parameter | 4-Nitroquinoline 1-Oxide (4-NQO) | 4-Hydroxyaminoquinoline 1-Oxide (4-HAQO) | 4-Aminoquinoline Derivatives |
| Cell Lines | Human breast tumor (MCF7, MDA-MB468), Human lymphoblastoid (TK6, AHH-1, MCL-5), Normal keratinocytes | Not specified in detail in the provided results | Human breast tumor (MCF7, MDA-MB468) |
| Assays | Cytotoxicity (e.g., MTT, trypan blue), Genotoxicity (e.g., micronucleus assay, comet assay), DNA adduct analysis | DNA adduct formation and repair studies | Cytotoxicity |
| Concentration Range | 1.3 µM to 2.6 µM for transformation studies in keratinocytes.[5] | Not specified | Not specified |
| Exposure Time | Varied (e.g., 24 hours for cytotoxicity) | Not specified | Not specified |
| Key Findings | Dose-dependent cytotoxicity and induction of DNA damage. More effective as a point mutagen than a clastogen.[4][10] | Forms DNA adducts that can be quantified.[8] | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was the most active against breast cancer cell lines.[11] |
Signaling Pathway of 4-NQO Induced DNA Damage and Carcinogenesis
Quantitative Data Summary
In Vivo Tumorigenesis
| Compound | Animal Model | Dosage | Duration | Tumor Incidence/Observations |
| 4-NQO | Mice | 50 µg/mL in drinking water | 20 weeks | 100% developed carcinoma.[7] |
| 4-NQO | Mice | 100 µg/mL in drinking water | 8-20 weeks | Dose-dependent increase in pre-malignant and malignant lesions.[12] |
| 3-Methyl-4-nitropyridine 1-oxide | Mice | Not specified | Not specified | Most potent carcinogen among tested derivatives.[13] |
| 3-Ethyl-4-nitropyridine 1-oxide | Mice | Not specified | Not specified | Carcinogenic, less potent than 3-methyl derivative.[13] |
| 4-Nitropyridine 1-oxide | Mice | Not specified | Not specified | Carcinogenic, less potent than alkyl derivatives.[13] |
In Vitro Cytotoxicity
| Compound | Cell Line | IC50/Effective Concentration |
| 4-NQO | Jurkat and Daudi cells | Dose-dependent cytotoxicity observed. |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB 468 | Most potent among a series of 4-aminoquinoline derivatives.[11] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | More potent than chloroquine.[11] |
DNA Adduct Formation
| Compound | System | Adduct Levels |
| Acetyl-4-hydroxyaminoquinoline 1-oxide (Ac-HAQO) | Supercoiled DNA | 1 single-strand break per 60 adducts.[14] |
| 4-Hydroxyaminoquinoline 1-oxide (4-HAQO) | Rats, Mice, Guinea Pigs, Hamsters (in vivo) | Organ-specific DNA binding, highest in target organs for carcinogenesis.[8] |
| 4-Aminobiphenyl and Heterocyclic Aromatic Amines | Human Hepatocytes | 3.4 to 140 adducts per 10^7 DNA bases.[15] |
Detailed Experimental Methodologies
In Vivo Oral Carcinogenesis with 4-NQO
-
Animal Model: 6-8 week old mice (e.g., C57BL/6) or rats (e.g., Wistar).
-
Acclimatization: House animals in a controlled environment (12h light/dark cycle, standard chow and water ad libitum) for at least one week prior to the experiment.
-
Carcinogen Preparation: Dissolve 4-NQO in propylene glycol and then dilute in drinking water to a final concentration of 50-100 µg/mL. Prepare fresh solution weekly.
-
Administration: Provide the 4-NQO-containing drinking water to the experimental group ad libitum for a period of 8 to 20 weeks. The control group receives drinking water with the same concentration of propylene glycol.
-
Monitoring: Record body weight and observe the oral cavity for any visible lesions weekly.
-
Euthanasia and Tissue Collection: At the end of the experimental period, euthanize the animals according to approved protocols. Excise the tongue and esophagus.
-
Histopathological Analysis: Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissues and stain with hematoxylin and eosin (H&E) for microscopic examination of dysplasia and carcinoma.
-
Immunohistochemistry: Perform immunohistochemical staining for proliferation markers (e.g., Ki-67) to assess cell proliferation rates in the lesions.
-
Molecular Analysis: Isolate DNA and RNA from tissues for downstream analyses such as whole-exome sequencing (WES) or RNA sequencing (RNA-seq) to identify genetic and transcriptional alterations.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (4-NQO or its derivatives) for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
DNA Adduct Analysis by Mass Spectrometry
-
DNA Isolation: Isolate genomic DNA from cells or tissues exposed to the test compound.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides.
-
Chromatographic Separation: Separate the nucleosides using high-performance liquid chromatography (HPLC).
-
Mass Spectrometry Detection: Detect and quantify the DNA adducts using tandem mass spectrometry (MS/MS).
-
Quantification: Determine the level of DNA adducts, typically expressed as the number of adducts per 10^7 or 10^8 normal nucleotides.[15]
References
- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 2. intjmorphol.com [intjmorphol.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Species and organ differences in DNA adduct formation and repair after treatment with 4-hydroxyaminoquinoline 1-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Species and Organ Differences in DNA Adduct Formation and Repair after Treatment with 4‐Hydroxyaminoquinoline 1‐Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparable Molecular Alterations in 4-Nitroquinoline 1-Oxide-induced Oral and Esophageal Cancer in Mice and in Human Esophageal Cancer, Associated with Poor Prognosis of Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The reaction of acetyl-4-hydroxyaminoquinoline 1-oxide with DNA: quantitation of single-strand break formation and hyper-reactivity of DNA termini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Nitroquinoline 1-oxide (4-NQO) and 7-Methyl-4-nitroquinoline 1-oxide: Genotoxicity and Carcinogenic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-characterized carcinogen 4-nitroquinoline 1-oxide (4-NQO) and its methylated derivative, 7-Methyl-4-nitroquinoline 1-oxide. The information presented herein is based on available experimental data to delineate their differential effects on cellular systems, with a focus on their genotoxicity and mechanisms of action.
Executive Summary
4-Nitroquinoline 1-oxide (4-NQO) is a potent mutagen and carcinogen extensively used in experimental models to induce tumors, particularly oral squamous cell carcinoma.[1][2] Its carcinogenic activity is dependent on its metabolic activation to 4-hydroxyaminoquinoline 1-oxide (4-HAQO), which then forms stable DNA adducts, leading to mutations and genomic instability.[3][4] In contrast, available evidence suggests that this compound (also referred to as 3-methyl-4-nitroquinoline-1-oxide in some literature) is significantly less mutagenic and is considered non-carcinogenic.[5] This stark difference in activity is attributed to the methyl group's influence on the metabolic reduction of the nitro group, a critical step for the activation of 4-NQO's carcinogenic properties.[5]
Data Presentation: A Comparative Overview
| Parameter | 4-Nitroquinoline 1-oxide (4-NQO) | This compound | Reference |
| Carcinogenicity | Potent carcinogen, particularly in the oral cavity. | Considered non-carcinogenic. | [1],[5] |
| Mutagenicity | Strong mutagen, causes base-substitution and frameshift mutations. | Weakly mutagenic or non-mutagenic in bacteria. | [5][6] |
| Mechanism of Action | Requires metabolic reduction of the nitro group to 4-HAQO to form DNA adducts and generate reactive oxygen species (ROS). | The methyl group is thought to hinder the necessary metabolic reduction of the nitro group, thus preventing its activation. | [3],[5] |
| DNA Adduct Formation | Forms stable adducts with purine bases (guanine and adenine). | DNA adduct formation is likely minimal or absent due to inefficient metabolic activation. | [4][6] |
| Genotoxicity | Induces DNA strand breaks, chromosomal aberrations, and micronuclei formation. | Expected to have low to no genotoxicity. | [6] |
Signaling Pathways and Mechanisms of Action
The differential effects of 4-NQO and its 7-methyl derivative stem from their distinct metabolic fates and subsequent interactions with cellular macromolecules.
4-Nitroquinoline 1-oxide (4-NQO) Signaling Pathway
4-NQO exerts its genotoxic effects through a well-defined metabolic activation pathway. Intracellularly, 4-NQO is reduced to its proximate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4-HAQO). This metabolite can then be further activated to form a highly reactive electrophile that covalently binds to DNA, primarily at guanine and adenine residues.[3][4] This process leads to the formation of bulky DNA adducts that can stall DNA replication and transcription, leading to mutations if not repaired. Furthermore, the metabolic cycling of 4-NQO can generate reactive oxygen species (ROS), contributing to oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG).[7]
This compound: A Presumed Inactive Analog
The presence of a methyl group at the 7-position is believed to sterically hinder the enzymatic reduction of the nitro group, which is the essential first step in the bioactivation of 4-NQO.[5] Without this reduction, the formation of the carcinogenic intermediate 4-HAQO and subsequent DNA adducts is significantly impeded. This proposed mechanism explains the observed lack of carcinogenicity and weak mutagenicity of this compound.
Experimental Protocols
Detailed methodologies for key experiments used to assess the genotoxicity of quinoline derivatives are provided below.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Strand Break Analysis
Objective: To detect and quantify DNA single- and double-strand breaks in individual cells following exposure to a test compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture appropriate mammalian cells (e.g., human lymphocytes, TK6 cells) to a suitable density.
-
Expose the cells to various concentrations of the test compound (e.g., 4-NQO) and a vehicle control for a defined period (e.g., 2-4 hours).
-
-
Cell Embedding:
-
Harvest the cells and resuspend them in low melting point agarose at 37°C.
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C.
-
-
Lysis:
-
Immerse the slides in a cold lysis solution (containing high salt and detergents like Triton X-100) to lyse the cells and unfold the DNA.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Apply an electric field to allow the negatively charged DNA fragments to migrate from the nucleus towards the anode.
-
-
Neutralization and Staining:
-
Neutralize the slides with a Tris buffer.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).
-
-
Visualization and Analysis:
-
Visualize the "comets" using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head using specialized software.
-
DNA Adduct Analysis by ³²P-Postlabeling
Objective: To detect and quantify the formation of bulky DNA adducts.
Methodology:
-
DNA Isolation:
-
Expose cells or tissues to the test compound.
-
Isolate high-purity genomic DNA using standard phenol-chloroform extraction or commercial kits.
-
-
DNA Digestion:
-
Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment (Optional):
-
Enrich the adducted nucleotides from the normal nucleotides using methods like nuclease P1 digestion, which dephosphorylates normal nucleotides but not bulky adducts.
-
-
³²P-Labeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
-
Chromatographic Separation:
-
Separate the ³²P-labeled adducts by multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Detection and Quantification:
-
Detect the radioactive adduct spots by autoradiography or phosphorimaging.
-
Quantify the level of adducts by measuring the radioactivity and comparing it to the total amount of DNA analyzed.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the generation of ROS within cells upon exposure to a test compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the test compound at various concentrations.
-
-
Probe Loading:
-
Load the cells with a fluorescent ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is non-fluorescent but is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
-
Incubation:
-
Incubate the cells for a sufficient time to allow for probe uptake and de-esterification.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths for DCF.
-
-
Data Analysis:
-
Quantify the increase in fluorescence as an indicator of the level of intracellular ROS generation, normalized to a control group.
-
Conclusion
The available scientific evidence strongly indicates that 4-NQO is a potent genotoxic carcinogen that requires metabolic activation to exert its effects. In contrast, this compound is largely inactive due to the prevention of this critical metabolic step by its methyl group. This comparison highlights the profound impact of chemical structure on biological activity and underscores the importance of metabolic activation in chemical carcinogenesis. Further research providing direct quantitative comparisons of these two compounds would be valuable to fully elucidate the structure-activity relationship within this class of quinoline derivatives.
References
- 1. intjmorphol.com [intjmorphol.com]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 4. Characterization of the Mutagenic Spectrum of 4-Nitroquinoline 1-Oxide (4-NQO) in Aspergillus nidulans by Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Nitroquinoline-1-oxide: factors determining its mutagenicity in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of 7-Methyl-4-nitroquinoline 1-oxide: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Waste Classification and Disposal
| Waste Stream | Classification | Disposal Method |
| Unused/Expired 7-Methyl-4-nitroquinoline 1-oxide | Hazardous Chemical Waste, Suspected Carcinogen | Incineration in a licensed hazardous waste facility |
| Contaminated Labware (glassware, plasticware) | Hazardous Chemical Waste | Decontaminate if possible, otherwise dispose of as hazardous waste |
| Contaminated Personal Protective Equipment (PPE) | Hazardous Chemical Waste | Dispose of as hazardous chemical waste |
| Spill Cleanup Materials | Hazardous Chemical Waste | Dispose of as hazardous chemical waste |
Introduction
This compound is a research chemical that, like its close analog 4-nitroquinoline 1-oxide, is classified as a potential carcinogen.[1][2][3] Proper handling and disposal are paramount to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound and associated contaminated materials. The disposal procedures outlined below are based on the safety data sheets for the closely related and well-documented compound, 4-Nitroquinoline 1-oxide, and should be considered best practice in the absence of specific data for the 7-methyl derivative.
Pre-Disposal Planning and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to have a clear plan and to be equipped with the appropriate personal protective equipment.
Essential PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[4]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[2][5]
Waste Segregation and Labeling
Proper segregation and clear labeling of waste are critical for safe and compliant disposal.
-
Dedicated Waste Container: Use a clearly labeled, leak-proof container for all this compound waste. The container should be compatible with the chemical.
-
Labeling: The label must include:
-
"Hazardous Waste"
-
"this compound"
-
The hazard classification (e.g., "Carcinogen")
-
Accumulation start date
-
Disposal Procedures
A. Unused or Expired Chemical:
-
Original Container: Whenever possible, leave the chemical in its original container.[1]
-
Packaging: Ensure the container is securely sealed. Place the container in a secondary, larger container with absorbent material (e.g., vermiculite) to prevent breakage and absorb any potential leaks.
-
Waste Collection: Transfer the packaged waste to your institution's designated hazardous waste collection area.
B. Contaminated Labware (Glassware, Plasticware, etc.):
-
Decontamination: If feasible and safe, decontaminate glassware by rinsing with a suitable solvent (e.g., acetone) in a chemical fume hood.[5] The resulting solvent rinse is now considered hazardous waste and must be collected in a labeled container.
-
Disposal of Non-Decontaminated Items: If decontamination is not possible or practical, the contaminated labware must be disposed of as hazardous chemical waste. Place these items in a designated, puncture-resistant hazardous waste container.
C. Contaminated Personal Protective Equipment (PPE):
-
Gloves, Aprons, etc.: All disposable PPE that has come into contact with this compound must be considered hazardous waste.
-
Collection: Place contaminated PPE in a designated hazardous waste bag or container immediately after use.
D. Spill Cleanup:
-
Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[6]
-
Containment: For solid spills, carefully dampen the material with an inert solvent like acetone to minimize dust generation.[5]
-
Cleanup: Use absorbent pads or other appropriate materials to clean the spill.[5]
-
Waste Collection: All materials used for spill cleanup, including the absorbent materials and any contaminated clothing, must be collected in a sealed, labeled hazardous waste container.[5]
Final Disposal Method
The universally recommended disposal method for this compound and its associated waste is incineration at a licensed hazardous waste disposal facility .[1][2][4] Some safety data sheets suggest the possibility of dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4] However, this should only be carried out by trained professionals in a permitted facility.
Never dispose of this compound down the drain or in the regular trash. [1]
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
In case of inhalation: Move the person to fresh air.[1]
-
In all cases of exposure, seek immediate medical attention. [2][6]
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should not replace a thorough review of the specific Safety Data Sheet (SDS) for this compound and your institution's established safety and disposal protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. xenometrix.ch [xenometrix.ch]
Essential Safety and Logistical Information for Handling 7-Methyl-4-nitroquinoline 1-oxide
Disclaimer: This document provides a summary of safety information for 7-Methyl-4-nitroquinoline 1-oxide (also known as 4-Nitroquinoline 1-oxide or 4-NQO). It is intended as a reference and should not replace a thorough review of the Safety Data Sheet (SDS) and institutional safety protocols. Always consult with your institution's Environmental Health and Safety (EHS) department before working with this chemical.
This compound is a potent carcinogen and mutagen.[1][2] Extreme caution must be exercised when handling this compound. The following information provides essential guidance on personal protective equipment, handling procedures, and disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., Nitrile or Butyl rubber). Consult with the glove manufacturer to ensure compatibility.[3] |
| Eye/Face Protection | Use chemical safety goggles or a full-face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5][6] |
| Skin and Body Protection | Wear a fully buttoned lab coat, disposable Tyvek-type sleeves taped to gloves, or chemical-resistant overalls.[7] Ensure clothing provides complete coverage. |
| Respiratory Protection | A NIOSH-approved half-face or full-face respirator with a combination filter cartridge (organic vapor/acid gas/HEPA) is recommended, especially when handling the solid powder.[3][7] Work should be conducted in a certified chemical fume hood. |
Quantitative Toxicity and Hazard Data
The following table summarizes available quantitative data regarding the toxicity and hazards of this compound.
| Data Point | Value |
| Carcinogenicity | Category 1B (May cause cancer).[8] |
| LD50 (Subcutaneous, rat) | 12.6 mg/kg.[1] |
| LD50 (Intraperitoneal, mouse) | 190 mg/kg.[1] |
| Physical State | Beige to yellow solid.[2][8] |
| Solubility | Less than 1 mg/mL in water at 66°F.[2] |
| Stability | Stable under normal conditions. It is hygroscopic and light-sensitive.[4][8] |
| Incompatibilities | Strong oxidizing agents, strong acids, and bases.[1][4] |
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound. This should be performed in a designated area within a certified chemical fume hood.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, acetone)
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with a stopper
-
Pipettes and pipette aid
-
Beaker for waste
-
Decontamination solution (e.g., 10% bleach)
Procedure:
-
Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Cover the work surface with plastic-backed absorbent paper.
-
Weighing: Tare the analytical balance with a piece of weighing paper. Carefully weigh the desired amount of this compound powder using a clean spatula. Avoid generating dust.
-
Transfer: Gently transfer the powder to the volumetric flask.
-
Dissolving: Add a small amount of the solvent to the flask to dissolve the powder. Swirl gently.
-
Dilution: Once dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Mixing: Stopper the flask and invert several times to ensure a homogenous solution.
-
Labeling: Clearly label the stock solution with the chemical name, concentration, date, and your initials.
-
Cleanup: Decontaminate the spatula and any other reusable equipment with an appropriate decontamination solution. Dispose of all contaminated disposable materials (weighing paper, pipette tips, absorbent paper) in a designated hazardous waste container.
-
Post-Handling: Remove PPE carefully, avoiding skin contact. Wash hands thoroughly with soap and water.
Operational and Disposal Plans
A clear plan for handling and disposal is crucial for laboratory safety.
Operational Plan Workflow
Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.
Disposal Plan:
-
All waste contaminated with this compound is considered hazardous waste.[8]
-
Collect all solid and liquid waste in clearly labeled, sealed, and compatible containers.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
Follow all local, state, and federal regulations for the disposal of carcinogenic materials.[1][9] Consult your EHS department for specific disposal procedures.
Spill Response:
-
Small Spills: If a small amount of solid material is spilled, dampen it with a suitable solvent like acetone to avoid generating dust.[7] Use absorbent paper to clean the area. Place all contaminated materials in a sealed bag for disposal. Wash the spill area with a soap and water solution.
-
Large Spills: Evacuate the area and alert your supervisor and EHS department immediately.
By adhering to these guidelines, researchers can minimize the risks associated with handling the potent carcinogen, this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. research.uga.edu [research.uga.edu]
- 4. fishersci.com [fishersci.com]
- 5. xenometrix.ch [xenometrix.ch]
- 6. 4-NITROQUINOLINE N-OXIDE - Safety Data Sheet [chemicalbook.com]
- 7. 4-NITROQUINOLINE-1-OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
